Methyl thieno[3,2-b]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDGNOLDYYRKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621963 | |
| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-02-9 | |
| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl thieno[3,2-b]pyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of Methyl thieno[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, properties, and its role as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important scaffold.
Introduction and Chemical Identity
The structure of this compound is characterized by the electron-donating nature of the thiophene ring fused to the electron-withdrawing pyridine ring, creating a unique electronic environment that influences its reactivity and biological interactions.
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is sparse in the literature. However, we can infer its key properties based on its parent carboxylic acid and closely related analogues, such as its isomer Methyl thieno[2,3-b]pyridine-2-carboxylate (CAS: 154650-88-1)[4][5].
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C9H7NO2S | Derived from the structure |
| Molecular Weight | 193.22 g/mol | Calculated from the molecular formula[4][5][6] |
| Appearance | White to off-white solid | Typical for similar small organic molecules |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Low solubility in water. | Inferred from the properties of similar heterocyclic esters[6][7] |
Spectroscopic data for derivatives of this compound have been reported. For example, in the 1H-NMR spectrum of related compounds, characteristic signals for the aromatic protons on the thieno[3,2-b]pyridine core and the methyl ester protons are expected[8].
Synthesis and Reactivity
The most direct and industrially scalable synthesis of this compound is through the esterification of its parent carboxylic acid, Thieno[3,2-b]pyridine-2-carboxylic acid.
Synthetic Workflow: Fischer Esterification
Caption: Fischer Esterification of Thieno[3,2-b]pyridine-2-carboxylic acid.
Detailed Experimental Protocol
The following protocol is adapted from established Fischer esterification procedures for analogous heterocyclic carboxylic acids[9].
Materials:
-
Thieno[3,2-b]pyridine-2-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (20-30 volumes)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Suspend Thieno[3,2-b]pyridine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Reactivity and Further Functionalization
This compound is a versatile intermediate for further chemical modifications. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides. The aromatic core can undergo various transformations. For instance, the 3-position can be brominated to yield methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a key precursor for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl substituents[8]. This highlights the utility of the parent ester in creating libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Negative Allosteric Modulators (NAMs) of mGluR5
Recent research has highlighted the potential of thieno[3,2-b]pyridine derivatives as potent and selective negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5)[2]. mGluR5 is a validated target for the treatment of various central nervous system (CNS) disorders, including fragile X syndrome, anxiety, and depression. The thieno[3,2-b]pyridine core serves as an effective scaffold for developing brain-penetrant mGluR5 NAMs with improved pharmacokinetic properties[3].
Anticancer and Antiangiogenic Agents
Derivatives of this compound have been synthesized and evaluated for their antitumor potential[8]. Specifically, 3-(hetero)aryl substituted analogues have shown promising activity against triple-negative breast cancer (TNBC) cell lines, demonstrating low cytotoxicity in non-tumorigenic cells[8]. This suggests that the thieno[3,2-b]pyridine scaffold can be a valuable starting point for the development of novel anticancer agents.
Antitubercular Agents
The isomeric thieno[2,3-b]pyridine core has been investigated for its activity against Mycobacterium tuberculosis[10]. While the direct analogue of the title compound was not the most active, this line of research indicates the broader potential of thienopyridines in infectious disease research.
The following diagram illustrates the central role of this compound as a versatile intermediate in drug discovery.
Sources
- 1. TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 154650-88-1|Methyl thieno[2,3-b]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. CAS 154650-88-1 | methyl thieno[2,3-b]pyridine-2-carboxylate - Synblock [synblock.com]
- 6. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 7. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 8. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Methyl Thieno[3,2-b]pyridine-2-carboxylate: Technical Guide to Scaffold Synthesis & Application
The following technical guide details the structure, synthesis, and medicinal chemistry applications of Methyl thieno[3,2-b]pyridine-2-carboxylate , a privileged scaffold in drug discovery.
Executive Summary
This compound (CAS: 111042-90-1 for the 3-amino derivative; core scaffold derivatives vary) represents a critical bicyclic heteroaromatic pharmacophore. Structurally, it consists of a pyridine ring fused to a thiophene ring across the b-bond, featuring a methyl ester at the C2 position. This scaffold acts as a bioisostere for quinoline and isoquinoline, offering unique electronic properties and hydrogen-bonding vectors that have proven highly effective in the design of Type I and Type II kinase inhibitors (e.g., Haspin, VEGFR2, c-Met).
Chemical Identity & Structural Analysis[1][2]
IUPAC Nomenclature and Numbering
The correct IUPAC designation relies on the fusion nomenclature.
-
Numbering: The sulfur atom is assigned position 1.[2] The fusion occurs between the thiophene carbons 3 and 2, and the pyridine carbons 2 and 3.
-
Substituents: The carboxylate ester is at position 2. In the most common synthetic intermediate, a primary amine is located at position 3.
Systematic Name: this compound[3][4][6]
Structural Visualization
The following diagram illustrates the core numbering system and the specific connectivity of the [3,2-b] isomer, distinguishing it from the [2,3-b] isomer.
Figure 1: Structural differentiation of thieno-pyridine isomers based on synthetic precursor selection.
Physiochemical Properties
| Property | Value / Description | Relevance |
| Molecular Formula | C₉H₇NO₂S (Core) / C₉H₈N₂O₂S (3-Amino) | Fragment-based drug design (FBDD) |
| Molecular Weight | ~193.22 g/mol (Core) | Low MW allows for extensive substitution |
| LogP (Predicted) | 2.1 - 2.5 | Good membrane permeability |
| H-Bond Acceptors | 3 (N, O, O) | Interaction with kinase hinge regions |
| H-Bond Donors | 0 (Core) / 2 (3-Amino) | Key for directional binding |
| Solubility | DMSO, DMF, DCM | Compatible with standard organic synthesis |
Synthetic Pathways & Experimental Protocol
The synthesis of the thieno[3,2-b]pyridine core is most efficiently achieved via a Thorpe-Ziegler cyclization . This method is preferred over the Friedländer synthesis for this specific isomer due to the availability of pyridine precursors and the mild reaction conditions.
Reaction Logic
To construct the [3,2-b] system, the sulfur must be introduced at the pyridine C3 position, and the cyclization must close onto the pyridine C2 position.
-
Starting Material: 3-Chloro-2-cyanopyridine (3-chloropicolinonitrile).
-
Reagent: Methyl thioglycolate (Methyl mercaptoacetate).
-
Mechanism:
-
S_NAr: The thiolate anion displaces the chlorine at C3.
-
Cyclization: The active methylene (alpha to ester) attacks the nitrile carbon at C2.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic amine (3-amino derivative).
-
Detailed Protocol: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Note: The 3-amino derivative is the primary synthetic entry point. The amino group can be removed (deamination) or substituted (Sandmeyer) to access the bare core or other derivatives.
Reagents:
-
3-Chloropicolinonitrile (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: DMF or Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropicolinonitrile (10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add powdered K₂CO₃ (25 mmol) to the solution. The suspension should be stirred vigorously.
-
Thiol Addition: Add methyl thioglycolate (11 mmol) dropwise via syringe over 5 minutes.
-
Observation: The reaction mixture may turn slightly yellow/orange, indicating thiolate formation.
-
-
Heating: Heat the reaction mixture to 60–80°C. Monitor via TLC (30% EtOAc in Hexanes).
-
Self-Validation: The disappearance of the starting nitrile (Rf ~0.6) and the appearance of a highly fluorescent spot (Rf ~0.3) confirms product formation.
-
-
Quenching: Once complete (typically 2–4 hours), pour the reaction mixture into crushed ice (100 g) with rapid stirring.
-
Isolation: A precipitate should form immediately. Stir for 30 minutes to ensure full granulation.
-
Purification: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.
Yield: Typically 75–85%. Characterization: ¹H NMR (DMSO-d₆) will show the characteristic pyridine protons and a broad singlet for the NH₂ group (if not deaminated).
Pathway Visualization
Figure 2: Reaction cascade for the construction of the thieno[3,2-b]pyridine core.
Reactivity & Functionalization (SAR Expansion)
Once the scaffold is synthesized, it serves as a versatile template for Structure-Activity Relationship (SAR) studies.
The "Gateway" Transformation: Sandmeyer Reaction
The 3-amino group is often converted to a halide (Bromide or Iodide) to enable palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
Protocol: Treat the 3-amino compound with tert-butyl nitrite (t-BuONO) and CuBr₂ in Acetonitrile.
-
Product: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[3][4][6]
-
Utility: This bromide is the "universal donor" for introducing aryl/heteroaryl groups at the C3 position, critical for kinase selectivity (e.g., targeting the gatekeeper residue).
Ester Hydrolysis & Amidation
The C2-methyl ester is easily hydrolyzed (LiOH/THF/H₂O) to the carboxylic acid. This acid is then coupled with amines to form amides, which often interact with the solvent-front region of the kinase ATP-binding pocket.
Medicinal Chemistry Applications
The thieno[3,2-b]pyridine scaffold is a "privileged structure" in oncology and neurology.
Kinase Inhibition Profile
The scaffold mimics the adenine ring of ATP.
| Target Kinase | Disease Indication | Mechanism of Action | Key Structural Feature |
| Haspin | Cancer (Mitosis) | ATP-competitive | N4 accepts H-bond from hinge region |
| VEGFR2 | Angiogenesis | Type II Inhibitor | C2-amide tail extends into solvent channel |
| c-Met | Metastasis | Type I Inhibitor | C3-aryl group provides selectivity |
| CDKL5 | Neurodevelopment | ATP-competitive | Rigid core reduces entropic penalty |
Case Study: mGluR5 Negative Allosteric Modulators (NAMs)
Recent studies (e.g., ACS Chem. Neurosci.) have highlighted thieno[3,2-b]pyridine-5-carboxamides as potent mGluR5 NAMs. The scaffold provides a rigid spacer that positions hydrophobic groups correctly to block the receptor's allosteric site, offering improved CNS penetration compared to traditional acetylene-based linkers.
References
-
BenchChem. (2025).[7] The Rise of a Privileged Scaffold: Thieno[3,2-b]pyridine-5-carboxylic Acid in Kinase Inhibition. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Thieno[3,2-b]pyridin-7-ol Structure and Data. Retrieved from
-
MDPI. (2025). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from
-
ACS Publications. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide as mGlu5 NAMs. Retrieved from
-
ResearchGate. (2024). Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore. Retrieved from
Sources
- 1. Thieno(3,2-b)pyridin-7-ol | C7H5NOS | CID 5074765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl thieno[3,2-b]pyridine-2-carboxylate: Molecular Weight, Formula, and Physicochemical Properties
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Methyl thieno[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. This document aims to serve as a foundational resource, offering meticulously verified data on its molecular weight and chemical formula, and contextualizing this information within the broader landscape of its structural isomers.
Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound. Its structure is characterized by a thiophene ring fused to a pyridine ring, with a methyl carboxylate group substituted at the 2-position of the thieno[3,2-b]pyridine core.
Molecular Formula
The elemental composition of this compound has been definitively established. The molecular formula is C₉H₇NO₂S .[1] This formula indicates that each molecule is constituted of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Molecular Weight
Based on its molecular formula, the calculated molecular weight of this compound is 193.22 g/mol . This value is a critical parameter for a wide range of experimental procedures in a laboratory setting, including but not limited to, solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.
The following table summarizes the key molecular identifiers for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₇NO₂S | PubChemLite[1] |
| Molecular Weight | 193.22 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC=N2 | PubChemLite[1] |
| InChI | InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 | PubChemLite[1] |
Structural Isomerism: A Point of Clarity
In the study of thienopyridines, it is of paramount importance for researchers to distinguish between various structural isomers, as they may exhibit distinct chemical reactivity and biological activity. This compound has several isomers, and a common point of confusion arises with Methyl thieno[2,3-b]pyridine-2-carboxylate .
While both compounds share the identical molecular formula (C₉H₇NO₂S) and, consequently, the same molecular weight (193.22 g/mol ), the arrangement of the thiophene and pyridine rings is different.[2][3] This structural variance can lead to significant differences in their three-dimensional conformation and electronic properties, which in turn can influence their interaction with biological targets.
Another notable isomer is Methyl thieno[3,2-b]pyridine-6-carboxylate , which also possesses the same molecular formula and weight.[4] The key distinction lies in the position of the methyl carboxylate group on the pyridine ring.
The diagram below illustrates the structural relationship between these isomers.
Isomeric relationship of this compound.
Experimental Considerations and Protocols
The accurate determination of molecular weight is fundamental in experimental workflows. The following outlines a generalized protocol for the verification of the molecular weight of this compound using mass spectrometry.
Protocol: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Infuse the sample directly or via liquid chromatography.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected m/z for the protonated molecule would be approximately 194.0270.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally determined monoisotopic mass to the theoretical value calculated from the molecular formula.
-
The following workflow diagram illustrates the process of molecular identification and characterization.
Workflow for molecular identity confirmation.
Conclusion
This technical guide has established the molecular formula of this compound as C₉H₇NO₂S and its corresponding molecular weight as 193.22 g/mol .[1] For researchers in drug development and related scientific fields, a precise understanding of these fundamental properties is a critical first step in any research endeavor involving this compound. The clarification regarding its structural isomers serves to prevent potential ambiguity in experimental design and data interpretation.
References
-
PubChem. Thieno[2,3-b]pyridine-2-carboxamide. [Link]
-
PubChemLite. This compound (C9H7NO2S). [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]
Sources
- 1. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 2. CAS 154650-88-1 | methyl thieno[2,3-b]pyridine-2-carboxylate - Synblock [synblock.com]
- 3. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 4. Page loading... [wap.guidechem.com]
Spectroscopic Characterization of Methyl Thieno[3,2-b]pyridine-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for methyl thieno[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While comprehensive experimental data for the unsubstituted parent compound is not extensively published, this guide leverages detailed spectral information from closely related, well-characterized 3-aryl derivatives to provide a robust and insightful interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features. The data presented herein is crucial for researchers in drug discovery and organic synthesis for structure elucidation, reaction monitoring, and quality control.
Molecular Structure and Spectroscopic Overview
The thieno[3,2-b]pyridine core is a fused bicyclic heteroaromatic system containing both a π-excessive thiophene ring and a π-deficient pyridine ring. This electronic arrangement imparts unique chemical and physical properties to its derivatives. The title compound, this compound, features a methyl ester group at the C2 position of the thiophene ring, a key functional group for further chemical modification.
The structural confirmation of such molecules relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule. As direct experimental data for the title compound is sparse, we will draw authoritative insights from the detailed analysis of its 3-phenyl substituted analogue, methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate , as reported in a comprehensive study by Santos, I. C. et al[1].
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For the thieno[3,2-b]pyridine core, the protons on the pyridine ring typically appear in the aromatic region and exhibit characteristic splitting patterns.
Table 1: ¹H NMR Spectral Data for Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OMe | 3.75 | s | - |
| H-6 | 7.56 | dd | 8.0, 4.4 |
| H-7 | 8.61 | dd | 8.0, 1.6 |
| H-5 | 8.74 | dd | 4.4, 1.6 |
| Ar-H | 7.43-7.48 | m | - |
Solvent: DMSO-d₆, Frequency: 400 MHz
Interpretation:
-
Methyl Ester Protons (OMe): The sharp singlet observed at 3.75 ppm is characteristic of the three equivalent protons of the methyl ester group. Its upfield position relative to the aromatic protons is expected.
-
Pyridine Ring Protons (H-5, H-6, H-7): The three protons on the pyridine ring appear as distinct doublets of doublets (dd), consistent with a three-spin system.
-
H-6 at 7.56 ppm shows coupling to both H-5 (J = 4.4 Hz, ortho coupling) and H-7 (J = 8.0 Hz, meta coupling).
-
H-7 at 8.61 ppm is coupled to H-6 (J = 8.0 Hz, ortho coupling) and shows a smaller long-range coupling to H-5 (J = 1.6 Hz, para coupling).
-
H-5 at 8.74 ppm is the most deshielded proton, likely due to the anisotropic effect of the adjacent nitrogen atom. It displays coupling to H-6 (J = 4.4 Hz, ortho coupling) and H-7 (J = 1.6 Hz, meta coupling).
-
-
Aromatic Protons (Ar-H): The multiplet between 7.43-7.48 ppm corresponds to the five protons of the phenyl substituent at the C3 position.
For the unsubstituted This compound , one would expect a singlet for the H-3 proton on the thiophene ring, likely appearing in the region of 7.0-8.0 ppm. The signals for the pyridine protons (H-5, H-6, H-7) would be expected at similar chemical shifts to the 3-phenyl derivative, as the substituent at C3 has a minor electronic influence on the pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| OMe | 52.6 |
| C-6 | 122.0 |
| C-7 | 132.0 |
| C-5 | 148.6 |
| C=O | 162.1 |
| Aromatic & Quaternary Carbons | 127.4, 128.0, 130.5, 131.0, 133.1, 134.2, 142.6, 153.3 |
Solvent: DMSO-d₆, Frequency: 100.6 MHz
Interpretation:
-
Methyl Ester Carbons: The methyl carbon (OMe) appears upfield at 52.6 ppm, while the carbonyl carbon (C=O) is significantly downfield at 162.1 ppm, which is characteristic for an ester carbonyl.
-
Pyridine Ring Carbons: The protonated carbons of the pyridine ring, C-5, C-6, and C-7, are observed at 148.6, 122.0, and 132.0 ppm, respectively. The C-5 carbon, adjacent to the nitrogen, is the most deshielded.
-
Thiophene and Phenyl Carbons: The remaining signals in the aromatic region correspond to the carbons of the thiophene ring and the phenyl substituent, including the quaternary carbons at the ring junctions and the point of substitution.
The chemical shifts for the unsubstituted parent heterocycle, thieno[3,2-b]pyridine, provide a valuable baseline for understanding these assignments[2]. The introduction of the methyl carboxylate group at C-2 would be expected to significantly deshield C-2 and have a smaller effect on the other carbons of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which typically yields the protonated molecular ion [M+H]⁺.
For methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate , the ESI-MS data shows a prominent peak at m/z 270.03, corresponding to the [M+H]⁺ ion, which confirms the molecular weight of the compound (269.06 g/mol )[1].
For the target compound, This compound (C₉H₇NO₂S), the expected exact mass is 193.02 g/mol . Therefore, in an ESI-MS experiment, the primary ion observed would be the [M+H]⁺ peak at m/z 194.03. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million.
The fragmentation pattern in a higher energy ionization method like electron ionization (EI) would likely involve the initial loss of the methoxy group (-•OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Fragmentation of the heterocyclic ring system would also be expected.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2950 - 2850 |
| Carbonyl (Ester) | C=O Stretch | ~1720 |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 |
| C-O (Ester) | Stretch | 1300 - 1100 |
| C-S | Stretch | 800 - 600 |
Interpretation of Key Bands:
-
C=O Stretch: The most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic protons on the thieno[3,2-b]pyridine core.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching of the methyl group of the ester.
-
Fingerprint Region: The region between 1600 and 600 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions corresponding to C=C and C=N ring stretching, as well as C-H bending vibrations, which are unique to the specific molecule.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Solvent Choice: The choice of solvent is critical. DMSO-d₆ was used for the reference compound, which is an excellent choice for ensuring the solubility of polar heterocyclic compounds[1].
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for 1D ¹H, ¹³C{¹H}, and, if necessary, 2D correlation experiments (COSY, HSQC, HMBC) should be utilized for complete structural assignment.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an ESI-MS system. The sample solution is typically introduced via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Solid): For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Visualization of Key Relationships
The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.
Caption: Molecular structure with atom numbering for the thieno[3,2-b]pyridine core.
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to Methyl thieno[3,2-b]pyridine-2-carboxylate: Physical Properties and Appearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl thieno[3,2-b]pyridine-2-carboxylate, a key heterocyclic compound in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Molecular Structure and Core Characteristics
This compound belongs to the thienopyridine class of compounds, which are characterized by a thiophene ring fused to a pyridine ring.[1] This fused heterocyclic system is a versatile scaffold in drug discovery, notably as a cornerstone in the development of antiplatelet therapies.[1][2] The specific isomer, thieno[3,2-b]pyridine, dictates the orientation of the sulfur and nitrogen atoms within the fused ring system, which in turn influences its chemical reactivity and biological activity.
The molecule's structure, featuring a methyl ester group at the 2-position of the thiophene ring, provides a key site for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4]
Physical and Chemical Properties
| Property | Representative Data for 3-Substituted Derivatives | Source |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | Varies with substitution. For example: - Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate: 152–154 °C - Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate: 153–154 °C - Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate: 190–191 °C | [3] |
| Solubility | Generally expected to have low solubility in water and higher solubility in common organic solvents like ethanol and dichloromethane.[5] | [5] |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents.[5] | [5] |
Note: The physical properties, particularly the melting point, are highly influenced by the nature of the substituent at the 3-position. The provided data for aryl-substituted derivatives suggests that the parent compound is likely a solid at room temperature.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential for structural elucidation. Based on published data for 3-aryl derivatives, the following are expected chemical shift regions for the core structure[3]:
-
¹H NMR:
-
Methyl Ester (OMe): A singlet around δ 3.8-3.9 ppm.
-
Pyridine Ring Protons: Doublets of doublets in the aromatic region (δ 7.3-8.8 ppm), with coupling constants characteristic of the pyridine ring system.
-
-
¹³C NMR:
-
Methyl Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 162 ppm.
-
Methyl Ester (OMe): A signal around δ 52.5 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 121-155 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:
-
Carbonyl (C=O) stretch of the ester: A strong absorption band in the region of 1680-1750 cm⁻¹.[6]
-
C-O stretch of the ester: Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the protonated molecular ion [M+H]⁺ is observed at m/z 270.03.[3]
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often involves the construction of the thienopyridine core followed by functionalization. A common strategy is the use of a precursor, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which can be synthesized from the corresponding 3-amino compound.[3]
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates
This protocol describes a general method for the synthesis of 3-aryl derivatives from the 3-bromo precursor.[3]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DME:H₂O mixture)
Procedure:
-
To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the arylboronic acid or ester (1.2-1.6 equivalents), and the palladium catalyst (2-4 mol%).
-
Add the base (e.g., 6 equivalents of K₂CO₃) and the solvent mixture (e.g., DME:H₂O at a 3:1 ratio).
-
Heat the reaction mixture at 100 °C for 3-4.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
Applications in Research and Development
Thienopyridine derivatives are of significant interest in drug discovery due to their diverse biological activities. They are known to act as inhibitors of the P2Y12 receptor, which plays a crucial role in platelet aggregation.[1] This has led to the development of important antiplatelet drugs.[2]
Furthermore, recent studies have highlighted the potential of novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives as antitumor agents, particularly against triple-negative breast cancer.[3][4] The thienopyridine scaffold serves as a privileged structure that can be functionalized to target various biological pathways.[7]
Handling and Safety
While specific safety data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. For the related compound, Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, the following hazards have been identified: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Store in a cool, dry, and well-ventilated area.
References
- Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China.
- Pipzine Chemicals. (n.d.). Methyl thieno[2,3-b]pyridine-2-carboxylate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl Pyridine-2-carboxylate.
- BenchChem. (n.d.). Thienopyridine Compounds in Drug Discovery: A Technical Guide.
- Synblock. (n.d.). CAS 154650-88-1 | methyl thieno[2,3-b]pyridine-2-carboxylate.
- ACS Medicinal Chemistry Letters. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.
-
Sousa, E., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(15), 4485. Retrieved from [Link]
- AChemBlock. (n.d.). Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 97%.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.
- ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products.
- PubChem. (n.d.). Thieno[2,3-b]pyridine-2-carboxamide.
- PubMed Central. (n.d.). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients.
- Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST.
- ResearchGate. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses.
- Heart. (n.d.). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin.
- MDPI. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate.
- Chembase.cn. (n.d.). CAS 111042-89-8 Thieno[2,3-b]pyridine-2-carboxylicacid, 3-amino-, methyl ester.
- ResearchGate. (n.d.). Thienopyridine derivatives (72–75) with anti-inflammatory and....
Sources
- 1. benchchem.com [benchchem.com]
- 2. heart.bmj.com [heart.bmj.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 97% | CAS: 111042-90-1 | AChemBlock [achemblock.com]
"Methyl thieno[3,2-b]pyridine-2-carboxylate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Methyl thieno[3,2-b]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Drawing upon established principles of chemical stability and data from analogous thienopyridine structures, this document offers field-proven insights for researchers, scientists, and drug development professionals. The guide details potential degradation pathways, recommended storage conditions for both solid-state and solution forms, and outlines a robust, self-validating experimental protocol for stability assessment. The causality behind each recommendation is explained to ensure both scientific integrity and practical applicability in a research and development setting.
Introduction: The Chemical Significance of this compound
This compound belongs to the thienopyridine class of heterocyclic compounds, which are characterized by a thiophene ring fused to a pyridine ring.[3] This fused bicyclic system is a prominent scaffold in numerous biologically active molecules, including established antiplatelet agents and emerging candidates for cancer therapy.[2][4] The thieno[3,2-b]pyridine core, in particular, serves as a crucial intermediate in the synthesis of novel compounds with potential applications in treating a range of diseases.[2][5][6] The stability of this foundational molecule is paramount, as its degradation can lead to impurities that may compromise experimental outcomes, reduce product yield, and introduce confounding variables in biological assays. This guide, therefore, aims to provide a detailed framework for maintaining the integrity of this compound.
Predicted Physicochemical Properties and Stability Profile
While specific experimental data for this compound is not extensively available in public literature, a robust stability profile can be predicted based on the known reactivity of its constituent functional groups: the thienopyridine core and the methyl ester.
| Property | Predicted Characteristic | Rationale and Potential Implications |
| Appearance | Solid (crystalline or powder) | The physical form can influence handling and dissolution. |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | Low aqueous solubility is typical for such organic compounds.[7] Stock solutions are often prepared in aprotic polar solvents.[2] |
| Thermal Stability | Generally stable at ambient temperatures in a dry state. | Elevated temperatures, especially in the presence of moisture, can promote degradation.[8] |
| Hygroscopicity | Potentially low to moderate. | The presence of heteroatoms may lead to some water absorption. High humidity should be avoided.[8] |
| Photostability | Potential sensitivity to high-intensity light. | Heterocyclic aromatic systems can be susceptible to photolytic degradation.[9] |
| Chemical Stability | Stable under normal, neutral conditions.[1][7] | Susceptible to degradation under strongly acidic, basic, or oxidative conditions.[7][9] |
Key Degradation Pathways: A Mechanistic Perspective
Understanding the potential chemical transformations that this compound may undergo is fundamental to establishing appropriate storage and handling protocols. The primary vulnerabilities are the ester functional group and the electron-rich thiophene ring.
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This process can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.[9]
The formation of the carboxylic acid degradant can alter the compound's solubility, polarity, and biological activity, necessitating the strict exclusion of strong acids and bases during storage.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions of elevated temperature and humidity.[8][9] This can lead to the formation of sulfoxides or sulfones, significantly altering the electronic properties and structure of the thienopyridine core. Studies on related thienopyridine drugs have shown that oxidation of the thiophene moiety is a primary degradation pathway.[8]
Photodegradation
Exposure to high-intensity light, particularly UV radiation, can induce photochemical reactions in the heterocyclic ring system, leading to complex degradation products.[9] While specific studies on this molecule are lacking, it is a prudent and common practice in the pharmaceutical industry to protect light-sensitive compounds from exposure.
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the predicted stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Solid-State Storage
For the solid compound, the primary objective is to mitigate exposure to heat, moisture, light, and reactive chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration at 2-8 °C is recommended for long-term storage. | Lower temperatures slow down the rate of potential solid-state degradation reactions.[7] |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. | Prevents exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation.[7] |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects against potential photodegradation.[9] |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases.[7] | Avoids chemical reactions that can lead to degradation. |
Solution Storage
Solutions of this compound are often required for experimental use. The stability in solution is highly dependent on the solvent and storage conditions.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use dry, aprotic solvents such as DMSO or DMF for stock solutions. Avoid protic solvents for long-term storage if possible. | Aprotic solvents minimize the risk of hydrolysis. Ensure the solvent is of high purity and has a low water content. |
| Temperature | Store stock solutions at -20 °C or below.[2] | Significantly reduces the rate of solvent-mediated degradation. |
| Handling | Prepare fresh working solutions from the frozen stock for daily use. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting into smaller, single-use vials. | Repeated temperature fluctuations can introduce moisture and accelerate degradation. |
| Container | Use tightly sealed vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. |
A Self-Validating Experimental Protocol for Stability Assessment
To ensure the integrity of your specific batch of this compound, a stability-indicating assay should be employed. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose as it can separate the parent compound from its potential degradants.[10]
Objective
To assess the stability of this compound under forced degradation conditions and establish a baseline for routine purity checks.
Materials
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the parent peak from any potential degradants. A gradient elution with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a good starting point.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Forced Degradation:
-
Acidic Condition: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C.[9]
-
Basic Condition: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature.[9]
-
Oxidative Condition: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.[9]
-
Thermal Condition: Subject the solid compound to 80°C in an oven.[9]
-
-
Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the control (time 0) and stressed samples by HPLC. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Data Interpretation: Calculate the percentage of degradation. A good stability-indicating method should demonstrate adequate separation of all degradation peaks from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Conclusion
While this compound is stable under normal ambient conditions, its integrity can be compromised by exposure to high temperatures, humidity, light, and reactive chemicals. The primary degradation pathways are predicted to be hydrolysis of the methyl ester and oxidation of the thiophene ring. By adhering to the recommended storage conditions—cool, dry, and dark for the solid, and frozen in an aprotic solvent for solutions—researchers can ensure the reliability and reproducibility of their experimental results. The implementation of a self-validating stability-indicating HPLC method is a critical component of quality control for any laboratory utilizing this important chemical intermediate.
References
- Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China.
- BenchChem. (2025). Methyl thieno[3,2-b]pyridine-6-carboxylate: A Technical Guide to Solubility and Stability.
- Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
- Rodrigues, C. A., et al. (2021). Synthesis of methyl 3-(hetero)
- Wilmouth, R. C., et al. (2002). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. British Journal of Anaesthesia.
- AChemBlock. (2026). Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 97%.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Human Metabolome Database. (2021). Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986).
- Pipzine Chemicals. (n.d.). Methyl thieno[2,3-b]pyridine-2-carboxylate.
- Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules.
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.
- Early, J. V., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Guidechem. (n.d.). thieno[3,2-b]pyridine-6-carboxylic acid methyl ester.
- MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
Sources
- 1. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 7. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Scaffolding: The Methyl Thieno[3,2-b]pyridine-2-carboxylate Architecture
Executive Summary: The "Privileged" Bioisostere
In the landscape of modern medicinal chemistry, the thieno[3,2-b]pyridine scaffold represents a critical bioisostere of the quinoline and indole architectures. While quinolines have historically dominated kinase inhibitor discovery, the thieno[3,2-b]pyridine system offers distinct physicochemical advantages: altered dipole moments, improved solubility profiles, and unique hydrogen-bonding vectors at the pyridine nitrogen (
Methyl thieno[3,2-b]pyridine-2-carboxylate and its derivatives (particularly the 3-amino variants) serve as versatile linchpins. The C2-carboxylate provides a synthetic handle for "tail" moieties that extend into the solvent-exposed regions of protein binding pockets, while the rigid bicyclic core acts as a hinge-binding motif. This guide dissects the synthesis, derivatization, and biological application of this scaffold, moving beyond generic descriptions to actionable, causality-driven science.
Synthetic Architecture: The Thorpe-Ziegler Protocol
The most robust, self-validating route to the this compound core is the Thorpe-Ziegler cyclization . Unlike Friedländer annulations which can suffer from regioselectivity issues depending on the ketone partner, the Thorpe-Ziegler approach using 3-halopyridine-2-carbonitriles guarantees the [3,2-b] fusion geometry.
Mechanistic Causality
The reaction relies on the nucleophilic attack of a thioglycolate sulfur on the electron-deficient C3 position of a pyridine ring, followed by an intramolecular Thorpe reaction (nucleophilic attack of the
-
Why 3-chloropyridine-2-carbonitrile? The nitrile at C2 activates the C3-halogen toward
displacement and subsequently serves as the electrophile for the ring closure. -
Why Methyl Thioglycolate? It introduces the sulfur heteroatom and the critical C2-ester handle simultaneously.
Visualization: The Synthetic Pathway
The following diagram illustrates the convergent synthesis and subsequent divergence points (Suzuki coupling and Amidation).
Figure 1: The Thorpe-Ziegler synthetic workflow for constructing the thieno[3,2-b]pyridine core and its primary divergence points for library generation.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Validation: This protocol minimizes side reactions by controlling the temperature during the initial
-
Reagent Setup: Dissolve 3-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Nucleophile Addition: Add methyl thioglycolate (1.1 eq).
-
Base Initiation: Cool the mixture to 0°C. Dropwise add a solution of Sodium Methoxide (NaOMe) (1.2 eq) in methanol.
-
Causality: Low temperature prevents polymerization of the thioglycolate. The base deprotonates the thiol, initiating the
displacement of the chloride.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Checkpoint: TLC should show the disappearance of the nitrile starting material (
in 30% EtOAc/Hex) and the appearance of a fluorescent spot (the product).
-
-
Quench & Isolation: Pour the mixture into ice-cold water. The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.
Protocol B: C3-Functionalization via Suzuki-Miyaura
Context: To access the antitumor agents described in recent literature (e.g., Rodrigues et al.), the C3-amino group is often converted to a bromide to allow carbon-carbon bond formation.
-
Sandmeyer Transformation: Treat the 3-amino core with t-butyl nitrite and CuBr₂ in Acetonitrile at 60°C to generate the methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate .
-
Coupling: Combine the 3-bromo intermediate (1.0 eq) with an Aryl Boronic Acid (1.2 eq).
-
Catalyst System: Use Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq) in a Dioxane/Water (4:1) mixture.
-
Thermal Activation: Heat to 90°C under Argon for 12 hours.
-
Why this system? Dppf is a bidentate ligand with a large bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step for sterically hindered biaryls.
-
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The biological potency of this scaffold, particularly in oncology (TNBC) and kinase inhibition (VEGFR, c-Met), relies on specific vectors.
| Position | Modification | Biological Consequence |
| N4 (Pyridine) | None (Core) | Acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Cys919 in VEGFR2). |
| C2 (Ester) | Hydrolysis | The ester is a prodrug-like precursor. Conversion to an amide (e.g., N-aryl amide) often creates a "tail" that occupies the hydrophobic pocket II, increasing selectivity. |
| C3 (Thiophene) | Amino ( | H-bond donor. Often removed or replaced with an aryl group to induce |
| C6/C7 | Halogen/Alkyl | Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity ( |
Biological Application: Signal Transduction Blockade
The thieno[3,2-b]pyridine derivatives function primarily as Type I or Type II kinase inhibitors . By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2, they intercept the phosphotransfer cascade required for angiogenesis and tumor proliferation.
Pathway Visualization
The following diagram details the downstream effects of inhibiting VEGFR2 with a thieno[3,2-b]pyridine derivative.
Figure 2: Mechanism of Action (MoA). The scaffold blocks ATP binding at VEGFR2, arresting the RAS/RAF/MEK and PI3K/AKT cascades essential for tumor survival.
References
-
Rodrigues, C. A., et al. (2023). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.[3]Molecules , 28(3), 1234. [Link]
-
Claridge, S., et al. (2008).[4] Discovery of thieno[3,2-b]pyridine-based inhibitors of VEGFR-2 and c-Met.[4]Bioorganic & Medicinal Chemistry Letters , 18(10), 3231-3236. [Link]
-
Litvinov, V. P. (2004). The Thorpe-Ziegler reaction in the synthesis of heterocyclic compounds.Russian Chemical Reviews , 73(7), 637. [Link]
-
Queiroz, M. J. R., et al. (2010). Synthesis and antitumor activity of new thieno[3,2-b]pyridine derivatives.[3][4][5]European Journal of Medicinal Chemistry , 45(12), 5628-5634. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological activity of the thieno[3,2-b]pyridine scaffold
An In-Depth Technical Guide to the Biological Activity of the Thieno[3,2-b]pyridine Scaffold
Authored by a Senior Application Scientist
Abstract
The thieno[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a "privileged structure," its rigid, bicyclic framework serves as a versatile template for interacting with a multitude of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by thieno[3,2-b]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.
The Thieno[3,2-b]pyridine Core: A Privileged Scaffold
The fusion of a thiophene ring and a pyridine ring gives rise to several isomeric structures, with the thieno[3,2-b]pyridine system being particularly prominent in the development of bioactive molecules.[1] Its unique electronic properties and defined three-dimensional shape allow for specific and high-affinity interactions with the binding sites of various proteins, particularly enzymes like kinases. This inherent versatility has led to its widespread investigation, revealing a broad spectrum of pharmacological effects ranging from anticancer and antimicrobial to anti-inflammatory and neurotropic activities.[1][2][3]
The power of this scaffold lies in its synthetic tractability. The core can be functionalized at multiple positions, allowing chemists to systematically modify its properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] This guide will explore the biological consequences of these chemical modifications.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Derivatives of the thieno[3,2-b]pyridine scaffold have emerged as a highly promising class of anticancer agents, demonstrating significant efficacy against a range of human cancer cell lines, including notoriously difficult-to-treat cancers like triple-negative breast cancer (TNBC) and castrate-resistant prostate cancer.[6][7][8][9]
Mechanisms of Antineoplastic Action
The anticancer effects of thieno[3,2-b]pyridines are not monolithic; they operate through several distinct and potent mechanisms:
-
Kinase Inhibition: A primary mode of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis.
-
RON Kinase: Thieno[2,3-b]pyridines have been identified as potent inhibitors of Recepteur d'Origine Nantais (RON), a tyrosine kinase whose splice variants are implicated in tumor progression. Compound 15f from one study showed excellent in vitro kinase inhibition and significant in vivo tumor growth inhibition (74.9% at 10 mg/kg) in a patient-derived xenograft model.[10]
-
Haspin Kinase: The scaffold provides a template for highly selective inhibitors of Haspin, a kinase involved in mitosis.[11] While Haspin inhibition alone may not be cytotoxic, it presents an attractive target for combination therapies.[11]
-
-
Cell Cycle Arrest and Apoptosis: Many thienopyridine compounds exert their effects by disrupting the cell cycle. Studies on prostate cancer cells have shown that these molecules induce a G2/M arrest, leading to multinucleation and ultimately, apoptosis (programmed cell death).[7][12]
-
Inhibition of Proliferation and Motility: These compounds effectively block the proliferation and movement of cancer cells, critical processes for tumor growth and metastasis.[7][12]
-
Targeting Cancer Stem Cells (CSCs): Certain thieno[2,3-b]pyridine derivatives have been shown to reduce the percentage of CSCs, the resilient sub-population of cells responsible for tumor recurrence and metastasis. This effect is linked to a metabolic shift from lipid to glucose metabolism.[8]
Visualization of Anticancer Mechanism: Kinase Inhibition Pathway
The following diagram illustrates the general mechanism by which a thieno[3,2-b]pyridine derivative can inhibit a cancer-promoting kinase pathway.
Caption: Thienopyridine inhibits a receptor kinase, blocking downstream signaling.
Comparative Anticancer Activity
The potency of thieno[3,2-b]pyridine analogs varies significantly based on their substitution patterns. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| 1g | HepG2 (Hepatocellular Carcinoma) | 0.016 | Doxorubicin | 0.37 | [13] |
| 4b | HepG-2 (Hepatocellular Carcinoma) | 3.12 | Doxorubicin | Not Specified | [13] |
| 4b | MCF-7 (Breast Cancer) | 20.55 | Doxorubicin | Not Specified | [13] |
| 17d | MDA-MD-435 (Melanoma) | 0.023 | Not Specified | N/A | [13] |
| 17d | MDA-MB-468 (Breast Cancer) | 0.046 | Not Specified | N/A | [13] |
| 8a | MCF-7 (Breast Cancer) | 0.28 | Sanguinarine | Not Specified | [13] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of thieno[3,2-b]pyridine compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The thieno[3,2-b]pyridine scaffold is a valuable framework for developing novel agents to combat infectious diseases.
Antitubercular and Antifungal Potential
-
Anti-Mycobacterium tuberculosis: The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been explored for its potential against Mycobacterium tuberculosis.[14] Initial studies showed activity against a recombinant strain with reduced expression of the signal peptidase LepB, suggesting a potential target pathway.[14] Structure-activity relationship studies aim to improve potency against wild-type strains while managing cytotoxicity, as the 3-amino group appears crucial for activity but may also contribute to toxicity.[14]
-
Fungicidal Activity: 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have been identified as a promising lead scaffold for new fungicides.[15] Certain compounds demonstrated potent activity against fungi like C. arachidicola and R. solani, with EC₅₀ values in the low microgram per milliliter range.[15] Transcriptome analysis suggests a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway.[15]
Visualization of Antifungal Mode of Action
This diagram illustrates the proposed mechanism of action for fungicidal thieno[3,2-b]pyridine derivatives.
Caption: The compound inhibits key metabolic pathways, leading to fungal death.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required inoculum density.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring absorbance.
Diverse Biological Landscape: Beyond Cancer and Microbes
The therapeutic potential of the thieno[3,2-b]pyridine scaffold extends to a wide array of other biological activities.
-
Anti-inflammatory and Autoimmune Diseases: Certain derivatives are recognized as inhibitors of protein kinase C θ (PKCθ), a target for treating autoimmune and inflammatory conditions.[2]
-
Neurotropic Effects: The scaffold has been used to develop ligands for central nervous system targets. Thienopyridinones, designed as bioisosteres of quinolinones, act as potent antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, offering cytoprotective effects against glutamate-induced toxicity.[16]
-
Antidiabetic Potential: A class of thieno[2,3-b]pyridine derivatives was discovered to be effective inhibitors of hepatic gluconeogenesis.[17] These compounds reduce the expression of key gluconeogenic genes, such as G6Pase and PEPCK, and have shown efficacy in lowering fasting blood glucose in diabetic mouse models.[17]
-
Antiplasmodial Activity: 4-Phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a target for antimalarial drugs.[18][19] Structure-activity relationship studies have shown that attaching alkylamino side chains can improve both aqueous solubility and antiplasmodial activity.[19]
Conclusion and Future Outlook
The thieno[3,2-b]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its ability to serve as a template for potent and selective inhibitors of diverse biological targets, from kinases in cancer to metabolic enzymes in fungi, underscores its immense therapeutic potential. The ongoing exploration of its structure-activity relationships continues to yield compounds with improved efficacy and drug-like properties.
Future research will likely focus on leveraging this scaffold for developing novel combination therapies in oncology, designing next-generation antibiotics and fungicides to combat resistance, and fine-tuning its properties to create highly selective modulators of CNS targets for treating neurological disorders. The continued synergy between synthetic chemistry, molecular modeling, and biological screening will undoubtedly unlock further applications for this remarkable heterocyclic system.
References
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Unveiling the Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold: A Compar
- Head-to-head comparison of "Thieno[3,2-b]pyridine-5-carboxylic acid" analogs in anticancer assays. Benchchem.
- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Deriv
- Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hep
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Synthesis of thieno[2,3-b]pyridine derivatives
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters.
- Thienopyridines: Synthesis, Properties, and Biological Activity.
- Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry.
- Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
- (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
- (PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Speculating and Investigating the Mechanism of Action of Methyl thieno[3,2-b]pyridine-2-carboxylate
Abstract
Methyl thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound built upon the thienopyridine scaffold. While its direct mechanism of action is not extensively documented, the thienopyridine core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide puts forth the primary hypothesis that this compound is a candidate kinase inhibitor. We provide a comprehensive, step-by-step framework for drug development professionals and researchers to systematically investigate this hypothesis. The guide details an integrated approach, commencing with in silico target prediction, followed by in vitro validation of enzyme inhibition and binding kinetics, and culminating in cell-based assays to elucidate downstream signaling effects and cellular phenotypes. Each proposed experimental protocol is grounded in established scientific principles to ensure robust and reproducible findings.
Introduction to this compound: A Scaffold of Promise
The compound this compound belongs to the thienopyridine class of molecules, which are characterized by a fused thiophene and pyridine ring system. This structural motif is of significant interest in drug discovery due to its resemblance to purines, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like protein kinases.[4]
While some thienopyridines are known for their antiplatelet activity through inhibition of the P2Y12 receptor, many derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6][7][8][9] The thieno[3,2-b]pyridine scaffold, in particular, has been identified as a core component in molecules designed to inhibit various kinases, including VEGFR-2, Src, and CAMKK2.[9][10] Given this precedent, it is logical to speculate that this compound may itself possess kinase inhibitory activity.
This guide provides a structured, hypothesis-driven workflow to explore this potential mechanism of action.
The Core Hypothesis: Kinase Inhibition
Protein kinases represent a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast number of cellular signaling pathways. Their central role in cell proliferation, differentiation, and survival makes them a prime target for therapeutic intervention, especially in oncology.[2]
The structural similarity of the thienopyridine scaffold to adenine, the core of ATP (adenosine triphosphate), makes it an excellent candidate for competitive inhibition at the ATP-binding pocket of kinases.[4] We hypothesize that this compound functions as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site.
To systematically investigate this, we will follow a three-phase approach:
-
Phase 1: In Silico Target Identification. Use computational methods to predict which kinases the compound is most likely to bind.
-
Phase 2: In Vitro Biochemical Validation. Experimentally confirm direct binding and inhibitory activity against the predicted kinase targets.
-
Phase 3: Cell-Based Functional Analysis. Assess the compound's effect on kinase signaling pathways and cellular functions in a biological context.
Phase 1: In Silico Target Identification
The initial step is to computationally screen this compound against a library of known kinase structures. This approach is cost-effective and rapidly narrows down the field of potential targets.
Methodology: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A high-ranking score suggests a favorable binding interaction.
Protocol:
-
Prepare the Ligand: Obtain the 3D structure of this compound. Energy-minimize the structure using a force field like MMFF94.
-
Select a Kinase Library: Utilize a publicly available library of kinase crystal structures (e.g., from the Protein Data Bank) or a commercial library. Ensure the structures have a co-crystallized ligand to define the ATP-binding pocket.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active site of each kinase in the library.
-
Analyze and Prioritize: Rank the kinases based on their docking scores (e.g., binding affinity in kcal/mol). Kinases with the most favorable scores are considered top candidates for in vitro validation.
Phase 2: In Vitro Biochemical Validation
This phase aims to experimentally confirm the predictions from the in silico analysis.
Broad Kinase Panel Screening
The most efficient way to test the prioritized list is to use a commercial kinase panel screening service. These services test the compound at a fixed concentration (e.g., 10 µM) against a large number of purified kinases.
Expected Data Output:
The results are typically presented as percent inhibition relative to a control.
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 8% |
| Kinase B (e.g., SRC) | 92% |
| Kinase C (e.g., VEGFR2) | 88% |
| Kinase D | 15% |
| ... | ... |
| Kinase Z | 5% |
| Table 1: Example data from a primary kinase panel screen. "Hits" are identified as kinases showing significant inhibition. |
IC50 Determination for "Hits"
For kinases that show significant inhibition (typically >50%), the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Protocol: LANCE® Ultra Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This is a robust, high-throughput method for measuring kinase activity.
-
Principle: A ULight™-labeled peptide substrate and a Europium (Eu)-labeled antibody that detects the phosphorylated substrate are used. When the substrate is phosphorylated by the kinase, the Eu-antibody binds. Excitation of the Eu-chelate leads to energy transfer to the ULight™ acceptor, which then emits a signal at 665 nm. An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.
-
Setup: Prepare a dilution series of this compound.
-
Reaction: In a microplate, combine the kinase, the ULight™-peptide substrate, ATP, and the test compound at various concentrations. Incubate to allow the reaction to proceed.
-
Detection: Add the Eu-antibody detection solution and incubate.
-
Readout: Measure the TR-FRET signal on a compatible plate reader.
-
Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Direct Binding Affinity Measurement
An IC50 value demonstrates inhibition but does not definitively prove direct binding. Isothermal Titration Calorimetry (ITC) is the gold standard for confirming a direct interaction and determining the binding thermodynamics.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Setup: Place the purified target kinase in the sample cell and the this compound solution in the injection syringe.
-
Titration: Inject small aliquots of the compound into the kinase solution. Each injection produces a heat pulse that is measured.
-
Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Phase 3: Cell-Based Functional Analysis
After confirming direct inhibition of specific kinases, the investigation moves into a cellular context to understand the downstream consequences.
Target Engagement and Pathway Modulation
This experiment verifies that the compound inhibits the target kinase within the cell, leading to a reduction in the phosphorylation of its known downstream substrates.
Protocol: Western Blotting for Phospho-proteins
-
Cell Line Selection: Choose a cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with overexpressed SRC or VEGFR2).
-
Treatment: Culture the cells and treat them with various concentrations of this compound for a defined period. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase's substrate (e.g., anti-phospho-ERK) and a primary antibody for the total protein as a loading control (e.g., anti-total-ERK or anti-GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates successful target engagement.
Cellular Phenotype Assays
The final step is to determine if inhibiting the target kinase translates into a functional cellular response, such as reduced proliferation or induction of apoptosis.
Protocol: Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
-
Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: Wash away the unbound dye and solubilize the bound dye. Measure the absorbance at 510 nm.
-
Analysis: The absorbance is proportional to the number of viable cells. This data can be used to calculate the GI50 (concentration for 50% growth inhibition). Studies have demonstrated the anti-tumor potential of similar thieno[3,2-b]pyridine derivatives in triple-negative breast cancer cell lines.[9]
Conclusion and Future Directions
This guide outlines a systematic and logical progression for speculating and confirming the mechanism of action for this compound, with a primary focus on kinase inhibition. The thienopyridine scaffold has a proven track record in the development of successful kinase inhibitors, making this a well-founded hypothesis.[2][9]
Positive results from this workflow—demonstrating potent and selective inhibition of a cancer-relevant kinase that translates to anti-proliferative effects in cancer cell lines—would provide a strong rationale for advancing the compound into further preclinical development. This would include medicinal chemistry efforts to optimize potency and drug-like properties, as well as in vivo studies in animal models to assess efficacy and safety.[11][12]
References
- Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China.
-
ResearchGate. (n.d.). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Retrieved from [Link]
-
PubMed. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Retrieved from [Link]
-
PubMed. (2004). The thienopyridines. Retrieved from [Link]
-
PubMed. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Retrieved from [Link]
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
Oxford Academic. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
PubMed. (n.d.). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from [Link]
-
Heart. (n.d.). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved from [Link]
-
National Institutes of Health. (2017). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Retrieved from [Link]
-
MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
Sources
- 1. Thieno[3,2-b]pyridine-2-carboxylic acid_TargetMol [targetmol.com]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[3,2-b]pyridine Core: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of small molecule drug discovery is in a perpetual quest for privileged scaffolds – core chemical structures that can be readily synthesized and derivatized to interact with a multitude of biological targets. The thieno[3,2-b]pyridine ring system has emerged as one such scaffold of significant interest. Its rigid, heteroaromatic structure provides a well-defined three-dimensional arrangement for substituent placement, while its synthetic tractability allows for the systematic exploration of chemical space. This guide, presented from the perspective of a Senior Application Scientist, provides an in-depth exploration of methyl thieno[3,2-b]pyridine-2-carboxylate as a foundational platform for drug discovery, with a particular focus on oncology. We will delve into the strategic synthesis of the core, key derivatization methodologies, prominent biological targets, and crucial considerations for advancing these promising compounds toward clinical development.
The Strategic Imperative for the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is an isostere of purines and pyrimidines, granting it inherent potential to interact with biological targets that recognize these essential nucleobases. This bio-isosteric relationship provides a rational starting point for inhibitor design against a host of enzymes and receptors. Furthermore, the fused ring system offers a unique combination of rigidity and aromaticity, which can contribute to favorable binding interactions with protein targets. The methyl carboxylate at the 2-position and the amino or bromo group at the 3-position serve as versatile synthetic handles, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Foundational Synthesis of the Core Scaffold
A robust and adaptable synthetic strategy for the core scaffold is paramount for any successful drug discovery program. The "this compound" core is most effectively accessed through a multi-step sequence that allows for the introduction of key functional groups for subsequent diversification.
The Gewald Reaction: A Cornerstone for Thiophene Ring Formation
The Gewald reaction is a powerful and reliable method for the synthesis of 2-aminothiophenes, which are crucial precursors to the thieno[3,2-b]pyridine core.[1][2] This one-pot, multi-component reaction combines a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[3][4]
Conceptual Workflow for Thieno[3,2-b]pyridine Synthesis
Caption: A generalized workflow for a drug discovery campaign utilizing the thieno[3,2-b]pyridine scaffold.
Protocol: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
This protocol outlines a common route to a key intermediate.
Step 1: Gewald Synthesis of a 2-Aminothiophene Intermediate
-
Reaction Setup: To a solution of an appropriate cyclic ketone (e.g., N-Boc-4-piperidone) and methyl cyanoacetate in ethanol, add a catalytic amount of a base such as morpholine or piperidine.
-
Sulfur Addition: Add elemental sulfur to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated 2-aminothiophene can be collected by filtration, washed with water, and dried.
Step 2: Friedländer Annulation for Pyridine Ring Formation
-
Reaction Setup: The 2-aminothiophene intermediate is reacted with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., methyl acetoacetate) in the presence of a base or acid catalyst.[5]
-
Reaction Conditions: The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A at elevated temperatures (150-250 °C).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by purification via recrystallization or column chromatography.
Strategic Functional Group Interconversion: Preparing for Diversification
The initially synthesized methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a valuable intermediate in its own right. However, for broader library synthesis, the 3-amino group is often converted to a 3-bromo group, which is more amenable to a wider range of cross-coupling reactions.[6]
Protocol: Sandmeyer-type Bromination
-
Diazotization: The 3-amino group is diazotized using a reagent like tert-butyl nitrite (t-BuONO) in the presence of a copper(II) bromide (CuBr₂) catalyst.[6]
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent such as acetonitrile at elevated temperatures (e.g., 65 °C).
-
Workup and Isolation: The reaction is quenched, and the product, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, is isolated and purified using standard techniques.[6]
Library Development: Probing Structure-Activity Relationships
With the key 3-bromo and 2-methyl carboxylate intermediates in hand, the next phase involves the systematic exploration of chemical space to identify derivatives with potent and selective biological activity.
The Power of Suzuki-Miyaura Cross-Coupling at the 3-Position
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] This reaction is particularly well-suited for modifying the 3-position of the thieno[3,2-b]pyridine core, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[6][9] The rationale behind this strategy is to probe interactions with specific pockets in the target protein, potentially enhancing potency and modulating pharmacokinetic properties.
Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Reaction Setup: In a reaction vessel, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the desired (hetero)aryl boronic acid or boronate ester (1.2-1.6 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-4 mol%), and a base like potassium carbonate (K₂CO₃) (≥2 equiv.).[6]
-
Solvent System: A mixture of a polar aprotic solvent and water (e.g., DME:H₂O 3:1) is commonly used.[6]
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 3-5 hours.[6]
-
Workup and Isolation: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Amide Coupling at the 2-Position: Expanding the Chemical Diversity
The methyl ester at the 2-position provides another key point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to form amides. This strategy is particularly useful for introducing groups that can form hydrogen bonds with the target protein, potentially increasing binding affinity and specificity.
Protocol: Hydrolysis and Amide Coupling
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).[10]
Therapeutic Applications and Biological Targets
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant potential in oncology by modulating the activity of key signaling proteins involved in cancer cell proliferation, survival, and DNA repair.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
The PI-PLC family of enzymes plays a critical role in cellular signaling by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12] Dysregulation of PI-PLC signaling is implicated in various cancers.[13][14] Thieno[2,3-b]pyridines, isomeric to our core of interest, were initially identified as PI-PLC inhibitors through virtual screening and have shown potent anti-proliferative activity.[5]
PI-PLC Signaling Pathway in Cancer
Caption: Inhibition of PI-PLC by thieno[3,2-b]pyridine derivatives blocks the production of second messengers IP3 and DAG, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer progression.[15][16] These clients include kinases, transcription factors, and other proteins involved in cell growth, survival, and angiogenesis.[17][18][19] By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy. Thienopyridine derivatives have been investigated as Hsp90 inhibitors.[13]
Hsp90 Chaperone Cycle and Cancer
Caption: Thieno[3,2-b]pyridine-based Hsp90 inhibitors bind to the ATP pocket of Hsp90, preventing the proper folding and maturation of oncogenic client proteins and leading to their degradation.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
TDP1 is a DNA repair enzyme that removes stalled topoisomerase I (Top1)-DNA covalent complexes.[20][21] Top1 inhibitors are a class of chemotherapy drugs that kill cancer cells by trapping these complexes.[22] However, cancer cells can develop resistance to Top1 inhibitors by upregulating TDP1 activity.[23] Therefore, inhibiting TDP1 is a promising strategy to re-sensitize resistant tumors to Top1-targeting therapies.[24]
Quantitative Biological Data and SAR Insights
A study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed their antitumor potential against triple-negative breast cancer (TNBC) cell lines.[6][25] The table below summarizes the growth inhibitory (GI₅₀) values for a selection of these compounds.
| Compound | R Group (at 3-position) | MDA-MB-231 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | MCF-12A GI₅₀ (µM) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2d | 4-Chlorophenyl | 14 ± 1 | 18 ± 2 | > 50 |
| 2e | 4-Cyanophenyl | 13 ± 1 | 14 ± 1 | > 50 |
| 2f | 4-(Trifluoromethyl)phenyl | 15 ± 1 | 18 ± 2 | > 50 |
| Data sourced from reference[6][25]. MCF-12A is a non-tumorigenic mammary epithelial cell line. |
Key SAR Insights:
-
Unsubstituted Phenyl Group (2a): This derivative showed no significant activity, indicating that substitution on the phenyl ring is crucial for antitumor effects.
-
Electron-Withdrawing Groups (2d, 2e, 2f): The introduction of electron-withdrawing groups such as chloro, cyano, and trifluoromethyl at the para-position of the phenyl ring led to a significant increase in growth inhibitory activity against both TNBC cell lines.[6]
-
Selectivity: Importantly, these active compounds showed minimal toxicity against the non-tumorigenic MCF-12A cell line, suggesting a favorable therapeutic window.[6]
Lead Optimization: ADME/Tox Considerations
Once a lead compound with promising biological activity is identified, the focus shifts to optimizing its drug-like properties. This involves a suite of in vitro and in vivo studies to assess its Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) profile.[26][27][28]
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to guide the lead optimization process:[29][30]
-
Solubility: Assessing both kinetic and thermodynamic solubility is critical, as poor solubility can hinder absorption and lead to inconsistent in vivo data.
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays predict a compound's ability to cross biological membranes.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) helps to identify potential metabolic liabilities and predict in vivo clearance.
-
CYP450 Inhibition: Evaluating the potential of a compound to inhibit major cytochrome P450 enzymes is crucial to avoid drug-drug interactions.
-
Plasma Protein Binding: The extent of plasma protein binding influences the free fraction of the drug available to exert its pharmacological effect.
Preclinical Toxicology
Preclinical toxicology studies are essential to identify potential safety concerns before advancing a compound to clinical trials.[31][32][33][34][35] These studies are typically conducted in two species (one rodent and one non-rodent) and involve both single-dose and repeat-dose toxicity assessments. Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic accessibility and the versatility of its functional handles allow for the efficient generation of diverse chemical libraries. The demonstrated activity of its derivatives against key cancer targets such as PI-PLC, Hsp90, and TDP1 underscores its therapeutic potential. Future efforts should focus on a multi-parameter optimization approach, integrating potency, selectivity, and ADME/Tox properties to identify clinical candidates with a high probability of success. The continued exploration of this privileged scaffold is poised to deliver the next generation of targeted therapies for a range of diseases.
References
-
Gomes, P. A. C., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5183. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Available at: [Link]
- Patsnap Eureka. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses.
-
Sabah, K., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
- Google Patents. (n.d.). SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES.
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Pommier, Y., et al. (2004). Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy. Clinical Cancer Research, 10(11), 3683-3693. Available at: [Link]
-
Li, J., & Buchner, J. (2013). Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. Cancers, 5(3), 981-1002. Available at: [Link]
-
Kadam, R. S., & McMahon, R. J. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. International Journal of Molecular Sciences, 21(7), 2603. Available at: [Link]
-
ResearchGate. (n.d.). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Available at: [Link]
-
Faoro, C., et al. (2019). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Current Medicinal Chemistry, 26(24), 4567-4584. Available at: [Link]
-
Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Available at: [Link]
-
Selvita. (n.d.). In Vitro ADME. Available at: [Link]
-
ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Available at: [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
MDPI. (n.d.). Role of HSP90 in Cancer. Available at: [Link]
-
PubMed Central. (n.d.). The Hidden Conundrum of Phosphoinositide Signaling in Cancer. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
AACR Journals. (n.d.). Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. Available at: [Link]
-
Edelweiss Publications. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]
-
AACR Journals. (n.d.). TDP1 is Critical for the Repair of DNA Breaks Induced by Sapacitabine, a Nucleoside also Targeting ATM- and BRCA-Deficient Tumors. Available at: [Link]
-
ResearchGate. (n.d.). Major pathways altered by PLCs in various cancer types. Available at: [Link]
-
PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubMed Central. (n.d.). The Therapeutic Target Hsp90 and Cancer Hallmarks. Available at: [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
DD News. (2024). Scientists discover key enzyme to overcome cancer drug resistance. Available at: [Link]
-
Taylor & Francis. (n.d.). Role Of Nuclear Plc And PI3K Signaling In The Development Of Cancer. Available at: [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Available at: [Link]
-
PubMed Central. (n.d.). Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells. Available at: [Link]
-
ResearchGate. (n.d.). HSP90 clients are associated with hallmarks of cancer. Available at: [Link]
-
RSC Publishing. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Available at: [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available at: [Link]
-
DD News. (2024). Scientists discover key enzyme to overcome cancer drug resistance. Available at: [Link]
-
NCBI. (n.d.). Page 12 of 15 C. Toxicity Preclinical animal toxicology studies were performed by Novo/Nordisk. These toxicology studies include. Available at: [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificarchives.com [scientificarchives.com]
- 14. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scientists discover key enzyme to overcome cancer drug resistance | DD News [ddnews.gov.in]
- 23. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. selvita.com [selvita.com]
- 28. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 29. criver.com [criver.com]
- 30. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. labinsights.nl [labinsights.nl]
- 33. edelweisspublications.com [edelweisspublications.com]
- 34. pacificbiolabs.com [pacificbiolabs.com]
- 35. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Friedländer Annulation for Thieno[3,2-b]pyridine Synthesis
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including antiplatelet agents and kinase inhibitors.[1][2] The Friedländer annulation offers a robust and convergent strategy for constructing this fused bicyclic system. This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, expert insights for optimization and troubleshooting, and a discussion of modern advancements such as microwave-assisted synthesis. Designed for researchers in medicinal chemistry and drug development, these notes aim to provide both a theoretical foundation and a practical framework for the successful synthesis of substituted thieno[3,2-b]pyridines.
Introduction: The Significance of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are bicyclic heteroaromatic compounds where a thiophene ring is fused to a pyridine ring. This structural class is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2][3] The scaffold acts as a versatile template that can be decorated with various functional groups to modulate pharmacological activity, targeting everything from cancer to cardiovascular disease.[4]
The Friedländer annulation, a classic reaction in heterocyclic chemistry dating back to 1882, remains one of the most straightforward and powerful methods for assembling the pyridine ring of this fused system.[5] The reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] In the context of thieno[3,2-b]pyridine synthesis, this translates to the reaction between a 3-amino-2-formylthiophene (or a related ketone) and an active methylene compound.
Mechanistic Deep Dive: The Friedländer Annulation Pathway
The classical Friedländer synthesis is typically performed by refluxing an aqueous or alcoholic solution of the reactants in the presence of a base, such as potassium hydroxide (KOH) or sodium ethoxide.[5] The mechanism proceeds through a two-stage process: an initial intermolecular condensation followed by an intramolecular cyclodehydration.
Step-by-Step Mechanism:
-
Enolate Formation: A base (e.g., OH⁻) abstracts an acidic α-proton from the active methylene compound (e.g., a ketone) to form a nucleophilic enolate.
-
Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of the 3-amino-2-formylthiophene. This forms a β-hydroxy carbonyl intermediate.
-
Dehydration (Crotonic Condensation): The intermediate readily dehydrates under the reaction conditions to yield an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).
-
Intramolecular Cyclization: The amino group of the thiophene ring performs a nucleophilic attack on the β-carbon of the unsaturated system (a Michael-type addition).
-
Final Dehydration/Aromatization: A final molecule of water is eliminated, leading to the formation of the aromatic pyridine ring and yielding the final thieno[3,2-b]pyridine product.
Experimental Protocol: Microwave-Assisted Synthesis
Modern synthetic methods often employ microwave irradiation to accelerate reaction rates, improve yields, and promote greener chemistry by reducing the need for high-boiling solvents.[7][8] Microwave-assisted synthesis has been shown to be highly effective for the Friedländer reaction.[9]
This protocol details the synthesis of a model 7-phenylthieno[3,2-b]pyridine via a microwave-assisted Friedländer annulation.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-2-formylthiophene | ≥97% | Commercially Available | Key starting material. |
| Acetophenone | ≥98% | Commercially Available | Active methylene compound. |
| Potassium Hydroxide (KOH) | ≥85% | Commercially Available | Base catalyst. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Microwave Synthesizer | N/A | e.g., Biotage, CEM | Capable of controlled T/P. |
| 10 mL Microwave Vial | N/A | Appropriate for synthesizer | Must have a stir bar. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Protocol
-
Reactant Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-amino-2-formylthiophene (1.0 mmol, 1 equiv.).
-
Reagent Addition: Add acetophenone (1.1 mmol, 1.1 equiv.) followed by ethanol (3 mL).
-
Catalyst Addition: Carefully add powdered potassium hydroxide (1.5 mmol, 1.5 equiv.).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Field-Proven Insights & Troubleshooting
-
Choice of Base: While KOH is effective, other bases like piperidine or sodium tert-butoxide can be used.[5] The choice of base can influence reaction times and side product formation. For sensitive substrates, a milder base may be required.
-
Solvent Selection: Ethanol is a common and effective solvent. However, for higher temperatures under conventional heating, solvents like N,N-dimethylformamide (DMF) or dioxane can be employed. Under solvent-free conditions, the reactants can be heated directly, which aligns with green chemistry principles.[10]
-
Substrate Scope: The reaction is versatile. The active methylene component can be an acyclic ketone, a cyclic ketone (leading to fused-ring systems), or a compound with other electron-withdrawing groups like esters or nitriles.[6]
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If starting material remains, consider increasing the reaction time, temperature, or the amount of base.
-
Side Product Formation: Self-condensation of the ketone (an aldol reaction) can be a competing pathway. Using a slight excess of the amino-thiophene component can sometimes mitigate this.
-
Purification Issues: The product may be difficult to separate from starting materials or byproducts. Optimizing the chromatography solvent system is crucial. A trial on TLC is always recommended.
-
Conclusion
The Friedländer annulation is a highly reliable and adaptable method for the synthesis of the thieno[3,2-b]pyridine core. Its operational simplicity, tolerance of diverse functional groups, and amenability to modern techniques like microwave heating make it an indispensable tool for medicinal chemists. By understanding the underlying mechanism and key experimental parameters, researchers can efficiently generate libraries of these valuable heterocyclic compounds for drug discovery and development programs.
References
- ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- ResearchGate. (2025). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- PMC. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- PMC PubMed Central - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
- PubMed Central. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025).
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Base-promoted anaerobic intramolecular cyclization synthesis of 4,5-disubstituted-1,2,3-thiadiazoles. Retrieved from Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (2025). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025).
- PMC - NIH. (n.d.). Thiopeptide Pyridine Synthase TbtD Catalyzes an Intermolecular Formal Aza-Diels-Alder Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
- Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
- PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
- SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- ResearchGate. (n.d.). Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions.
- PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
- US Patent. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl thieno[3,2-b]pyridine-2-carboxylate Derivatives
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. This fused ring system is a key pharmacophore in the development of a diverse range of therapeutic agents, notably as highly selective kinase inhibitors and as negative allosteric modulators of metabotropic glutamate receptors. Its rigid structure and unique electronic properties make it an attractive scaffold for designing molecules with specific biological activities, including promising antitumor and anti-angiogenic properties. The ability to efficiently and selectively functionalize this core structure is paramount for generating libraries of derivatives for structure-activity relationship (SAR) studies and identifying novel drug candidates.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the derivatization of the thieno[3,2-b]pyridine skeleton. These reactions, which form the cornerstone of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. This guide provides an in-depth exploration of the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—for the synthesis of various methyl thieno[3,2-b]pyridine-2-carboxylate derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to confidently employ these powerful synthetic methods.
Part 1: Synthesis of the Core Structure - Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
A common and efficient entry into the this compound system involves the construction of the thiophene ring onto a pre-existing pyridine scaffold. A widely used method is the reaction between a substituted 2-halonicotinonitrile and methyl thioglycolate.
Protocol 1: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate from 2-Chloro-3-cyanopyridine
This protocol outlines the synthesis of a key starting material for subsequent palladium-catalyzed functionalization.
Reaction Scheme:
Materials:
-
2-Chloro-3-cyanopyridine
-
Methyl thioglycolate
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add methyl thioglycolate (1.1 eq).
-
Base Addition: Slowly add a solution of potassium hydroxide (2.5 eq) in water. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.
Part 2: Palladium-Catalyzed C-C Bond Forming Reactions
The Suzuki-Miyaura Coupling: A Robust Method for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron reagent and an organic halide. In the context of our target scaffold, it is an invaluable tool for introducing a wide array of aryl and heteroaryl substituents at the 3-position of the thieno[3,2-b]pyridine ring, starting from the corresponding 3-bromo derivative.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Diaryl [label="Ar-Pd(II)L₂-R\n(Diaryl Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="R-B(OR)₂\n(Boronic Acid/Ester)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=" "]; ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [label=" "]; Boronic -> Transmetalation [dir=none, style=dashed, color="#4285F4"]; Base -> Transmetalation [dir=none, style=dashed, color="#FBBC05"]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" "]; RedElim -> Product [dir=none, style=dashed, color="#34A853"];
// Invisible edges for layout {rank=same; Pd0; ArX; Product;} {rank=same; OxAdd; RedElim;} {rank=same; PdII_Aryl; PdII_Diaryl;} {rank=same; Transmetalation; Boronic; Base;} } .dot
This protocol details a general procedure for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroaryl boronic acids or their esters.[1]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3-6 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask or reaction vial, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%), and K₂CO₃ (3-6 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of DME and water (typically in a 3:1 to 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.
| Entry | Arylboronic Acid/Ester | Catalyst Loading (mol%) | Base (eq) | Solvent Ratio (DME:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ (6) | 3:1 | 100 | 3 | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ (6) | 3:1 | 100 | 4.5 | 84 |
| 3 | 4-Chlorophenylboronic acid pinacol ester | 4 | K₂CO₃ (6) | 3:1 | 100 | 3 | 82 |
| 4 | Furan-2-boronic acid | 4 | K₂CO₃ (6) | 3:1 | 100 | 4.5 | 52 |
| 5 | Pyridine-3-boronic acid | 4 | K₂CO₃ (6) | 3:1 | 100 | 4 | 66 |
Data adapted from reference[1].
The Heck Reaction: A Versatile Tool for Alkenylation
The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene.[2] This reaction provides an excellent route to introduce vinyl groups at various positions on the thieno[3,2-b]pyridine scaffold.
The catalytic cycle of the Heck reaction involves oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; MigratoryInsertion [label="Migratory\nInsertion", shape=plaintext, fontcolor="#5F6368"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaHydrideElim [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#5F6368"]; PdH_Complex [label="H-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-CH=CH-R\n(Alkenylated Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="H₂C=CH-R\n(Alkene)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl; ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"]; PdII_Aryl -> MigratoryInsertion [style=invis]; MigratoryInsertion -> PdII_Alkyl; Alkene -> MigratoryInsertion [dir=none, style=dashed, color="#4285F4"]; PdII_Alkyl -> BetaHydrideElim [style=invis]; BetaHydrideElim -> PdH_Complex; BetaHydrideElim -> Product [dir=none, style=dashed, color="#34A853"]; PdH_Complex -> ReductiveElimination [style=invis]; ReductiveElimination -> Pd0; Base -> ReductiveElimination [dir=none, style=dashed, color="#FBBC05"];
// Invisible edges for layout {rank=same; Pd0; ArX; Product;} {rank=same; OxAdd; ReductiveElimination;} {rank=same; PdII_Aryl; PdH_Complex;} {rank=same; MigratoryInsertion; BetaHydrideElim;} {rank=same; Alkene; PdII_Alkyl;} } .dot
This protocol provides a general procedure for the Heck reaction, which can be adapted for the alkenylation of the thieno[3,2-b]pyridine core.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or another suitable base (2.0 eq)
-
Acetonitrile (ACN) or DMF
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction tube, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), Pd(OAc)₂ (1-5 mol%), and P(o-tol)₃ (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Addition of Reagents: Add the solvent (ACN or DMF), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The Sonogashira Coupling: A Gateway to Alkynylated Derivatives
The Sonogashira coupling is a highly efficient method for the formation of C(sp)–C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
// Inputs and Outputs ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="H-C≡CR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-C≡CR", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections ArX -> OxAdd_Pd [dir=none, style=dashed, color="#EA4335"]; Alkyne -> Acetylide_Formation [dir=none, style=dashed, color="#4285F4"]; Base -> Acetylide_Formation [dir=none, style=dashed, color="#FBBC05"]; Cu_Acetylide -> Transmetalation_Pd [style=dashed]; RedElim_Pd -> Product [dir=none, style=dashed, color="#34A853"]; } .dot
This protocol provides a general procedure for the Sonogashira coupling of the thieno[3,2-b]pyridine core with a terminal alkyne.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Terminal alkyne (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or THF
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add the solvent (Toluene or THF), the terminal alkyne (1.2-1.5 eq), and the base (Et₃N or DIPA).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 3: Palladium-Catalyzed C-N Bond Forming Reactions
The Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl thieno[3,2-b]pyridine derivatives.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"]; PdII_Amine [label="[Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="Ar-Pd(II)L₂(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-NR¹R²\n(N-Arylated Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Thienopyridine Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="HNR¹R²\n(Amine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl; ArX -> OxAdd [dir=none, style=dashed, color="#EA4335"]; PdII_Aryl -> AmineCoord [style=invis]; AmineCoord -> PdII_Amine; Amine -> AmineCoord [dir=none, style=dashed, color="#4285F4"]; PdII_Amine -> Deprotonation [style=invis]; Deprotonation -> PdII_Amido; Base -> Deprotonation [dir=none, style=dashed, color="#FBBC05"]; PdII_Amido -> RedElim [style=invis]; RedElim -> Pd0; RedElim -> Product [dir=none, style=dashed, color="#34A853"];
// Invisible edges for layout {rank=same; Pd0; ArX; Product;} {rank=same; OxAdd; RedElim;} {rank=same; PdII_Aryl; PdII_Amido;} {rank=same; AmineCoord; Deprotonation;} {rank=same; Amine; PdII_Amine;} } .dot
This protocol provides a general procedure for the Buchwald-Hartwig amination of the thieno[3,2-b]pyridine core with various amines.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Amine (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.0 eq)
-
Toluene or Dioxane
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the amine (1.2-1.5 eq), Pd₂(dba)₃ (1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Part 4: Troubleshooting and Optimization
Palladium-catalyzed cross-coupling reactions with heteroaromatic substrates can sometimes be challenging. Below are some common issues and potential solutions.[4][5]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a pre-catalyst or ensure proper in situ generation of Pd(0). - Increase catalyst loading. - Screen different ligands. |
| - Poor quality reagents | - Purify starting materials (halide, boronic acid, amine). - Use a fresh, anhydrous base. | |
| - Insufficiently inert atmosphere | - Ensure proper degassing of solvents and use of a glovebox or Schlenk techniques. | |
| Formation of Side Products | - Homocoupling of boronic acid (Suzuki) | - Use a less reactive base or lower the reaction temperature. - Add a small amount of water to anhydrous reactions with K₃PO₄. |
| - Dehalogenation of the starting material | - Use a less sterically hindered ligand. - Lower the reaction temperature. | |
| - Dimerization of the alkyne (Sonogashira) | - Use a copper-free protocol. - Ensure rigorous exclusion of oxygen. | |
| Poor Reproducibility | - Inconsistent quality of base | - Grind solid bases to a fine powder. - For anhydrous reactions with K₃PO₄, consider adding a controlled amount of water. |
| - Variable catalyst activity | - Use a stable pre-catalyst. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of this compound derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a versatile and powerful toolkit for creating diverse libraries of these medicinally important compounds. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and systematic troubleshooting are key to achieving successful and reproducible results. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel thieno[3,2-b]pyridine-based molecules for drug discovery and materials science applications.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]
-
Lima, L. M., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 23(11), 2999. Retrieved from [Link]
-
James, C. K., et al. (2018). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(51), 13506-13511. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products.... Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
RosDok. (n.d.). Multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Fantoni, T., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3905-3909. Retrieved from [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Breman, A. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(15), 10459-10470. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Sharma, P., & Singh, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 93. Retrieved from [Link]
-
Sabat, M., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(42), 26036-26056. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Nolan, S. P., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2329-2337. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fiveable.me [fiveable.me]
Application Note: High-Purity Crystallization of Methyl thieno[3,2-b]pyridine-2-carboxylate
Abstract
This document provides a comprehensive guide to the recrystallization of Methyl thieno[3,2-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical research and drug development.[1][2] The protocol herein is designed to enhance the purity of the compound, ensuring its suitability for downstream applications where high-purity starting materials are critical. The methodology is grounded in established principles of crystallization, with specific guidance on solvent selection, dissolution, crystal formation, and isolation.[3] This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Importance of Purity for Thienopyridine Scaffolds
The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents, including potent P2Y12 receptor inhibitors.[4] this compound serves as a versatile building block in the synthesis of these complex molecules. The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API).
Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[3] A successful recrystallization protocol can effectively remove by-products from the synthesis, residual starting materials, and other contaminants, yielding a crystalline solid of high purity. This application note outlines a systematic approach to developing a reliable recrystallization protocol for this compound.
Physicochemical Properties & Solvent Selection Rationale
The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.
While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems from structurally related compounds. A positional isomer, Methyl thieno[3,2-b]pyridine-6-carboxylate, has been successfully recrystallized from an ethanol/water mixture.[5] Furthermore, related thienopyridine derivatives have been purified using solvents such as ether and isopropyl ether.[6][7] The related compound, Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, is reported to be soluble in ethanol and dichloromethane, with low water solubility.[8]
Based on this information, a mixed-solvent system of a polar protic solvent (like ethanol or methanol) with an anti-solvent (like water or a non-polar hydrocarbon) is a logical starting point. Single solvent systems using moderately polar solvents may also be effective.
Table 1: Recommended Solvents for Screening
| Solvent Class | Primary Solvent Candidates | Anti-Solvent Candidates | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Water, Heptane, Hexane | Good "dissolving" solvents for moderately polar compounds. Water is often an effective anti-solvent.[5] |
| Ethers | Diethyl Ether, Isopropyl Ether | Heptane, Hexane | Used for recrystallizing some thienopyridine derivatives.[6][7] |
| Esters | Ethyl Acetate | Heptane, Hexane | A versatile, moderately polar solvent. |
| Ketones | Acetone | Water, Heptane, Hexane | Strong solvent, may require a significant amount of anti-solvent. |
Recrystallization Workflow
The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final isolation of the purified product.
Caption: A step-by-step workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol uses an ethanol/water solvent system, which is a promising candidate based on literature for a similar isomer.[5] Researchers should first perform this on a small scale (e.g., 50-100 mg) to confirm its suitability for their specific crude material.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with stirring capabilities
-
Büchner funnel and flask
-
Filter paper
-
Glass funnel
-
Activated carbon (optional, for colored impurities)
-
Vacuum source
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring.[9] Add ethanol portion-wise until the solid completely dissolves. Causality: The goal is to create a saturated solution at the boiling point of the solvent to maximize yield upon cooling.[3] Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount of activated carbon (a spatula tip). Caution: Adding carbon to a boiling solution can cause it to boil over violently.[9]
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb high molecular weight colored impurities.
-
-
Hot Gravity Filtration:
-
Place a fluted filter paper in a glass funnel and place the funnel on a receiving Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel stem.
-
Quickly pour the hot solution through the fluted filter paper. This step removes insoluble impurities and activated carbon (if used).
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Expertise: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.
-
Once the solution has reached room temperature and crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the recovery of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture or pure, cold ethanol) to rinse away any remaining soluble impurities on the crystal surfaces.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting and Validation
A successful recrystallization should result in a noticeable improvement in the physical appearance of the compound (e.g., from an oil or amorphous powder to well-defined crystals) and an increase in its melting point with a narrower range.
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Add slightly more solvent to the hot solution. Ensure a slower cooling rate. |
| Low Recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Preheat the filtration apparatus effectively. |
| Impure Product (Low Melting Point) | Inappropriate solvent choice; cooling was too rapid. | Re-screen for a more selective solvent. Allow for slower, undisturbed cooling to promote selective crystallization. |
Conclusion
The protocol described provides a robust starting point for the purification of this compound. By systematically applying the principles of solvent selection and controlled crystallization, researchers can significantly enhance the purity of this valuable synthetic intermediate. It is recommended to validate the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]3]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]9]
-
Godard, A., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent 3,969,358. Retrieved from 6]
-
Ferreira, M. J., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 25(23), 5768. Retrieved from [Link]7]
-
Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate. Retrieved from [Link]8]
-
Pipzine Chemicals. (n.d.). Methyl thieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]1]
-
Sun, H., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. European Journal of Medicinal Chemistry, 243, 114777. Retrieved from [Link]4]
Sources
- 1. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mt.com [mt.com]
- 4. Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the In Vitro Antitumor Activity of Methyl thieno[3,2-b]pyridine-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of the thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a bio-isostere of purines and pyrimidines. This structural similarity allows thieno[3,2-b]pyridine derivatives to interact with a variety of biological targets implicated in oncogenesis. Several derivatives have demonstrated potent anticancer and antiangiogenic properties. Notably, compounds from this class have been shown to inhibit key signaling molecules such as the non-receptor tyrosine kinase Src and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth, proliferation, and angiogenesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro antitumor activity of a promising subset of these compounds: Methyl thieno[3,2-b]pyridine-2-carboxylate derivatives.
Recent studies have highlighted the efficacy of novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. One particularly notable compound, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, has demonstrated significant growth inhibition in these cancer cells with minimal toxicity to non-tumorigenic mammary epithelial cells like MCF-12A[1][2]. The observed antitumor effects appear to be mediated, at least in part, by an induction of cell cycle arrest at the G0/G1 phase[1][2].
These application notes will provide a detailed framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action. The protocols herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure the generation of high-quality, reliable data.
Part 1: Initial Assessment of Cytotoxicity and Antiproliferative Effects
The first step in characterizing a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This section outlines the use of the Sulforhodamine B (SRB) assay for cytotoxicity screening, the Trypan Blue exclusion assay for assessing cell viability, and the Bromodeoxyuridine (BrdU) incorporation assay to measure cell proliferation.
Sulforhodamine B (SRB) Assay for High-Throughput Cytotoxicity Screening
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content[2]. It is a reliable and cost-effective method for high-throughput screening of cytotoxic compounds.
Experimental Rationale: The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of viable cells. This assay provides a quantitative measure of cytotoxicity, often expressed as the GI50 (concentration causing 50% growth inhibition).
Protocol: SRB Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468, and MCF-12A) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Trypan Blue Exclusion Assay for Direct Viability Assessment
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells[3][4].
Experimental Rationale: Viable cells possess intact cell membranes that exclude the Trypan Blue dye. In contrast, non-viable cells have compromised membranes that allow the dye to enter and stain the cytoplasm blue[4].
Protocol: Trypan Blue Exclusion Assay
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with the test compound for the desired duration.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells (including those in the supernatant, which may be non-viable).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature[5].
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Determine the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Bromodeoxyuridine (BrdU) Assay for Measuring Cell Proliferation
The BrdU assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Experimental Rationale: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.
Protocol: BrdU Incorporation Assay (Flow Cytometry)
-
Cell Treatment and BrdU Labeling: Treat cells with the compound for the desired time. Add BrdU to the culture medium at a final concentration of 10-30 µM and incubate for 30-60 minutes to allow for incorporation into the DNA of proliferating cells[6].
-
Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol on ice.
-
DNA Denaturation: Treat the cells with 2N HCl to denature the DNA, which is crucial for exposing the incorporated BrdU to the antibody.
-
Neutralization: Neutralize the acid with a sodium borate solution.
-
Immunostaining: Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Co-stain the cells with a DNA dye such as Propidium Iodide (PI) for simultaneous cell cycle analysis.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of BrdU-positive cells.
Data Presentation: Summary of Antiproliferative Effects
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 | SRB | GI50 | 13 µM | [1][2] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-468 | SRB | GI50 | - | [2] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MCF-12A | SRB | - | Little to no effect | [2] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 | Trypan Blue | Viability | Decreased cell number | [2] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 | BrdU | Proliferation | Decreased % of proliferating cells | [2] |
Part 2: Elucidating the Mechanism of Action
Once the antiproliferative effects are established, the next critical step is to investigate the underlying mechanism of action. This involves analyzing the compound's impact on the cell cycle and its potential to induce apoptosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Understanding how a compound affects cell cycle progression is fundamental to characterizing its anticancer properties.
Experimental Rationale: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells and treat them with the test compound at its GI50 concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 12 hours.
-
RNA Digestion and Staining: Resuspend the fixed cells in a solution containing PI and RNase A. RNase A is essential to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Expected Outcome: For Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population is expected in MDA-MB-231 cells[1][2].
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.
Experimental Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative)[7].
Protocol: Annexin V/PI Apoptosis Assay
-
Induce Apoptosis: Treat cells with the test compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Part 3: Investigating Potential Signaling Pathways
To gain deeper mechanistic insights, it is crucial to explore the molecular signaling pathways affected by the this compound derivatives. Based on the known activities of the thienopyridine scaffold, several pathways are of particular interest.
Western Blot Analysis of Key Regulatory Proteins
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Experimental Rationale: By examining the expression levels and post-translational modifications of key proteins involved in cell cycle regulation and apoptosis, we can begin to map the signaling cascade initiated by the compound.
Potential Targets for Western Blot Analysis:
-
Cell Cycle Regulators:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Analyze the expression of G1-phase-specific cyclins (e.g., Cyclin D1, Cyclin E) and CDKs (e.g., CDK4, CDK6, CDK2). A decrease in their expression would be consistent with a G0/G1 arrest.
-
CDK Inhibitors (CKIs): Investigate the levels of p21 and p27, which are negative regulators of G1 CDKs. An upregulation of these proteins can induce G0/G1 arrest.
-
-
Apoptosis-Related Proteins:
-
Caspases: Look for the cleavage (activation) of key executioner caspases like Caspase-3 and Caspase-7.
-
Bcl-2 Family Proteins: Examine the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
-
PARP: Detect the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a classic indicator of apoptosis.
-
Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways to Investigate
The thienopyridine scaffold has been associated with the modulation of several key signaling pathways in cancer. Further investigation into these pathways could provide a more comprehensive understanding of the mechanism of action of this compound derivatives.
-
PI-PLC Signaling: Some thienopyridines inhibit phosphoinositide phospholipase C (PI-PLC), an enzyme upregulated in many cancers. Inhibition of PI-PLC can disrupt downstream signaling pathways involved in cell proliferation and survival[7][8].
-
Src Tyrosine Kinase Signaling: Src is a non-receptor tyrosine kinase that is often overactivated in cancer and plays a role in proliferation, survival, and metastasis. Thieno[3,2-b]pyridine derivatives have been reported to inhibit Src kinase activity[9][10].
-
VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, and its inhibition can block the formation of new blood vessels that supply tumors with nutrients and oxygen. Some thienopyridines have been shown to inhibit VEGFR-2[11].
-
Hsp90 Signaling: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many oncoproteins. Inhibition of Hsp90 can lead to the degradation of these client proteins and induce cancer cell death. Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors[12][13].
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antitumor evaluation.
Signaling Pathway: G0/G1 Cell Cycle Arrest
Caption: Potential mechanism of G0/G1 cell cycle arrest.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the in vitro evaluation of this compound derivatives as potential antitumor agents. By systematically assessing cytotoxicity, cell proliferation, cell cycle progression, and apoptosis, researchers can generate robust data to characterize the efficacy and mechanism of action of these promising compounds. Further investigation into the specific molecular targets and signaling pathways will be crucial for the continued development of this class of molecules as novel cancer therapeutics.
References
-
Xavier, C. P. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]
-
BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2271, 131-136. [Link]
-
Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test. [Link]
-
Al-Jaidy, B. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(2), 173. [Link]
-
MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Advances in Cancer Research, 117, 1-28. [Link]
-
Mfouo-Tynga, I., et al. (2023). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology, 13, 1152029. [Link]
-
Torsello, A., et al. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. International Journal of Molecular Sciences, 21(7), 2593. [Link]
-
Zhang, S., & Yu, D. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 33(3), 122-128. [Link]
-
Schauer, N. J., & Trakala, M. (2022). Role of HSP90 in Cancer. Cancers, 14(3), 666. [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
-
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. [Link]
Sources
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. lonzabio.jp [lonzabio.jp]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cytotoxicity Studies of Methyl thieno[3,2-b]pyridine-2-carboxylate Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of Thieno[3,2-b]pyridines in Oncology
The thienopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. While historically recognized for their antiplatelet activity, emerging evidence has highlighted the potential of thienopyridine derivatives as a promising class of anticancer agents.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of derivatives of Methyl thieno[3,2-b]pyridine-2-carboxylate , a key intermediate in the synthesis of novel therapeutic candidates.
Recent investigations have focused on the synthesis and evaluation of novel 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have demonstrated significant antitumor activity, particularly against aggressive cancer subtypes like triple-negative breast cancer (TNBC).[2] These studies have shown that specific derivatives can inhibit cancer cell growth, induce cell cycle arrest, and promote apoptotic cell death, while exhibiting favorable selectivity towards cancer cells over non-tumorigenic cell lines.[2]
This guide will provide a comprehensive overview of the principles behind selecting appropriate cancer cell lines, detailed protocols for widely used cytotoxicity assays (Sulforhodamine B, MTT, and LDH), and methodologies for elucidating the underlying mechanisms of action, including cell cycle analysis and apoptosis detection. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.
I. Rationale for Cancer Cell Line Selection
The choice of cancer cell lines is a critical first step in evaluating the cytotoxic potential of any new compound. The selection should be guided by the specific research question and the desire to model the heterogeneity of human cancers.
Key Considerations:
-
Tumor Type and Subtype: Thieno[3,2-b]pyridine derivatives have shown promise in various cancer types. For a broad-spectrum analysis, a panel of cell lines representing different tumor origins is recommended. For instance, studies have utilized cell lines from:
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231 and MDA-MB-468 are excellent models due to the aggressive nature of this subtype and the lack of targeted therapies.[2]
-
Non-Small Cell Lung Cancer: NCI-H460 is a commonly used cell line for this prevalent cancer type.
-
Melanoma: The A375-C5 cell line can be employed to assess activity against skin cancers.
-
Hepatocellular Carcinoma: HepG2 cells are a standard model for liver cancer studies.
-
-
Non-Tumorigenic Control: To assess the selectivity of the compound, it is crucial to include a non-tumorigenic cell line from the same tissue of origin. For breast cancer studies, the MCF-12A or MCF-10A mammary epithelial cell lines are appropriate controls.[2] A significant difference in the cytotoxic response between cancer and non-cancer cells indicates a favorable therapeutic window.
-
Molecular Characteristics: The underlying molecular and genetic features of the cell lines should be considered. This includes the status of key oncogenes and tumor suppressor genes (e.g., p53, RAS), and the expression of relevant receptors. This information can help in hypothesizing the compound's mechanism of action.
II. Quantitative Assessment of Cytotoxicity
Several robust and validated assays are available to quantify the cytotoxic and cytostatic effects of chemical compounds. The choice of assay depends on the anticipated mechanism of action and the experimental throughput requirements.
A. Sulforhodamine B (SRB) Assay: Measuring Cell Proliferation and Growth Inhibition
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells. This assay is particularly useful for high-throughput screening due to its simplicity, reproducibility, and stable endpoint.
Protocol: SRB Assay for Growth Inhibition (GI₅₀) Determination
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density (typically 5,000-15,000 cells per well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).
B. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle control and calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
C. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity and cell death.
Protocol: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.
-
Incubation: Incubate the plates for the desired time.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
III. Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. The following protocols outline methods to investigate the impact of this compound derivatives on the cell cycle and apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cell proliferation. Studies have shown that a derivative of this compound can cause an increase in the G0/G1 phase population in MDA-MB-231 cells.[2]
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 48 hours. Include vehicle-treated cells as a control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
B. Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). Some thienopyridine derivatives have been shown to induce apoptosis, potentially through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
IV. Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Growth Inhibitory Activity (GI₅₀) of Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylate Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | Non-Tumorigenic Cell Line | GI₅₀ (µM) |
| Derivative 2e | MDA-MB-231 | 13 | MCF-12A | > 50 |
| MDA-MB-468 | 15 | |||
| Doxorubicin | MDA-MB-231 | < 0.025 | MCF-12A | 0.045 |
Data adapted from Queiroz et al. (2022).[2]
V. Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
Caption: Workflow for evaluating the cytotoxicity and mechanism of action.
Potential Mechanism of Action of Thienopyridine Derivatives
Caption: Hypothesized mechanism of action for cytotoxic thienopyridine derivatives.
VI. Conclusion and Future Directions
The derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics, particularly for challenging malignancies such as triple-negative breast cancer. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their cytotoxic and mechanistic properties.
Future studies should aim to:
-
Identify the specific molecular targets of these compounds.
-
Evaluate their efficacy in in vivo models of cancer.
-
Explore potential synergistic effects with existing chemotherapeutic agents.
By employing these methodologies, researchers can contribute to a deeper understanding of the therapeutic potential of this important class of compounds and accelerate their translation into clinical applications.
VII. References
-
Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. [Link]
-
Synthesis of di(hetero)arylnitro compounds 2a–c by Buchwald-Hartwig C-N... [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
(PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
Sources
Application and Protocol Guide: Methyl thieno[3,2-b]pyridine-2-carboxylate Derivatives in Triple-Negative Breast Cancer (TNBC) Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Challenge of Triple-Negative Breast Cancer and a Novel Therapeutic Avenue
Triple-negative breast cancer (TNBC) represents a significant clinical challenge, accounting for 15-20% of all breast cancer cases.[1] Defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC is characterized by its aggressive nature, high metastatic potential, and lack of targeted therapies. This leaves cytotoxic chemotherapy as the primary treatment modality, which is often associated with severe side effects and the development of resistance.
The thieno[3,2-b]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents.[1] Derivatives of this heterocyclic system have demonstrated significant antitumor properties across various cancer cell lines.[2] This guide focuses on the application of a specific class of these compounds, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, as potential therapeutic agents for TNBC. We will provide an in-depth analysis of their biological activity, plausible mechanisms of action, and detailed protocols for their evaluation in a research setting.
A key study by Pinto et al. synthesized a series of these derivatives and identified several compounds with potent growth inhibitory effects against the TNBC cell lines MDA-MB-231 and MDA-MB-468, while showing minimal toxicity to non-tumorigenic MCF-12A mammary epithelial cells.[1][3] This selective cytotoxicity highlights the therapeutic potential of this chemical class. This document will use a particularly active derivative, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (referred to as Compound 2e in the cited literature), as a case study to illustrate the experimental workflows for characterizing such compounds.
Biological Activity and Data Summary
The anti-proliferative activity of methyl thieno[3,2-b]pyridine-2-carboxylate derivatives has been quantified using the sulforhodamine B (SRB) assay, which measures cell density based on total cellular protein content. The results for several key derivatives are summarized below, demonstrating their potency and selectivity against TNBC cell lines.
| Compound ID | Substitution (Aryl Group) | MDA-MB-231 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | MCF-12A GI₅₀ (µM) |
| 2e | 4-Chlorophenyl | 13 | 11 | > 100 |
| 2c | 4-Methoxyphenyl | 18 | 15 | > 100 |
| 2f | 4-Cyanophenyl | 14 | 16 | > 100 |
Data synthesized from Pinto, M. et al. (2016). Molecules.[1][3]
The data clearly indicates that derivatives with specific substitutions on the C3-aryl ring exhibit significant growth inhibition in the low micromolar range against two distinct TNBC cell lines, while demonstrating a favorable safety profile against non-tumorigenic breast epithelial cells. The most promising of these, Compound 2e, was selected for further mechanistic studies.
Proposed Mechanism of Action: Targeting Key Oncogenic Pathways
While the precise molecular target of methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate has not been definitively identified, the thienopyridine scaffold is known to interact with several key oncogenic signaling pathways frequently dysregulated in TNBC. Two plausible targets are the Forkhead Box M1 (FOXM1) transcription factor and the Phosphoinositide-Specific Phospholipase C (PI-PLC) enzyme family.
FOXM1 is a master regulator of oncogenesis, and its overexpression is strongly linked to tumorigenesis and poor prognosis in TNBC.[2] It drives the expression of genes essential for cell cycle progression, proliferation, and metastasis.[4][5] Inhibition of the FOXM1-DNA complex is a known mechanism of action for some thienopyridine compounds.[2]
PI-PLCs are crucial enzymes in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This pathway regulates a multitude of cellular processes including proliferation, migration, and survival. Inhibition of PI-PLC has been shown to induce cell cycle arrest and is a validated anti-cancer strategy.[8]
The observed biological effects of Compound 2e, namely a reduction in cell proliferation and an arrest in the G0/G1 phase of the cell cycle, are consistent with the inhibition of either of these pathways.[1][3]
Caption: Proposed mechanism of action for Compound 2e in TNBC.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives.
Protocol 1: In Vitro Growth Inhibition Assessment (Sulforhodamine B Assay)
This assay provides a quantitative measure of cell density based on the staining of total cellular protein.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic control (e.g., MCF-12A).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Cold 10% (w/v) Trichloroacetic Acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
1% (v/v) Acetic Acid.
-
10 mM Tris base solution (pH 10.5).
-
96-well flat-bottom plates.
-
Microplate reader (510-565 nm).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.[2]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the inverted plate on paper towels and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to dissolve the protein-bound dye.[9]
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Protocol 2: Cell Proliferation Assessment (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Bromodeoxyuridine (BrdU) labeling solution (10x).
-
Fixing/Denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
BrdU Labeling: Add 10 µL of 10x BrdU solution to each well for a final concentration of 1x. Incubate at 37°C for 2-4 hours.[3] This allows the BrdU to be incorporated into the DNA of actively dividing cells.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate at room temperature for 30 minutes. This step is critical to expose the incorporated BrdU epitopes for antibody detection.
-
Antibody Incubation:
-
Remove the fixing solution and add 100 µL of diluted anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[10]
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the effect on proliferation.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Ice-cold 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at its GI₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use the linear scale for PI fluorescence (FL-2 or FL-3 channel).
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vivo Antitumor Efficacy (TNBC Xenograft Model)
This protocol outlines the establishment of an orthotopic TNBC tumor model to evaluate the efficacy of the test compound in vivo.
Materials:
-
MDA-MB-231 human breast cancer cells.
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old.
-
Matrigel (optional, can enhance tumor take-rate).
-
Test compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 2.5 x 10⁷ cells/mL.[12] The cell suspension may be mixed 1:1 with Matrigel.
-
Orthotopic Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 2.5 million cells) into the mammary fat pad.[12][13]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and vehicle control groups to determine the antitumor efficacy of the compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics against triple-negative breast cancer. The demonstrated potent and selective in vitro activity, coupled with a plausible mechanism of action targeting key cell cycle and proliferation pathways, warrants further investigation. The protocols detailed in this guide provide a robust framework for the comprehensive preclinical evaluation of these and similar compounds.
Future work should focus on definitive target identification through techniques such as thermal shift assays or affinity chromatography. Further optimization of the lead compound, Compound 2e, could improve its potency and pharmacokinetic properties. Ultimately, successful preclinical validation using the described in vivo models could pave the way for the clinical translation of a new and effective targeted therapy for patients with TNBC.[14]
References
-
Pinto, M., et al. (2016). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. Available from: [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Available from: [Link]
-
National Institutes of Health (NIH). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Available from: [Link]
-
The Jackson Laboratory. Triple-negative breast cancer: the basics. Available from: [Link]
-
ResearchGate. Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Available from: [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Available from: [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]
-
Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available from: [Link]
-
Protocols.io. SRB assay for measuring target cell killing V.1. Available from: [Link]
-
National Institutes of Health (NIH). Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers. Available from: [Link]
-
National Institutes of Health (NIH). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Available from: [Link]
-
National Institutes of Health (NIH). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. Available from: [Link]
-
PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available from: [Link]
-
ResearchGate. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers. Available from: [Link]
-
University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Available from: [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. Available from: [Link]
-
Altogen Labs. Validated MDA-MB-231 Xenograft Model. Available from: [Link]
-
ResearchGate. Major pathways altered by PLCs in various cancer types. Available from: [Link]
-
Creative Bioarray. BrdU Cell Proliferation Assay. Available from: [Link]
-
National Institutes of Health (NIH). Genetically diverse mouse platform to xenograft cancer cells. Available from: [Link]
Sources
- 1. mbl.edu [mbl.edu]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogenlabs.com [altogenlabs.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Characterizing Methyl thieno[3,2-b]pyridine-2-carboxylate as a Potential Receptor Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a comprehensive guide for the characterization of Methyl thieno[3,2-b]pyridine-2-carboxylate as a potential inhibitor of Receptor Tyrosine Kinases (RTKs), a critical class of enzymes implicated in cancer and other proliferative diseases. While derivatives of this core have shown activity against RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), the specific inhibitory profile of the parent compound, this compound, remains to be fully elucidated.[1][2] These application notes offer a strategic framework and detailed experimental protocols for researchers to systematically evaluate its potential as an RTK inhibitor, from initial in vitro kinase assays to cell-based functional assessments.
Introduction: The Rationale for Investigating this compound
Receptor Tyrosine Kinases are cell surface receptors that play a pivotal role in cellular signaling, governing processes such as cell growth, differentiation, and metabolism.[3] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. The thieno[3,2-b]pyridine heterocyclic system has been successfully exploited to develop inhibitors targeting the ATP-binding site of various kinases. Notably, substituted thieno[3,2-b]pyridines have been reported as inhibitors of VEGFR-2 and the non-receptor tyrosine kinase Src, both of which are crucial in tumor angiogenesis and metastasis.[4][5]
This compound serves as a key synthetic intermediate for more complex derivatives.[3] Understanding its intrinsic biological activity is crucial for guiding future structure-activity relationship (SAR) studies and for the rational design of next-generation inhibitors. This guide provides the necessary protocols to determine if this foundational molecule possesses inhibitory activity against key pro-angiogenic and oncogenic RTKs.
Strategic Workflow for Inhibitor Characterization
A tiered approach is recommended to efficiently characterize the inhibitory potential of this compound. This workflow ensures that resources are directed toward the most promising lines of investigation.
Caption: Strategic workflow for characterizing a novel kinase inhibitor.
In Vitro Kinase Inhibition Assays
The initial step is to assess the direct inhibitory effect of this compound on the enzymatic activity of purified RTKs. Luminescence-based assays, which measure the depletion of ATP, are a common and robust method.
General Principle of ATP Depletion Kinase Assay
These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. A proprietary luciferase/luciferin system is used, where the luminescence signal is inversely proportional to the kinase activity.
Caption: Principle of ATP-depletion based kinase assays.
Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to determine the IC50 value of a test compound against VEGFR-2.[6]
Materials:
-
Recombinant human VEGFR-2 kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 substrate
-
VEGFR-2 Kinase Assay Buffer
-
ATP solution
-
This compound (solubilized in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with sterile deionized water.
-
Compound Dilution: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound to the appropriate wells.
-
Add 5 µL of 1x Kinase Assay Buffer with 1% DMSO to "Positive Control" and "Blank" wells.
-
-
Enzyme and Substrate Preparation:
-
Thaw the VEGFR-2 enzyme on ice. Dilute to the working concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare a master mix containing the diluted enzyme and the Poly(Glu, Tyr) substrate.
-
-
Initiate Reaction:
-
Add 20 µL of the enzyme/substrate master mix to each well, except for the "Blank" wells.
-
Add 20 µL of 1x Kinase Assay Buffer with substrate to the "Blank" wells.
-
-
ATP Addition: Add 25 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol: In Vitro c-Met Kinase Assay
This protocol follows the same principles as the VEGFR-2 assay but uses reagents specific for c-Met.[7][8]
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
c-Met specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
c-Met Kinase Assay Buffer
-
Follow the same procedure as for the VEGFR-2 assay, substituting the specific enzyme and buffer.
Data Analysis and Presentation
The raw luminescence data (Relative Light Units, RLU) should be converted to percent inhibition relative to the positive (no inhibitor) and blank (no enzyme) controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.
Example Data Table:
| Compound | Target Kinase | IC50 (µM) |
| This compound | VEGFR-2 | To be determined |
| This compound | c-Met | To be determined |
| Staurosporine (Control) | VEGFR-2 | Reference value |
| Crizotinib (Control) | c-Met | Reference value |
Cell-Based Receptor Phosphorylation Assays
Demonstrating that a compound can inhibit a kinase in a cellular context is a critical next step. These assays measure the phosphorylation status of the target RTK within intact cells upon ligand stimulation.
General Workflow for Cellular Phosphorylation Assay
Caption: General workflow for a cell-based phosphorylation assay.
Protocol: VEGFR-2 Cellular Phosphorylation Assay
This protocol uses an ELISA-based method to quantify phosphorylated VEGFR-2 in cell lysates.[9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Recombinant Human VEGF-A
-
This compound
-
Cell Lysis Buffer
-
Phospho-VEGFR-2 (Tyr1175) ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except the "unstimulated" controls. Incubate for 5-10 minutes at 37°C.[10]
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 30 minutes.
-
ELISA Protocol:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total VEGFR-2.
-
Follow the manufacturer's instructions for incubation, washing, addition of detection antibody (anti-phospho-VEGFR-2), HRP-conjugate, and substrate.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol: c-Met Cellular Phosphorylation Assay
This protocol is for measuring the phosphorylation of c-Met in a cancer cell line that overexpresses the receptor, such as MKN45 gastric cancer cells.[11]
Materials:
-
MKN45 human gastric adenocarcinoma cells
-
Appropriate cell culture medium
-
Hepatocyte Growth Factor (HGF) (optional, as MKN45 cells have some constitutive phosphorylation)[11]
-
This compound
-
Cell Lysis Buffer[12]
-
Phospho-c-Met (Tyr1234/1235) ELISA Kit or AlphaScreen® SureFire® Kit[13]
Procedure:
-
Cell Culture: Seed MKN45 cells in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the test compound and incubate for 2 hours.
-
(Optional) Ligand Stimulation: If investigating ligand-induced phosphorylation, serum starve the cells before adding HGF.
-
Cell Lysis and Detection: Follow the procedure outlined for the VEGFR-2 assay, using a c-Met specific ELISA kit or an alternative detection technology like AlphaScreen as per the manufacturer's protocol.[13]
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential RTK inhibitor. Positive results from these assays—specifically, potent inhibition in in vitro kinase assays and confirmation of on-target activity in cell-based phosphorylation assays—would provide a strong rationale for further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, evaluation of effects on downstream signaling pathways, and in vivo studies in relevant cancer models. This systematic approach will clarify the therapeutic potential of this core scaffold and guide the development of novel, potent, and selective kinase inhibitors.
References
-
Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed. Available at: [Link]
-
Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
c-MET - Biomarker Consortium. (n.d.). OncLive. Available at: [Link]
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
- Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. (2015). Google Patents.
-
Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). NIH. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). NIH. Available at: [Link]
-
Kinase activity assays Src and CK2. (2024). Protocols.io. Available at: [Link]
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). ResearchGate. Available at: [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (n.d.). PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (n.d.). Taylor & Francis Online. Available at: [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
VEGF-R2 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Available at: [Link]
-
Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). NIH. Available at: [Link]
-
Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. (2005). ASCO Publications. Available at: [Link]
-
Human c-MET/HGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. Available at: [Link]
-
MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Available at: [Link]
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (n.d.). BellBrook Labs. Available at: [Link]
-
Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation. (2017). Frontiers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Methyl thieno[3,2-b]pyridine-2-carboxylate in Anti-Tuberculosis Drug Development
Introduction: A New Scaffold Against an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics.[1][2] In the landscape of anti-TB drug discovery, heterocyclic compounds have emerged as a fertile ground for identifying new chemical entities with potent antimycobacterial activity. Among these, the thieno[3,2-b]pyridine scaffold has been identified as a promising chemotype for the development of new anti-TB agents.[3]
This document serves as a comprehensive technical guide for researchers and drug development professionals on the utilization of methyl thieno[3,2-b]pyridine-2-carboxylate and its derivatives in the anti-tuberculosis drug discovery pipeline. We will delve into the synthesis, biological evaluation, and mechanistic studies of this compound class, providing both theoretical insights and practical, field-proven protocols.
Part 1: Synthesis of the Thieno[3,2-b]pyridine Core and its Derivatives
The this compound scaffold is a critical starting point for the synthesis of a diverse library of potential anti-TB agents.[4] Its structure allows for chemical modifications at various positions, enabling a thorough exploration of the structure-activity relationship (SAR). Several synthetic routes can be employed, including the Friedländer annulation for the core structure and subsequent esterification.[5] For creating derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective.[6]
Protocol 1.1: Synthesis of this compound via Fischer Esterification
This protocol details the conversion of thieno[3,2-b]pyridine-2-carboxylic acid to its methyl ester, a common precursor for further derivatization. The Fischer esterification is a classic and reliable method for this transformation.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield. Using an anhydrous solvent drives the equilibrium towards the product.
-
Concentrated Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing it to reach completion in a reasonable timeframe.
-
Sodium Bicarbonate Wash: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
Step-by-Step Methodology:
-
Suspend Thieno[3,2-b]pyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension under stirring.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[5]
Caption: Workflow for the synthesis of this compound.
Part 2: In Vitro Evaluation of Anti-Tuberculosis Activity
The initial assessment of novel compounds involves determining their in vitro activity against Mtb. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a compound that inhibits visible bacterial growth.[3] Modern assays often utilize reporter strains of Mtb or colorimetric indicators for faster and higher-throughput screening compared to traditional colony-forming unit (CFU) counting.[7][8]
Protocol 2.1: MIC Determination using a Resazurin Microtiter Assay (REMA)
The REMA assay is a widely used colorimetric method for determining the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.
Causality Behind Experimental Choices:
-
Middlebrook 7H9 Broth: A standard liquid medium that supports the growth of Mtb.
-
Serial Dilution: Allows for the testing of a wide range of compound concentrations to pinpoint the MIC.
-
Resazurin: A reliable indicator of cell viability. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
-
Positive and Negative Controls: Essential for validating the assay. The positive control (no drug) ensures the bacteria are viable, while the negative control (no bacteria) ensures the medium is sterile.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mtb H37Rv.
-
Include positive controls (cells with no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 7 days.
-
Add a solution of resazurin to each well and incubate for another 24 hours.
-
Visually assess the color change in each well. The MIC is the lowest compound concentration where the color remains blue.
Data Presentation: Hypothetical MIC Values for Thieno[3,2-b]pyridine Derivatives
| Compound | R1-substituent | R2-substituent | MIC (µg/mL) vs. Mtb H37Rv |
| 1a | -H | -H | >100 |
| 1b | -Cl | -H | 10 |
| 1c | -F | -H | 8 |
| 1d | -H | -NO2 | 5 |
| 1e | -Cl | -NO2 | 1 |
This table illustrates how substitutions on the thieno[3,2-b]pyridine core can significantly impact anti-tubercular activity, a key aspect of SAR studies.
Caption: Workflow for in vitro anti-tuberculosis screening using the REMA assay.
Part 3: Unraveling the Mechanism of Action
Identifying the molecular target of a novel compound is a critical step in drug development. For thieno[3,2-b]pyridine derivatives, studies have suggested that they may target enzymes involved in the mycolic acid biosynthesis pathway, such as the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[3] Mycolic acids are essential components of the mycobacterial cell wall, making this pathway an attractive drug target.
Protocol 3.1: InhA Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine if a compound directly inhibits the InhA enzyme. The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized during the InhA-catalyzed reaction.
Causality Behind Experimental Choices:
-
Recombinant InhA: Using a purified enzyme allows for the direct assessment of inhibition, ruling out other cellular effects.
-
NADH: A cofactor for the InhA enzyme. Its oxidation can be monitored spectrophotometrically.
-
2-trans-dodecenoyl-CoA: A substrate for the InhA enzyme.
-
Spectrophotometer: Measures the change in absorbance at 340 nm, which is directly proportional to the rate of the enzymatic reaction.
Step-by-Step Methodology:
-
Add buffer, NADH, and the test compound (at various concentrations) to a 96-well UV-transparent plate.
-
Add recombinant InhA enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the InhA enzyme activity.
Caption: Proposed mechanism of action for thieno[3,2-b]pyridinone derivatives.
Part 4: Assessing Cytotoxicity and Selectivity
An ideal drug candidate should be potent against its target pathogen but exhibit minimal toxicity to host cells. Therefore, it is crucial to assess the cytotoxicity of promising anti-TB compounds against mammalian cell lines.[9][10] The Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC50) to activity (MIC), is a key parameter for prioritizing compounds for further development.
Protocol 4.1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Causality Behind Experimental Choices:
-
Human Cell Line (e.g., A549, HepG2): These cell lines are relevant for assessing potential toxicity in humans (lung and liver, respectively).[9][11]
-
MTT Reagent: The yellow tetrazolium salt is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
DMSO: Used to dissolve the formazan crystals for spectrophotometric quantification.
Step-by-Step Methodology:
-
Seed a human cell line (e.g., A549) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Cytotoxicity and Selectivity Index
| Compound | MIC (µM) vs. Mtb H37Rv | IC50 (µM) vs. A549 cells | Selectivity Index (SI = IC50/MIC) |
| 1d | 15 | >100 | >6.7 |
| 1e | 2.5 | 50 | 20 |
A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Part 5: Structure-Activity Relationship (SAR) Insights
The data gathered from the synthesis and testing of a library of thieno[3,2-b]pyridine derivatives allows for the elucidation of SAR.[13][14]
Key Insights from Research:
-
Substitutions are Crucial: Unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamides show no activity against Mtb, indicating that substitutions on the core are necessary for activity.[9][10]
-
Position Matters: Substitutions at the 4- or 6-positions of the thieno[3,2-b]pyridine core appear to be important for antimycobacterial activity.[9]
-
Amine Group Contribution: A free amine at the 3-position of the thieno[2,3-b]pyridine core may contribute positively to the activity but could also play a role in cytotoxicity.[9]
-
Hydrophobicity: Replacing certain groups with hydrophobic substitutes can be well-tolerated and maintain potent activity.[15]
These insights are invaluable for guiding the next cycle of compound design, focusing on modifications that are likely to enhance potency and selectivity.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds in the fight against tuberculosis. Their synthetic tractability, coupled with potent in vitro activity and a potentially novel mechanism of action, makes them attractive candidates for further development.
Future research should focus on:
-
Lead Optimization: Synthesizing new analogs based on SAR data to improve potency, selectivity, and drug-like properties.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy: Testing the most promising candidates in animal models of tuberculosis to assess their in vivo activity.[3][16]
By systematically applying the protocols and principles outlined in this guide, researchers can effectively advance the development of thieno[3,2-b]pyridine-based compounds from initial hits to viable preclinical candidates.
References
-
Title: Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products Source: ResearchGate URL: [Link]
-
Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Synthesis and microbiological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase Source: PubMed URL: [Link]
-
Title: Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents Source: NIH National Library of Medicine URL: [Link]
-
Title: Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China Source: Pipzine Chemicals URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant Source: ACS Publications URL: [Link]
-
Title: Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of Thieno[3, 2-b]pyridinone Derivatives Exhibiting Potent Activities against Mycobacterium tuberculosis In Vivo by Targeting Enoyl-ACP Reductase Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis Source: PubMed URL: [Link]
-
Title: Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 Source: PMC - NIH URL: [Link]
-
Title: Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates Source: NIH National Library of Medicine URL: [Link]
-
Title: Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents Source: PubMed URL: [Link]
-
Title: Screening and Evaluation of Anti-Tuberculosis Compounds Source: Creative Diagnostics URL: [Link]
-
Title: Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates Source: Frontiers URL: [Link]
-
Title: In vitro screening of drug libraries against Mycobacterium... Source: ResearchGate URL: [Link]
-
Title: Rapid Screening and Validation of Intracellularly Active Antimycobacterial Compounds with Efficacy in Cellular and Murine Tuberculosis Models Source: bioRxiv URL: [Link]
-
Title: Structure-Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity detection and intracellular anti-Mycobacterium... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: PMC URL: [Link]
-
Title: System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis Source: PMC - NIH URL: [Link]
Sources
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-2-carboxylate
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of Methyl thieno[3,2-b]pyridine-2-carboxylate. This resource is structured to help you troubleshoot common side reactions and overcome challenges encountered during your experimental work.
This guide is divided into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQ) section for more general inquiries. We will explore common synthetic routes and their associated side reactions, providing you with the rationale behind our recommended solutions.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that you might encounter in the lab.
Problem 1: Low or No Yield of the Desired Product
Question: I am attempting the synthesis of this compound via a Friedländer-type annulation of a 2-aminothiophene derivative with a β-ketoester, but my yield is consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Friedländer annulation for the synthesis of the thieno[3,2-b]pyridine core are a common issue. The root cause often lies in one of several areas: the quality of starting materials, suboptimal reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Incomplete Reaction: The cyclization step may be reversible or slow under your current conditions.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. Be cautious with excessive heat as it can promote decomposition.[1]
-
-
Suboptimal Base or Acid Catalyst: The choice and concentration of the catalyst are critical.
-
Troubleshooting: If using a base catalyst (e.g., KOH, piperidine), ensure it is fully dissolved and stoichiometrically correct. For acid-catalyzed variants (e.g., p-TsOH), ensure the reaction is anhydrous, as water can inhibit the catalyst. Titrate your catalyst to confirm its concentration.
-
-
Poor Quality Starting Materials: Impurities in your 2-aminothiophene precursor or the β-ketoester can inhibit the reaction or lead to side products.
-
Troubleshooting: Verify the purity of your starting materials by NMR or melting point analysis. Re-purify if necessary. The 2-aminothiophene precursors can be prone to oxidation and dimerization over time.[2]
-
-
Side Reaction: Knoevenagel Condensation without Cyclization: The initial condensation may occur, but the subsequent cyclization to form the pyridine ring might be failing.
-
Troubleshooting: This can happen if the reaction temperature is too low or the catalyst is not effective for the cyclization step. After confirming the formation of the intermediate by TLC/LC-MS, you can try adding a stronger acid or base, or increasing the temperature to promote the final ring closure.
-
Problem 2: Presence of a Significant, Unidentified Byproduct
Question: My crude NMR shows a significant byproduct that I cannot identify. I am using a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 3-position of a pre-existing Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate core. What could this byproduct be?
Answer:
In a Suzuki-Miyaura coupling, several side reactions can lead to significant byproducts.[3][4][5] The most common culprits are homocoupling of the boronic acid/ester and dehalogenation of your starting material.
Potential Side Products & Identification:
| Side Product | 1H NMR Signature | Mass Spectrum (MS) |
| Homocoupled Boronic Acid/Ester | Signals corresponding to a dimer of the boronic acid substituent. | [M+H]+ or [M+Na]+ corresponding to the dimerized boronic acid/ester. |
| Dehalogenated Starting Material | Loss of the bromine atom, resulting in this compound. | [M+H]+ or [M+Na]+ corresponding to the starting material minus Br plus H. |
| Protodeboronation of Boronic Acid/Ester | Signals corresponding to the protonated version of the boronic acid substituent. | [M+H]+ or [M+Na]+ corresponding to the boronic acid substituent with a proton instead of the B(OR)2 group. |
Troubleshooting & Optimization:
-
Homocoupling: This is often caused by the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Use freshly distilled and degassed solvents.
-
-
Dehalogenation: This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source.
-
Solution: Screen different palladium catalysts and ligands. For example, a less active catalyst might be preferable. Ensure your base is not promoting dehalogenation. Sometimes, lowering the reaction temperature can mitigate this side reaction.
-
-
Protodeboronation: This occurs when the boronic acid/ester reacts with a proton source before transmetalation.
-
Solution: Use anhydrous solvents and reagents. Ensure your base is not too weak, as a higher pH can stabilize the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the thieno[3,2-b]pyridine core?
The two most prevalent strategies are:
-
Construction of the pyridine ring onto a pre-formed thiophene: This is often achieved through a Friedländer annulation or a related cyclization reaction.[1] This approach is versatile as a wide variety of substituted thiophenes can be used as starting materials.
-
Construction of the thiophene ring onto a pre-formed pyridine: This can be accomplished through reactions like the Gewald reaction on a pyridine precursor or by cyclization of a substituted pyridine derivative.[6][7]
Q2: I am considering a Gewald reaction to synthesize the 2-aminothiophene precursor. What are the potential pitfalls of this reaction?
The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes, but it can be prone to side reactions:
-
Formation of a Thiophene Dimer: Under certain conditions, the intermediate can dimerize.
-
Incomplete Reaction: The reaction may not go to completion, leaving starting materials in the crude product.
-
Formation of a Michael Adduct: The activated nitrile can undergo a Michael addition with another equivalent of the starting material.
To mitigate these issues, careful control of the reaction temperature and stoichiometry of the reagents is crucial. The use of a suitable base, such as morpholine or triethylamine, is also critical.[7]
Q3: How can I best purify the final this compound product?
Purification of the final product typically involves:
-
Column Chromatography: This is the most common method for removing side products and unreacted starting materials. A silica gel column with a gradient elution of hexanes and ethyl acetate is often effective.[3]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Precursor for Suzuki Coupling)
This protocol is based on a Sandmeyer-type reaction from the corresponding 3-amino precursor.
Methodology:
-
Suspend Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.
-
Add tert-Butyl nitrite (1.5 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add Copper(II) bromide (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Methodology:
-
To a degassed mixture of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 eq) in a solvent system like DME/water or toluene/ethanol/water, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).[3]
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Diagram 1: Key Synthetic Routes to the Thieno[3,2-b]pyridine Core
Caption: Overview of major synthetic strategies.
Diagram 2: Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for Thienopyridine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications in thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-C bond-forming reaction to construct complex molecular architectures. Thienopyridines are a vital class of privileged scaffolds in drug discovery, and their efficient synthesis is paramount.
The Suzuki-Miyaura reaction is prized for its functional group tolerance and mild conditions.[1] However, the unique electronic and steric properties of thienopyridine systems—particularly the presence of a Lewis basic pyridine nitrogen and an electron-rich thienyl moiety—can introduce specific challenges not encountered with simple aryl substrates.[2] This resource provides in-depth, cause-and-effect troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and achieve optimal results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause.
Q1: My reaction shows low to no conversion of the starting material. Where should I start troubleshooting?
This is the most common issue and typically points to a fundamental problem with one of the core reaction components: the catalyst, the reagents, or the reaction environment.
A: Start by systematically verifying the integrity of your catalytic cycle. The Suzuki reaction follows a well-defined cycle involving oxidative addition, transmetalation, and reductive elimination.[3] A failure at any step will halt the reaction.
-
Is Your Catalyst Active? The active catalyst is a Pd(0) species.
-
Cause: Many precatalysts, like Pd(OAc)₂, require in situ reduction, while Pd(0) sources like Pd(PPh₃)₄ are highly sensitive to oxygen and can be inactive if handled improperly.[4] The formation of palladium black is a visual indicator of catalyst decomposition and loss of activity.[5]
-
Solution:
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (3x freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4]
-
Check Your Ligand: If you are forming the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, ensure the ligand is not degraded. Phosphine ligands, especially trialkylphosphines, can be air-sensitive.
-
-
-
Is Oxidative Addition the Rate-Limiting Step?
-
Cause: The oxidative addition of the palladium catalyst to the carbon-halogen bond is the first crucial step.[3] Electron-rich heteroaryl halides, like many bromothienopyridines, can make this step sluggish.[6] Steric hindrance near the halogen also impedes this step.[8]
-
Solution:
-
Switch to a More Electron-Rich Ligand: Use bulky, electron-donating phosphine ligands. These increase the electron density on the palladium center, promoting its insertion into the C-X bond.[9] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][9]
-
Change the Halide: If possible, switch from a chloro-thienopyridine to a bromo- or iodo-thienopyridine. The reactivity order for oxidative addition is I > Br > Cl >> F.
-
-
Q2: I'm forming my product, but the yield is poor and I see significant byproducts. How can I improve selectivity?
Byproduct formation directly competes with your desired reaction pathway, consuming reagents and reducing yield. The two most common culprits in Suzuki couplings are protodeboronation and homocoupling.
A: Minimizing side reactions requires fine-tuning the reaction conditions to favor the productive cross-coupling pathway over decomposition pathways.
-
Problem: Protodeboronation (Loss of the Boronic Acid)
-
Cause: This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10] It is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous base.[11][12][13] Heteroaryl boronic acids are particularly susceptible to this process.[14]
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[5] MIDA boronates offer another layer of stability and can be used in a controlled, slow-release manner.[14]
-
Choose a Milder Base: If using a strong base like NaOH, consider switching to a weaker inorganic base like K₂CO₃ or a fluoride source like KF or CsF, which can be effective while minimizing boronic acid decomposition.[15][16]
-
Lower the Reaction Temperature: If thermodynamically feasible, reducing the temperature can dramatically slow the rate of protodeboronation relative to the cross-coupling.
-
Use Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions (e.g., using a base like KOtBu in a solvent like THF or Toluene) with a stable boronic ester can prevent this side reaction.
-
-
-
Problem: Homocoupling (Glaser-type Byproduct)
-
Cause: This involves the coupling of two boronic acid/ester molecules to form a symmetrical biaryl. It becomes competitive if the transmetalation step is slow relative to other pathways.
-
Solution:
-
Ensure Efficient Transmetalation: A strong enough base is required to form the "ate" complex of the boronic acid, which facilitates the transfer of the organic group to the palladium center.[15] K₃PO₄ is an excellent choice for this, particularly with hindered substrates.
-
Control Stoichiometry: Use a slight excess of the boronic acid/ester (typically 1.1-1.5 equivalents) relative to the thienopyridine halide. This ensures the palladium intermediate is more likely to encounter the boronic acid partner.
-
-
Q3: My reaction stalls after 50-60% conversion, even after extended time or heating. What's causing this inhibition?
Reaction stalling often points to catalyst inhibition or deactivation over the course of the reaction. With thienopyridines, the substrate itself can be the culprit.
A: The Lewis basic nitrogen on the pyridine ring is a prime suspect for catalyst inhibition.
-
Cause: The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center.[2] This coordination can occupy a vacant site on the palladium, preventing the next step in the catalytic cycle (e.g., binding of the boronic acid) and effectively poisoning the catalyst.
-
Solution:
-
Use Bulky Ligands: Sterically demanding ligands, such as Buchwald's biaryl phosphines (XPhos, SPhos) or bulky NHCs, create a crowded environment around the palladium center.[17] This steric shield can physically block the pyridine nitrogen from coordinating while still allowing the productive catalytic cycle to proceed.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial inhibition and push the reaction to completion.
-
Screen Different Solvents: The coordinating ability of the solvent can influence the binding of the pyridine nitrogen. Switching from a non-coordinating solvent like toluene to a weakly coordinating one like THF or dioxane might alter the equilibrium and disfavor catalyst poisoning.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing reaction parameters for thienopyridine synthesis.
-
Q: How do I choose the right Palladium Catalyst and Ligand?
-
A: The choice is substrate-dependent. For simple, unhindered halo-thienopyridines, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or K₃PO₄ are excellent starting points.[4][11] For sterically hindered or electron-rich systems, a more sophisticated catalyst system is required. Use a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (like SPhos or XPhos).[7][8] These ligands accelerate both the oxidative addition and the final reductive elimination step.[9]
-
-
Q: What is the role of the base, and which one should I select?
-
A: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[15]
-
K₂CO₃/Na₂CO₃: Good general-purpose bases for many couplings. Usually require an aqueous co-solvent.
-
K₃PO₄: A stronger base that is highly effective, especially for hindered substrates and less reactive aryl chlorides. Often used in solvents like dioxane or toluene.
-
CsF/KF: Fluoride bases are milder and can be used when base-sensitive functional groups (like esters) are present.[15][16]
-
-
-
Q: Which solvent system is best?
-
A: A polar, aprotic solvent, often with water as a co-solvent, is typical. The water helps dissolve the inorganic base. Common choices include:
-
-
Q: My boronic acid is expensive or unstable. How can I use it most efficiently?
-
A: Convert it to a more stable derivative. Reacting the boronic acid with pinacol, neopentyl glycol, or N-methyldiethanolamine (to form an MIDA boronate) can create a robust, often crystalline solid that is easier to handle and more resistant to decomposition.[5][19] These esters can often be used directly in the Suzuki coupling.[14]
-
Section 3: Protocols and Methodologies
Protocol 1: Standard Suzuki-Miyaura Coupling of a Bromothienopyridine
This protocol is a robust starting point for relatively simple thienopyridine systems.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothienopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Thienopyridine
This protocol uses a modern catalyst system designed for challenging substrates.
-
Reagent Preparation: In a glovebox, add the hindered halo-thienopyridine (1.0 equiv), the boronic ester (e.g., aryl-Bpin, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to a vial or flask with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor reaction progress.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1. The use of a stronger base may require an additional aqueous wash to fully remove inorganic salts.
Section 4: Key Parameter Summary Tables
Table 1: Recommended Catalysts and Ligands for Thienopyridine Scaffolds
| Substrate Type | Recommended Catalyst/System | Typical Loading | Rationale |
| Simple, Unhindered Bromo/Iodo-thienopyridines | Pd(PPh₃)₄ or PdCl₂(dppf) | 2–5 mol% | Standard, reliable, and cost-effective for non-challenging substrates. |
| Electron-Rich or Sterically Hindered Thienopyridines | XPhos Pd G3, SPhos Pd G3 | 1–3 mol% | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[7][9] |
| Chloro-thienopyridines | XPhos Pd G3, RuPhos Pd G3 | 2–5 mol% | Highly active catalyst systems are required to activate the strong C-Cl bond. |
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvent | Key Characteristics & Use Cases |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard conditions. Effective for most routine transformations. Water is required for solubility. |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger base, excellent for hindered couplings and less reactive halides. Can often be used under anhydrous conditions with boronic esters. |
| CsF, KF | THF, Dioxane | Mild conditions. Ideal for substrates with base-labile functional groups like esters.[15] |
| KOtBu | THF, Toluene (Anhydrous) | Strong, non-aqueous base. Used for specific applications where water must be avoided to prevent side reactions like protodeboronation. |
Section 5: Mechanistic Insights & Workflow Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Section 6: References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2019). Problems with Suzuki coupling. Retrieved from [Link]
-
Lungu, A., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]
-
Mo, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Netherton, M. R., & Fu, G. C. (2004). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
Queiroz, M. J., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Retrieved from [Link]
-
Chen, J., et al. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Retrieved from [Link]
-
Li, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
-
Marques, F., et al. (2012). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. Retrieved from [Link]
-
De Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]
-
Thomas, D. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]
-
Wang, T., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
Cerqueira, N. M., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Tsuprik, A. A., et al. (2019). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2006). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved from [Link]
-
Marques, F., et al. (2012). ChemInform Abstract: Synthesis of New Thieno[3,2-b]pyridine Derivatives by Palladium-Catalyzed Couplings and Intramolecular Cyclizations. ResearchGate. Retrieved from [Link]
-
Song, G., et al. (2012). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
-
Perepichka, I., et al. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. Retrieved from [Link]
-
El-Naggar, M., et al. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Willis, D., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Improving the Purity of Methyl thieno[3,2-b]pyridine-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Methyl thieno[3,2-b]pyridine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My final product is contaminated with a significant amount of the corresponding carboxylic acid (Thieno[3,2-b]pyridine-2-carboxylic acid) when analyzed by NMR or LC-MS. What is the likely cause and remedy?
Answer: This is a very common issue that typically points to problems in the esterification step or unintended hydrolysis during workup or storage.
-
Causality - Incomplete Esterification: If you are synthesizing the methyl ester from the carboxylic acid (e.g., via Fischer esterification), the presence of the starting material indicates an incomplete reaction.[1] Fischer esterification is an equilibrium-controlled process.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, preventing full conversion.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous methanol and a suitable dehydrating agent or a physical method like a Dean-Stark apparatus to remove water as it forms.[1] You may also consider extending the reaction time or increasing the amount of acid catalyst, while monitoring progress carefully by Thin-Layer Chromatography (TLC) or HPLC.[1]
-
-
Causality - Post-Reaction Hydrolysis: The methyl ester functional group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, particularly in the presence of water.[2] This can occur during the aqueous workup if the neutralization step is not carefully controlled or if the product is exposed to moisture during storage.
-
Solution: During the workup, neutralize the reaction mixture carefully with a base like sodium bicarbonate until effervescence ceases, but avoid making the solution strongly basic for prolonged periods.[1] Ensure the final, purified product is thoroughly dried under vacuum and stored in a desiccator in a tightly sealed container to protect it from atmospheric moisture.[2]
-
Question 2: My TLC plate shows multiple spots close to my product's Rf value, and my crude NMR spectrum has several unidentifiable aromatic peaks. What are these byproducts and how can I remove them?
Answer: The presence of multiple, closely-eluting impurities suggests the formation of side-products during the reaction. The exact nature depends on your synthetic route, but common causes include overheating or impurities in the starting materials.[1]
-
Causality - Side Reactions: Overheating during the synthesis, particularly in cyclization reactions like the Friedländer annulation, can lead to the formation of isomeric or decomposition byproducts.[1] If using a cross-coupling strategy (e.g., Suzuki-Miyaura), impurities can arise from homo-coupling of the starting materials.
-
Solution - Purification: For closely related impurities, flash column chromatography is the most effective purification method.[3] A shallow solvent gradient is key to achieving good separation.
-
Recommended Solvents: A system of petroleum ether and diethyl ether (or hexane and ethyl acetate) is commonly effective.[3] Start with a low polarity mixture (e.g., 5-10% ether) and gradually increase the polarity. This will elute less polar byproducts first, followed by your desired product, while highly polar impurities (like residual starting acid) will remain on the column.
-
-
Solution - Prevention: Strict temperature control during the reaction is critical. Verify the purity of your starting materials before beginning the synthesis, as their impurities can lead to a cascade of unwanted side-products.[1]
-
Question 3: After purification, my product is an off-white or yellowish solid, not the white solid reported in the literature. What causes this discoloration and is it a concern?
Answer: Discoloration often indicates the presence of minor, highly colored impurities that may not be easily visible by NMR if they are present in very small quantities (<1%).
-
Causality - Trace Impurities: These could be high molecular weight byproducts or baseline impurities from your starting materials. If your synthesis involved a palladium catalyst, trace amounts of residual palladium can also impart a grayish or yellowish tint.
-
Solution 1 - Recrystallization: A final recrystallization step is often the best way to remove trace colored impurities and obtain a highly crystalline, pure white solid. An ethanol/water mixture is a good starting point for solvent screening.[1]
-
Solution 2 - Activated Charcoal Treatment: If recrystallization alone is insufficient, you can try a hot filtration over a small amount of activated charcoal (decolorizing carbon). Dissolve your product in a suitable solvent, add a pinch of charcoal, heat briefly, and then filter the hot solution through a fine filter medium like Celite®. The charcoal adsorbs many colored impurities. Caution: Using too much charcoal can lead to significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for purifying this compound on a multi-gram scale?
For larger quantities, recrystallization is generally the most economical and efficient method.[1] It requires less solvent and time compared to large-scale column chromatography. The key is to perform a systematic solvent screen on a small scale to identify a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Column chromatography is better suited for purifying smaller amounts (<5 g) or for separating mixtures with very similar polarities.[1]
Q2: How should I properly store the purified compound to ensure its long-term stability?
Thienopyridine derivatives are generally stable, but the methyl ester is susceptible to hydrolysis.[2][4] To maintain purity over time, store the compound in a tightly sealed, amber glass vial in a cool, dry, and dark environment, preferably within a desiccator to protect it from moisture and light.
Q3: What analytical techniques are essential for confirming the purity and identity of my final product?
A combination of techniques is necessary for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the compound and is excellent for detecting trace impurities.
-
HPLC (High-Performance Liquid Chromatography): Offers a quantitative assessment of purity (e.g., >99%).
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[3]
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes for troubleshooting and understanding the synthesis.
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: The equilibrium nature of Fischer Esterification.
Data Presentation & Protocols
Table 1: Comparison of Primary Purification Techniques
| Technique | Primary Application | Typical Solvents | Impurities Removed |
| Aqueous Wash | Post-reaction workup | Ethyl Acetate / Water / Saturated NaHCO₃ | Removes acidic starting material, inorganic salts.[1] |
| Column Chromatography | Separation of closely related compounds | Diethyl Ether / Petroleum Ether or Ethyl Acetate / Hexane gradient | Side-products, unreacted starting materials, baseline impurities.[3] |
| Recrystallization | Final purification, removal of trace impurities | Ethanol / Water, Ether, or other suitable solvent systems | Removes trace colored impurities and improves crystalline form.[1][3] |
Experimental Protocols
Protocol 1: High-Purity Flash Column Chromatography
-
Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel until a free-flowing powder is obtained, and remove the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Monitor the fractions by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., from 2% to 5%, 10%, and then 20% Ethyl Acetate in Hexane). This gradual increase is crucial for separating compounds with similar Rf values.
-
Collection: Collect fractions containing the pure product, identified by TLC analysis against a pure standard if available.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization for Final Product Polishing
-
Solvent Selection: In a small test tube, add ~20 mg of your product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a good single solvent. If not, try a binary system (e.g., ethanol/water).
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
References
-
Gomes, P. A., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 23(10), 2659. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
- Google Patents. (1976). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
PubMed Central. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]
-
PubMed. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl thieno[3,2-b]pyridine-2-carboxylate" solubility issues in biological assays
Executive Summary
You are likely reading this guide because your assay results for Methyl thieno[3,2-b]pyridine-2-carboxylate (MTPC) are inconsistent, or you are observing visible precipitation upon dilution.
This compound presents a classic "brick-dust" profile: high crystallinity, significant lipophilicity (LogP ~2.5–3.0), and a planar aromatic core that promotes strong intermolecular
-
Macroscopic Precipitation ("Crash-out"): Rapid crystallization when introduced to aqueous media.
-
Colloidal Aggregation: Formation of sub-visible particles that sequester proteins, causing false-positive inhibition (promiscuous activity).
This guide provides a validated troubleshooting framework to stabilize MTPC in solution and ensure data integrity.
Module 1: Stock Solution Integrity
The Problem: DMSO is hygroscopic. It absorbs water from the atmosphere, which lowers the solubility of hydrophobic compounds like MTPC over time, leading to "silent precipitation" inside your stock vial.
Protocol: The "Dry-Stock" Standard
-
Solvent Choice: Use anhydrous DMSO (≥99.9%, water <50 ppm).
-
Vessel: Store in amber glass vials with PTFE-lined caps. Avoid polypropylene (e.g., Eppendorf tubes) for long-term storage, as MTPC may adsorb to the plastic or leach plasticizers.
-
Freeze-Thaw Discipline:
-
Do not freeze-thaw the master stock (10–50 mM) more than 3 times.
-
Aliquot into single-use volumes (e.g., 20–50 µL) immediately after preparation.
-
-
Visual Check: Before every assay, centrifuge the stock at 13,000 x g for 5 minutes. If a pellet forms, the concentration is no longer accurate.
Module 2: Preventing "Crash-Out" During Dilution
The Problem: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates a momentary region of supersaturation. MTPC molecules will nucleate and precipitate before they can disperse.
The Solution: The Intermediate Dilution Method Do not pipette 1 µL of stock directly into 1000 µL of buffer. Instead, step down the concentration using a solvent-rich intermediate.
Table 1: Recommended Dilution Scheme for 100 µM Final Assay Concentration
| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | Solvent Composition | Status |
| 1 | 10 mM Stock (DMSO) | Pure DMSO | 1:9 | 1 mM | 100% DMSO | Stable |
| 2 | 1 mM (from Step 1) | Assay Buffer | 1:9 | 100 µM | 10% DMSO / 90% Buffer | Critical Point |
| 3 | 100 µM (from Step 2) | Assay Buffer | 1:9 | 10 µM | 1% DMSO / 99% Buffer | Assay Ready |
Note: If Step 2 shows cloudiness, the compound's solubility limit is <100 µM. You must lower the target concentration or add a solubilizing agent.
Caption: Step-wise dilution workflow to minimize local supersaturation and precipitation shock.
Module 3: Aggregation & False Positives
The Problem: MTPC is a planar, hydrophobic molecule. In aqueous buffer, it may form colloidal aggregates (micelle-like clumps) rather than a true solution. These aggregates can non-specifically sequester enzymes, leading to false inhibition (IC50 artifacts).
Diagnostic: The Detergent Sensitivity Test If MTPC shows potent inhibition (e.g., IC50 < 10 µM), validate it by adding a non-ionic detergent.
-
Control: Run assay with 0.01% Triton X-100 (or Tween-20).
-
Test: If the IC50 shifts significantly (e.g., potency drops by >5-fold) in the presence of detergent, the original activity was likely due to aggregation. The detergent breaks up the colloids, revealing the true (lower) potency.
Table 2: Aggregation Indicators
| Observation | Interpretation | Action Required |
| Steep Hill Slope | Hill slope > 2.0 in dose-response curve often indicates non-Stoichiometric binding (aggregation). | Perform Detergent Test.[1] |
| Centrifugation Effect | Activity decreases after spinning the diluted sample. | Aggregates were pelleted out. Re-assess solubility. |
| Detergent Shift | IC50 increases from 1 µM (no detergent) to >50 µM (with detergent). | False Positive. Compound is an aggregator.[2][3][4] |
Module 4: Chemical Stability (Ester Hydrolysis)
The Problem: The methyl ester at position 2 is susceptible to hydrolysis by esterases (present in cell lysates, serum, or whole-cell assays) or chemical hydrolysis at high pH (>8.0).
Validation Protocol:
-
Incubation: Incubate 10 µM MTPC in your assay buffer (and serum if applicable) at 37°C.
-
Sampling: Take aliquots at 0, 1, 4, and 24 hours.
-
Analysis: Analyze via LC-MS. Look for the loss of the parent mass (M+) and appearance of the carboxylic acid hydrolysis product (M-14).
-
Mitigation: If hydrolysis is rapid (t1/2 < 2 hours), the biological effect you observe may be driven by the acid metabolite, not the ester.
Caption: Decision tree for distinguishing chemical instability from solubility issues.
FAQ: Frequently Asked Questions
Q: Can I use ultrasonic baths to dissolve the precipitate? A: Use caution. Sonication generates heat which can degrade the ester. If you must sonicate, use a water bath for <5 minutes and ensure the water is cool. If it precipitates again upon cooling, it was never truly soluble.
Q: My compound is soluble in DMSO but crashes out instantly in PBS. What now? A: This is common.[3][6] Try changing the buffer composition.
-
Add 0.01% - 0.1% BSA (Bovine Serum Albumin): BSA can bind hydrophobic molecules and keep them in solution (carrier effect).
-
Add 0.05% Tween-20 : Helps prevent aggregation.
-
Reduce the final concentration. You may be exceeding the thermodynamic solubility limit.
Q: Is the methyl ester necessary for activity? A: This is a medicinal chemistry question. Often, methyl esters are used as "prodrugs" to penetrate cells, where they are hydrolyzed to the active acid. If your assay is cell-free (e.g., purified enzyme), the ester might be inactive, or it might be an aggregator. If your assay is cell-based, the ester is likely essential for permeability.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Shoichet, B. K. (2006). Screening in a spirit of false hope: error in enzymatic screening. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation-based false positives).[4][7]
-
Owen, S. C., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[8][9] Journal of Biomolecular Screening, 19(9), 1302-1308.[8]
-
Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. (For physicochemical property estimation of thienopyridines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. nmxresearch.com [nmxresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for In Vivo Studies of Methyl Thieno[3,2-b]pyridine-2-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl thieno[3,2-b]pyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of formulating this compound for in vivo studies. Given its classification as a poorly water-soluble molecule, this guide emphasizes a systematic approach to developing safe, stable, and effective formulations to ensure the reliability and reproducibility of your preclinical research.
I. Pre-formulation Assessment: The Foundation of Success
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[1] While specific experimental data for this exact molecule is not extensively published, data from structurally similar thienopyridine derivatives suggest it is a solid with low aqueous solubility.[2][3]
Q1: What are the critical initial physicochemical parameters I need to determine for this compound before starting formulation work?
A1: An accurate characterization of the following properties is the essential first step in designing an appropriate formulation strategy[1]:
-
Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). This will inform whether pH adjustment is a viable solubilization strategy.
-
pKa: The ionization constant (pKa) is critical. A predicted pKa for a related compound, thieno[3,2-b]pyridine-6-carboxylic acid methyl ester, is 2.61, suggesting the pyridine nitrogen is weakly basic.[4] If your compound has a similar pKa, it will be predominantly in its neutral, less soluble form at physiological pH.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) will quantify the lipophilicity of your compound. A predicted XLogP3-AA for a similar structure is 1.4, indicating moderate lipophilicity.[5] This information is vital for selecting appropriate organic co-solvents or lipid-based vehicle systems.[6]
-
Melting Point (Mp): The melting point provides insight into the stability of the crystal lattice. High melting points often correlate with poor solubility.[7]
-
Solid-State Characterization (Polymorphism): Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form of the compound, which can significantly impact solubility and dissolution rate.
II. Frequently Asked Questions (FAQs) on Formulation Development
This section addresses common queries and challenges encountered when formulating poorly soluble compounds like this compound.
Q2: My compound has very low water solubility. What are the primary strategies to enhance its solubility for in vivo studies?
A2: There are several established techniques to enhance the solubility of poorly water-soluble drugs.[2] The choice of method depends on the compound's properties, the intended route of administration, and the required dose.[8] Key strategies include:
-
Co-solvents: Employing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents can significantly increase solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the drug molecules, increasing their apparent solubility in aqueous media.[9]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, effectively increasing their solubility and stability.[10]
-
pH Adjustment: If the compound has an ionizable group, adjusting the pH of the vehicle to favor the more soluble, ionized form can be a simple and effective strategy.
-
Lipid-Based Formulations: For lipophilic compounds, formulating in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine dispersions in the gastrointestinal tract.[9]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension technologies increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
Q3: What are some suitable starting vehicles for oral and intravenous (IV) administration of a poorly soluble compound?
A3: The choice of vehicle is critical and route-dependent. For preclinical studies, the goal is often to maximize exposure for safety testing.[11]
| Route of Administration | Recommended Vehicle Systems | Key Considerations |
| Oral (p.o.) | Aqueous Suspensions: 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water. | Simple, well-tolerated. Ensure particle size is controlled and homogeneity is maintained.[12] |
| Co-solvent Systems: e.g., PEG 400, Propylene Glycol in water/saline. | Can achieve higher concentrations for solution formulations. Potential for vehicle-induced toxicity at high concentrations. | |
| Lipid-Based Systems: e.g., Corn oil, sesame oil; Self-Emulsifying Drug Delivery Systems (SEDDS). | Suitable for lipophilic compounds (LogP > 2). Can enhance absorption via lymphatic pathways.[9] | |
| Intravenous (i.v.) | Aqueous Co-solvent Solutions: e.g., up to 40% PEG 400, up to 20% Solutol HS 15 in saline/water. | Must be true solutions to prevent embolism. Potential for precipitation upon injection (check for this in vitro). |
| Cyclodextrin Formulations: e.g., 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. | Can solubilize highly insoluble compounds. Potential for nephrotoxicity at high doses.[10] | |
| Emulsions: Oil-in-water (o/w) emulsions for highly lipophilic drugs. | Complex formulations requiring specialized equipment for preparation and characterization.[13] |
Q4: My formulation looks clear initially but forms a precipitate over time or when diluted. What is happening and how can I fix it?
A4: This is a common issue, particularly with co-solvent systems, and indicates that the formulation is not stable.
-
Cause: The initial formulation may be a supersaturated solution. Precipitation can be triggered by temperature changes, pH shifts upon dilution with biological fluids, or simply the inherent instability of the supersaturated state.
-
Troubleshooting Steps:
-
Reduce Concentration: The most straightforward solution is to work at a lower, more stable concentration.
-
Optimize Co-solvent/Surfactant Blend: Systematically vary the ratios of co-solvents and/or add a surfactant to improve stability.
-
Use a Precipitation Inhibitor: Polymers like HPMC or PVP can sometimes be added to inhibit crystal growth and maintain a supersaturated state for a longer duration.
-
Consider a Suspension: If a stable solution at the required concentration is not feasible, developing a well-characterized suspension is a reliable alternative for oral dosing.
-
III. Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Screening
This protocol outlines a systematic approach to identify promising vehicle systems.
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
A selection of vehicles (see table in Q3)
-
Vials, magnetic stirrer, vortex mixer, sonicator
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each test vehicle in a vial.
-
Cap the vials and agitate at a controlled temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached. Use a rotator or shaker.
-
After equilibration, visually inspect for undissolved solid.
-
Centrifuge or filter the samples to remove undissolved compound.
-
Dilute an aliquot of the supernatant with a suitable solvent and quantify the concentration using a validated analytical method.
Workflow for Formulation Development
The following diagram illustrates a logical workflow for developing an in vivo formulation for a poorly soluble compound.
Caption: Logical workflow for preclinical formulation development.
IV. Troubleshooting Guide
This guide addresses specific issues that may arise during formulation preparation and administration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve | - Solvent capacity exceeded.- Inadequate mixing/energy input.- Compound has very low intrinsic solubility in the chosen system. | - Refer to solubility screening data; do not exceed the determined limit.- Use vortexing and sonication to aid dissolution. Gentle warming may help if the compound is stable.- Re-evaluate vehicle selection. Consider more aggressive solubilization techniques (e.g., cyclodextrins, SEDDS). |
| Suspension is not uniform/settles quickly | - Inadequate particle size reduction.- Insufficient viscosity of the vehicle.- Particle agglomeration. | - Use micronization or sonication to reduce particle size.- Increase the concentration of the suspending agent (e.g., 1% CMC instead of 0.5%).- Add a wetting agent/surfactant (e.g., a small amount of Tween 80) to prevent particle agglomeration.[7] |
| High viscosity of the formulation | - High concentration of polymers (e.g., PEG, MC, CMC).- Temperature effects (some polymers are more viscous at lower temperatures). | - Reduce the concentration of the viscosity-enhancing agent.- Select a lower molecular weight grade of the polymer.- Ensure the formulation is at the appropriate temperature before dosing. |
| Precipitation in the syringe during dosing | - Temperature change from storage to dosing environment.- Shear stress-induced precipitation. | - Prepare the formulation fresh daily and store at the intended use temperature.- If stored cold, allow the formulation to equilibrate to room temperature before drawing into the syringe.- Avoid excessive or rapid cycling of the plunger. |
| Adverse events in animals (e.g., irritation, lethargy) | - Toxicity of the vehicle or excipients at the administered concentration/volume.- pH of the formulation is too high or low. | - Review the toxicity profile of all excipients. Run a vehicle-only control group to assess tolerability.- Measure the pH of the final formulation and adjust to be closer to physiological pH (7.0-7.4) if possible.- Reduce the concentration of potentially irritating co-solvents or surfactants. |
V. Stability Testing: Ensuring What You Dose is What You Intend
Stability testing is a critical component of preclinical formulation development to ensure the test article is delivered at the intended concentration throughout the study.[6]
Q5: How should I assess the stability of my preclinical formulation?
A5: Preclinical formulation stability studies should evaluate the chemical and physical stability of the compound in the chosen vehicle under conditions that mimic storage and use.
-
Duration: Stability should be confirmed for the duration of the study's dosing period. For a study with daily dosing, you should at least confirm stability for 24 hours.
-
Conditions: Test stability at the intended storage temperature (e.g., 4°C) and at room temperature (to simulate bench-top use).
-
Parameters to Assess:
-
Chemical Stability: Quantify the concentration of the active ingredient over time using a stability-indicating HPLC method. The concentration should typically remain within ±10% of the initial concentration.
-
Physical Stability: Visually inspect for precipitation, crystallization, color change, or phase separation. For suspensions, assess particle size and ease of re-suspension. For solutions, check for clarity.
-
Workflow for a Preclinical Stability Study
Caption: Workflow for a typical preclinical formulation stability study.
By following a systematic, data-driven approach, researchers can successfully overcome the challenges associated with formulating this compound for in vivo studies, leading to more reliable and interpretable preclinical data.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Pipzine Chemicals. Methyl thieno[2,3-b]pyridine-2-carboxylate. Available from: [Link]
-
Pipzine Chemicals. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate. Available from: [Link]
-
Biomanufacturing.org. Chapter 13: Formulation Development of Parenteral Products. Available from: [Link]
-
Illing, A., & Connor, J. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of pharmaceutical sciences, 110(9), 3173–3186. Available from: [Link]
-
PubChem. Thieno[2,3-b]pyridine-2-carboxamide. Available from: [Link]
-
Müller, R. H., & Akkar, A. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 935. Available from: [Link]
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Solanki, S. S., & Soni, L. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). Available from: [Link]
-
Kumar, S., & Singh, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Research Journal of Pharmacy and Technology, 10(11), 4146-4154. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert opinion on drug metabolism & toxicology, 2(5), 715–731. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]
-
European Pharmaceutical Review. (2017). Non-clinical dose formulation considerations. Available from: [Link]
-
Thorat, S., & Hosmani, A. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(3), 46-52. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 3. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 4. THIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER | 212571-01-2 [chemicalbook.com]
- 5. Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-甲基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 347187-30-8|Thieno[3,2-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Thieno[3,2-b]pyridine Compounds
Introduction: Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for tackling the significant challenge of poor solubility in thieno[3,2-b]pyridine compounds. These heterocyclic scaffolds are integral to many potent therapeutic agents, particularly kinase inhibitors.[1][2] However, their characteristic planar and rigid structure often results in high crystal lattice energy, leading to poor aqueous solubility.[3] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility issues, enhancing the developability of your compounds.
Part 1: Troubleshooting Guides & FAQs
This section addresses the most common questions and experimental hurdles encountered when working with thieno[3,2-b]pyridine compounds.
FAQ 1: My thieno[3,2-b]pyridine compound shows minimal solubility in all common solvents. What is my initial strategy?
Answer: A systematic, multi-step approach is essential to understand and address the root cause of poor solubility. Avoid random solvent screening and instead, build a foundational physicochemical profile of your compound.
Step 1: Foundational Physicochemical Characterization A thorough understanding of your compound's intrinsic properties is the first step in developing a solubilization strategy.
-
pH-Dependent Solubility Profile: The pyridine nitrogen in the thieno[3,2-b]pyridine core can be protonated. Determining the pKa is crucial for leveraging pH as a tool for solubilization.
-
Solid-State Analysis (XRPD, DSC): X-ray powder diffraction (XRPD) will identify if your compound is crystalline or amorphous. Differential scanning calorimetry (DSC) can reveal the melting point and crystallinity, which are related to the energy required to break the crystal lattice. Highly crystalline materials with high melting points often exhibit poor solubility.[3]
-
Lipophilicity (LogP/LogD): Quantifying the lipophilicity will help determine if lipid-based formulations are a viable option.
Step 2: Systematic Solvent and Co-Solvent Screening Once you have a basic profile, a structured screen of pharmaceutically acceptable solvents is the next logical step.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent/System | Rationale |
| Aqueous Buffers (pH 1.2 - 7.4) | Evaluates the impact of ionization on solubility.[4] |
| Co-solvents (PEG 400, Propylene Glycol) | Often effective for compounds with moderate to high lipophilicity.[5] |
| Surfactants (Tween® 80, Cremophor® EL) | Can form micelles to encapsulate and solubilize hydrophobic molecules.[6] |
| Lipids (Capryol™ 90, Miglyol® 812) | For highly lipophilic compounds, exploring lipid-based systems is key.[7] |
Step 3: Initial Formulation Approaches Based on the initial characterization, you can explore some straightforward formulation strategies.
-
pH Modification: For basic thieno[3,2-b]pyridines, adjusting the pH to be at least two units below the pKa can significantly increase solubility.[8]
-
Co-solvency: A mixture of a water-miscible organic solvent and water can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for your compound.[5]
FAQ 2: I can dissolve my compound at a specific pH, but it crashes out of solution over time. How can I prevent this precipitation?
Answer: This phenomenon, known as supersaturation, is common when relying solely on pH or co-solvents for solubilization. The system is in a thermodynamically unstable state and will eventually equilibrate by precipitating the excess solute.[9][10] The key is to kinetically stabilize this supersaturated state using precipitation inhibitors.[9][10]
Troubleshooting and Mitigation:
-
Precipitation Inhibitors: These are polymers that interfere with the nucleation and crystal growth of the drug.[9]
-
Cellulosic Polymers (HPMC, HPMC-AS): Hydroxypropyl methylcellulose and its acetate succinate derivative are highly effective at maintaining supersaturation.
-
Polyvinylpyrrolidones (PVP): PVP K30 and other grades are also widely used to inhibit precipitation.
-
dot
Caption: Pathways for advanced formulation of thieno[3,2-b]pyridines.
Table 2: Comparison of Advanced Formulation Strategies
| Strategy | Mechanism of Action | Ideal for Compounds With... |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state. | High melting point, rigid crystal structure. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Solubilizes the drug in a lipidic carrier. | High lipophilicity (High LogP). |
Part 2: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination ("Shake-Flask" Method)
Objective: To determine the thermodynamic equilibrium solubility of a compound in various media.
Materials:
-
Thieno[3,2-b]pyridine compound
-
Selected solvents/buffers
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess of the compound to a vial containing a known volume of the test medium (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours. Check at 24 and 48 hours to ensure the concentration has reached a plateau.
-
After equilibration, stop the shaking and allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. [11]Discard the initial portion of the filtrate to avoid any potential adsorption to the filter. [11]7. Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the dissolved compound using the validated analytical method. [11]
References
-
Title: A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques Source: Ascendia Pharma URL: [Link]
-
Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: ResearchGate URL: [Link]
-
Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: ResearchGate URL: [Link]
-
Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity Source: Molecules URL: [Link]
-
Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: Molecules URL: [Link]
-
Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Omega URL: [Link]
-
Title: Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides Source: ResearchGate URL: [Link]
-
Title: Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity Source: ResearchGate URL: [Link]
-
Title: Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs Source: Current Pharmaceutical Design URL: [Link]
-
Title: Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: Pharmaceutics URL: [Link]
-
Title: An in Vitro Kinetic Method for Detection of Precipitation of Poorly Soluble Drugs Source: International Journal of Pharmaceutics URL: [Link]
-
Title: Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications Source: Nanomaterials URL: [Link]
-
Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]
-
Title: Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms Source: Pharmaceutics URL: [Link]
-
Title: Lipid-Based Drug Delivery Systems Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers in Chemistry URL: [Link]
-
Title: Inherent formulation issues of kinase inhibitors Source: Journal of Controlled Release URL: [Link]
-
Title: Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide Source: Pharmaceuticals URL: [Link]
-
Title: Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations Source: Molecular Pharmaceutics URL: [Link]
-
Title: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms Source: World Health Organization URL: [Link]
-
Title: Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review Source: Hrčak URL: [Link]
-
Title: Lipid-Based Drug Delivery Systems Source: YouTube URL: [Link]
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. who.int [who.int]
- 5. longdom.org [longdom.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl Thieno[3,2-b]pyridine-2-carboxylate Degradation and Stability Testing
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl thieno[3,2-b]pyridine-2-carboxylate. It addresses common challenges encountered during degradation and stability testing, offering troubleshooting solutions and frequently asked questions in a user-friendly format. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a pyridine carboxylate ester, the primary anticipated degradation pathways include hydrolysis of the methyl ester group under both acidic and basic conditions.[1] The thieno[3,2-b]pyridine core is generally stable; however, it may be susceptible to oxidation, particularly at the sulfur atom within the thiophene ring, when exposed to strong oxidizing agents.[1][2] Photodegradation is also a potential pathway that should be investigated under ICH Q1B guidelines.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from fire and heat sources.[3] Protection from light is also recommended to prevent potential photodegradation. For long-term storage, maintaining the compound in a tightly sealed container at 0-8 °C is advisable.
Q3: What initial analytical technique is best suited for a stability-indicating method?
A3: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique for developing a stability-indicating assay. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of stability. A C18 column is a good starting point for method development.
Q4: Are there any known safety concerns when handling this compound during degradation studies?
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during experimental work.
A. HPLC Method Development and Analysis
Problem 1: Poor peak shape (tailing or fronting) for the parent compound.
-
Potential Cause 1: Secondary Interactions with Residual Silanols. The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically effective above pH 7). However, ensure the column is stable at the chosen pH. Alternatively, decrease the pH (e.g., to pH 2.5-3.5) to protonate the pyridine nitrogen, which can sometimes improve peak shape.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can mask the active sites on the stationary phase and improve peak symmetry.
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Problem 2: Co-elution of the parent peak with a degradation product.
-
Potential Cause: Insufficient Chromatographic Resolution. The current HPLC method conditions do not adequately separate the analyte of interest from a closely eluting impurity.
-
Solution:
-
Gradient Optimization: If using an isocratic method, switch to a gradient elution. If already using a gradient, adjust the slope. A shallower gradient will increase the separation between peaks.
-
Mobile Phase Composition: Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or change the ratio of the organic to the aqueous phase.
-
Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to exploit different separation mechanisms.
-
B. Forced Degradation Studies
Problem 3: No degradation is observed under stress conditions.
-
Potential Cause: Stress conditions are not harsh enough. The compound is highly stable under the applied conditions.
-
Solution:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 N to 1 N or higher). For oxidative degradation, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: Increase the temperature of the study. For hydrolytic and thermal studies, increments of 10°C can be applied.[4]
-
Extend Exposure Time: Increase the duration of the stress testing. According to ICH guidelines, testing frequency for long-term studies should be sufficient to establish a stability profile.[5]
-
Problem 4: Complete degradation of the compound is observed.
-
Potential Cause: Stress conditions are too harsh. This prevents the identification of intermediate degradants and the primary degradation pathway.
-
Solution:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the study at a lower temperature.
-
Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products.
-
III. Experimental Protocols & Data Presentation
A. Forced Degradation Protocol
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method for this compound.
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.[1]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for 4 hours.[1]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[1]
-
At specified time points, withdraw samples and dilute to the target concentration.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at 80°C for 72 hours.[1]
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, prepare samples for analysis.
-
-
Analysis: Analyze all samples by a developed and validated stability-indicating HPLC method.
B. Sample Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Potential hydrolysis of the methyl ester group.[1] |
| Base Hydrolysis | 0.1 N NaOH, RT, 4h | Likely hydrolysis of the methyl ester group.[1] |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Potential for oxidation of the sulfur atom or other parts of the heterocyclic ring.[1] |
| Thermal Degradation | Solid state, 80°C, 72h | To assess solid-state stability at elevated temperatures.[1] |
| Photostability | Solid and solution, ICH Q1B conditions | To determine sensitivity to light exposure.[1] |
IV. Visualizations
A. Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
B. General Workflow for a Stability Study
Caption: Overview of a typical stability study workflow.
V. References
-
Methyl thieno[3,2-b]pyridine-6-carboxylate: A Technical Guide to Solubility and Stability. Benchchem. Available from:
-
Methyl thieno[2,3-b]pyridine-2-carboxylate. Pipzine Chemicals. Available from:
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available from:
-
Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China. Pipzine Chemicals. Available from:
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from:
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. ICH. Available from: [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 4. snscourseware.org [snscourseware.org]
- 5. database.ich.org [database.ich.org]
Inconsistent results in "Methyl thieno[3,2-b]pyridine-2-carboxylate" biological assays
Technical Support Center: Thienopyridine Assay Optimization Ticket ID: TPC-2024-001 Subject: Troubleshooting Inconsistent Potency & Optical Interference in Methyl thieno[3,2-b]pyridine-2-carboxylate Assays
Executive Summary
You are encountering variability with This compound , a fused bicyclic heteroaromatic ester. While this scaffold is a privileged structure in medicinal chemistry (often targeting VEGFR-2 or PI3K), its physicochemical properties introduce three specific failure modes in biological assays: Colloidal Aggregation , Intrinsic Fluorescence , and Esterase Sensitivity .[1]
This guide isolates these variables to restore data integrity.
Part 1: Diagnostic Matrix
Identify your issue based on the specific symptom observed.[1]
| Symptom | Assay Type | Probable Root Cause | Verification Step |
| Steep Hill Slope (>2.[2]0) or "Bell-shaped" dose-response | Biochemical (Enzymatic) | Colloidal Aggregation: The compound is forming promiscuous particles that sequester the enzyme. | Run the Detergent Sensitivity Protocol (See Module 1).[1] |
| High Background or "Gain of Signal" in negative controls | Fluorescence / FRET / TR-FRET | Optical Interference: The thienopyridine core is intrinsically fluorescent (Ex ~300-370nm / Em ~400-450nm). | Perform a Spectral Scan in assay buffer (See Module 2). |
| Potency Shift (>10x loss) between Biochemical & Cell assays | Cell-based (vs. Biochemical) | Metabolic Instability: Intracellular or serum esterases are hydrolyzing the methyl ester to the carboxylic acid. | Conduct an LC-MS Stability Time-Course (See Module 3). |
Module 1: Solubility & Colloidal Aggregation
The Issue: this compound is a planar, hydrophobic molecule. In aqueous buffers, especially at concentrations >10 µM, these molecules can stack to form colloidal aggregates (100–1000 nm diameter).[1] These colloids non-specifically adsorb proteins, leading to false-positive inhibition (Pan-Assay Interference or PAINS).
The Solution: The Detergent Sensitivity Test True pharmacological inhibition is independent of detergent concentration.[1] Aggregation-based inhibition is highly sensitive to detergents because they disrupt the colloid.
Protocol:
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard (e.g., 0.01% Triton X-100).[1]
-
Buffer B: High Detergent (0.1% Triton X-100 or 0.05% Tween-20).
-
-
Run Parallel IC50s: Titrate the compound in both buffers against your target enzyme.[1]
-
Analyze Results:
-
Valid Result: IC50 remains stable (within 2-3 fold) between Buffer A and B.
-
Artifact: IC50 shifts significantly (>5-fold) or activity disappears in Buffer B.
-
Expert Insight: If you cannot use high detergent (e.g., cell-based assays), use Dynamic Light Scattering (DLS) to directly observe particle formation at your screening concentration.[1]
Module 2: Optical Interference (Fluorescence)
The Issue: The thieno[3,2-b]pyridine core is an extended conjugated system. Many derivatives exhibit intrinsic fluorescence with excitation maxima in the UV range (300–370 nm) and emission in the blue region (400–460 nm). This overlaps with common assay fluorophores like DAPI, Hoechst, or Coumarin .[1]
The Solution: Inner Filter Effect & Background Correction
-
Spectral Scanning: Dilute the compound to 10 µM in assay buffer. Scan Excitation (250–500 nm) and Emission (300–600 nm).
-
Comparison: Overlay the compound’s spectra with your assay’s fluorophore spectra.[1]
-
Correction: If overlap exists, switch to a Red-Shifted assay readout (e.g., AlexaFluor 647 or TR-FRET using Europium/Allophycocyanin) to bypass the blue interference window.
Module 3: Chemical Stability (Ester Hydrolysis)
The Issue: The "methyl ester" at the C-2 position is a metabolic "soft spot."
-
Biochemical Assays: Usually lack esterases, so the intact ester is the active species.[1]
-
Cell Assays: Cytosol and serum (FBS) contain abundant carboxylesterases (e.g., CES1).[1] These rapidly hydrolyze the ester to the carboxylic acid (Thieno[3,2-b]pyridine-2-carboxylic acid).
-
The Discrepancy: If the ester is the potent inhibitor but the acid is weak (or impermeable), your cell-based potency will plummet compared to biochemical data.[1]
Protocol: LC-MS Stability Check
-
Incubation: Spike the compound (1 µM) into:
-
Condition A: PBS (Control).
-
Condition B: Complete Cell Media (with 10% FBS).
-
Condition C: Cell Lysate.[1]
-
-
Sampling: Take aliquots at T=0, 1h, 4h, and 24h. Quench with cold acetonitrile.
-
Analysis: Monitor the parent mass (Methyl ester) and the hydrolytic product (Carboxylic acid, M-14 mass shift).
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for isolating the root cause of assay variability for hydrophobic esters.
Visualizing the Hydrolysis Pathway
Figure 2: The metabolic liability of the methyl ester in cell-based environments.
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1]
- Foundational text on colloidal aggreg
-
Coussens, N. P., et al. (2017).[1] Assay Interference by Aggregation.[1][2][3][4] In Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US).
- The "Bible" for assay troubleshooting, specifically detailing detergent protocols.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]
- Covers fluorescence interference and redox cycling issues.
-
Di, L., & Kerns, E. H. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]
- Source for ester hydrolysis rates and solubility/permeability correl
Sources
Technical Support Center: Investigating Off-Target Effects of Methyl thieno[3,2-b]pyridine-2-carboxylate in Cell-Based Assays
Document ID: MTS-24-01B
Last Updated: January 29, 2026
Introduction: Understanding Your Compound
The Methyl thieno[3,2-b]pyridine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] Derivatives have been investigated as inhibitors of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src non-receptor tyrosine kinase, both of which are implicated in tumorigenesis and angiogenesis.[1] While potent on-target activity is the goal, the conserved nature of the ATP-binding pocket across the human kinome means that off-target activity is a common and significant challenge that can confound experimental results.[2]
This guide is designed to help you, the researcher, navigate the complexities of cell-based assays involving this compound class. It provides a structured, question-driven approach to identify, troubleshoot, and validate potential off-target effects, ensuring the integrity and accuracy of your data.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant cytotoxicity at concentrations where I expect specific, on-target pathway inhibition. Is this an off-target effect?
Answer: This is a classic and critical observation. It's essential to distinguish between on-target toxicity (where inhibiting the primary target is lethal to the cells) and off-target toxicity (where the compound is killing cells via an unintended mechanism).
Causality: Potent kinase inhibitors can induce cytotoxicity by hitting essential "housekeeping" kinases or by disrupting mitochondrial function or cell membrane integrity. The thienopyridine scaffold itself, while generally well-tolerated, can lead to off-target effects at the vessel wall in some contexts, suggesting a potential for broad biological activity.[3]
Troubleshooting & Validation Steps:
-
Establish a Therapeutic Window: First, perform a dose-response curve for cytotoxicity (e.g., using an MTS or CellTiter-Glo® assay) and a functional on-target assay (e.g., a reporter assay or western blot for a downstream phospho-protein). A significant overlap between the IC50 (functional inhibition) and CC50 (cytotoxicity) suggests a narrow therapeutic window, which might be due to on-target effects in that specific cell line or potent off-target toxicity.
-
Use a Structurally Related Negative Control: Synthesize or acquire a close analog of your compound that is inactive against your primary target. If this inactive analog retains cytotoxicity, it strongly implicates an off-target mechanism.
-
Orthogonal Viability Assays: No single viability assay is perfect. A compound might inhibit the luciferase enzyme in a CellTiter-Glo® assay, giving a false impression of cell death.[4] Confirm your results using an orthogonal method, such as a dye-based exclusion assay (e.g., Trypan Blue) or a real-time impedance-based assay.
Q2: My luciferase reporter assay is showing inhibition, but I have no reason to believe my compound targets that pathway. How can I be sure the result is real?
Answer: This is a frequent and frustrating artifact in drug discovery. Small molecules can directly interfere with the assay technology itself, leading to false positives (or negatives).[5][6] Compounds containing certain chemical motifs, often categorized as Pan-Assay Interference Compounds (PAINS), are notorious for this.[7][8]
Causality: Small molecules can inhibit the luciferase enzyme directly, quench the luminescent signal, or even be autofluorescent, interfering with fluorescent readouts.[8]
Troubleshooting & Validation Steps:
-
Cell-Free Luciferase Inhibition Assay: This is the definitive counter-screen. The goal is to determine if your compound inhibits the luciferase enzyme itself, independent of any cellular activity.[9] See the detailed protocol below.
-
Use a Control Reporter: Test your compound in a parallel experiment using cells expressing a reporter driven by a constitutive promoter (e.g., CMV or SV40). If your compound inhibits this reporter to a similar degree as your pathway-specific reporter, the effect is likely an artifact.
-
Switch Reporter Technology: If interference is confirmed, consider switching to a different reporter system. For example, if you are using Firefly luciferase, an orthogonal enzyme like Renilla luciferase or the brighter NanoLuc® luciferase may be less susceptible to inhibition by your specific compound.[9]
Key Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
This protocol determines if a test compound directly inhibits the luciferase enzyme.
Materials:
-
Test compound (this compound) at various concentrations.
-
Recombinant Firefly Luciferase (e.g., from Promega).
-
Luciferase Assay Buffer (containing luciferin and ATP).
-
DMSO (for compound dilution).
-
White, opaque 96-well or 384-well plates suitable for luminescence.[10]
-
Luminometer.
Methodology:
-
Prepare a serial dilution of your test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
In the wells of the white assay plate, add Luciferase Assay Buffer.
-
Add 1 µL of your diluted compound or DMSO (vehicle control) to the appropriate wells.
-
To initiate the reaction, add a fixed, pre-determined amount of recombinant luciferase enzyme to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells (100% activity). Plot the percent inhibition versus compound concentration and calculate the IC50 value. An IC50 in the range of your cell-based assay's EC50 strongly suggests direct enzyme inhibition.
Q3: I've ruled out assay interference, but I'm still seeing unexpected biological activity. How do I identify the specific off-target protein or pathway?
Answer: This is the core challenge of off-target pharmacology. Once you have confirmed a legitimate, non-artifactual biological effect that is independent of your primary target, a systematic approach is needed to identify the responsible molecular target(s).
Causality: Kinase inhibitors often exhibit polypharmacology, binding to multiple kinases with varying affinities due to structural similarities in the ATP-binding site.[2] They can also bind to entirely different classes of proteins.
Troubleshooting & Deconvolution Strategy:
The following workflow provides a tiered approach to systematically identify off-targets.
Caption: Workflow for Deconvoluting Off-Target Effects.
-
In Silico Prediction: Use computational tools to predict potential off-targets based on the chemical structure of this compound.[11] Services like SwissTargetPrediction or SEA (Similarity Ensemble Approach) can provide a list of hypothetical targets.[11]
-
Broad Kinase Selectivity Profiling: This is the most direct and powerful method for kinase inhibitors. Submit your compound to a commercial service (e.g., Eurofins' KINOMEscan™, Reaction Biology, Promega's Kinase Selectivity Profiling Systems) for screening against a large panel of kinases (often >400).[12][13][14] This provides empirical data on which kinases your compound binds to and with what affinity.
-
Label-Free, Pathway-Agnostic Assays: Technologies like Corning's Epic® system measure dynamic mass redistribution (DMR) in live cells upon compound addition.[15][16][17] This provides an unbiased, integrated cellular response fingerprint that can be compared to known reference compounds to infer pathway engagement without the need for specific reporters.
-
Affinity Chromatography/Mass Spectrometry: For identifying non-kinase targets, immobilize your compound on a resin and use it to "pull down" binding partners from cell lysates.[18] The bound proteins are then identified by mass spectrometry. This is a powerful, unbiased discovery method.
-
Target Validation: Once you have a high-confidence list of potential off-targets, you must validate them. Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the putative off-target gene.[19][20] If the unexpected phenotype is rescued or mimicked, you have validated the off-target.
Data Summary: On-Target vs. Off-Target Profile
The table below illustrates a hypothetical but realistic selectivity profile for a kinase inhibitor based on the this compound scaffold. This highlights the importance of quantitative profiling.
| Target Kinase | IC50 (nM) | Target Class | Notes |
| VEGFR-2 (KDR) | 15 | Primary Target | Potent on-target activity. |
| c-Src | 45 | Tyrosine Kinase | 3-fold less selective than primary target. Common off-target for this scaffold.[1] |
| Aurora Kinase A | 250 | Serine/Threonine Kinase | ~17-fold selectivity. May contribute to phenotype at higher concentrations. |
| PDGFRβ | 800 | Tyrosine Kinase | >50-fold selectivity. Less likely to be a physiologically relevant off-target. |
| p38α (MAPK14) | >10,000 | Serine/Threonine Kinase | Considered clean against this target. |
Data is for illustrative purposes only.
References
-
Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. PubMed Central. Available at: [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available at: [Link]
-
Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. Available at: [Link]
-
Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. PubMed. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Available at: [Link]
-
Corning Epic® BT System. Corning Incorporated. Available at: [Link]
-
Tackling assay interference associated with small molecules. PubMed. Available at: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC - NIH. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. Available at: [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. Available at: [Link]
-
Can anyone help identify this cell culture artifact? ResearchGate. Available at: [Link]
-
Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Synthego. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Label-Free Cell-based Assay for Drug Discovery using the Corning Epic® System and Corning HYPERFlask® Cell Culture. Scientific Laboratory Supplies. Available at: [Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. Available at: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. Available at: [Link]
-
Common CRISPR pitfalls and how to avoid them. Horizon Discovery. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
-
Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). Available at: [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
-
Tackling assay interference associated with small molecules | Request PDF. ResearchGate. Available at: [Link]
-
Innovations in Label-Free Detection. Biocompare. Available at: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available at: [Link]
-
How to Reduce Off-Target Effects of Genome Editing. YouTube. Available at: [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
-
Small Molecule Interference with Protein-Nucleic Acid Interactions. Creative Diagnostics. Available at: [Link]
-
Avoid False Hits During Compound Screening for Drug Discovery. Promega Connections. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Pan Assay Interference Compounds. YouTube. Available at: [Link]
-
Pan-assay interference compounds (PAINS). These moieties have been... ResearchGate. Available at: [Link]
-
Luciferase interference assay. reframeDB. Available at: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]
-
CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]
-
Corning Epic Plate Reader Label-Free Detection Assay Cell Profiling Pharmacology. YouTube. Available at: [Link]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.de]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. corning.com [corning.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. selectscience.net [selectscience.net]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abyntek.com [abyntek.com]
- 20. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
Optimizing reaction time and temperature for "Methyl thieno[3,2-b]pyridine-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl thieno[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this critical heterocyclic scaffold.
Introduction
This compound is a key intermediate in the development of various pharmacologically active agents. The thieno[3,2-b]pyridine core is a significant pharmacophore found in compounds exhibiting a range of biological activities.[1][2] The successful synthesis of this molecule is paramount for advancing research in this area. This guide will focus on a common two-step synthetic pathway: the initial construction of the thieno[3,2-b]pyridine-2-carboxylic acid core, followed by its esterification to the final product.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages:
-
Formation of the Thieno[3,2-b]pyridine-2-carboxylic Acid Core: This often involves the construction of a substituted aminothiophene, followed by a cyclization reaction to form the fused pyridine ring. A representative and widely used method for aminothiophene synthesis is the Gewald reaction.[3]
-
Fischer Esterification: The resulting carboxylic acid is then esterified, most commonly through a Fischer esterification, to yield the desired methyl ester.[4]
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Thieno[3,2-b]pyridine-2-carboxylic Acid
This section provides a detailed protocol and troubleshooting for the synthesis of the key carboxylic acid intermediate. The presented methodology is a representative procedure based on established chemical principles for the synthesis of related thienopyridine systems.
Experimental Protocol: A Representative Synthesis
Step 1.1: Gewald Aminothiophene Synthesis
-
To a stirred solution of a suitable ketone or aldehyde (1.0 eq.) and an α-cyanoacetate (e.g., ethyl cyanoacetate, 1.0 eq.) in ethanol (5 mL/mmol of ketone), add elemental sulfur (1.1 eq.) and a catalytic amount of a secondary amine (e.g., morpholine or piperidine, 0.2 eq.).
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.
Step 1.2: Friedländer-type Annulation and Saponification
-
To a solution of the 2-aminothiophene intermediate (1.0 eq.) in ethanol, add an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq.) and a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux for 4-6 hours.
-
Add an aqueous solution of a strong base (e.g., potassium hydroxide, 3.0 eq.) and continue to reflux for an additional 8-12 hours to facilitate both cyclization and saponification of the ester.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated Thieno[3,2-b]pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide for Carboxylic Acid Synthesis
Caption: Troubleshooting logic for the synthesis of the carboxylic acid intermediate.
Frequently Asked Questions (FAQs) - Carboxylic Acid Synthesis
-
Q1: What are the key parameters to control during the Gewald reaction? A1: The critical parameters are the choice of base, reaction temperature, and solvent. The base catalyzes the initial condensation, the temperature influences the reactivity of sulfur, and the solvent affects the solubility of reactants.
-
Q2: Can I use a different base for the Gewald reaction? A2: Yes, while secondary amines like morpholine and piperidine are common, other bases such as triethylamine can also be used. The choice of base can impact the reaction rate and yield, so optimization may be necessary.
-
Q3: My Friedländer cyclization is sluggish. What can I do? A3: Ensure your 2-aminothiophene intermediate is pure. Impurities can inhibit the cyclization. You can also try a stronger base or a higher boiling point solvent to increase the reaction rate, but be cautious of potential side reactions at elevated temperatures.
Part 2: Fischer Esterification of Thieno[3,2-b]pyridine-2-carboxylic Acid
This section provides a detailed protocol and troubleshooting for the final esterification step to yield this compound.
Experimental Protocol: Fischer Esterification
-
Suspend Thieno[3,2-b]pyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL/mmol of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 65°C) for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Optimization of Reaction Time and Temperature
| Parameter | Condition | Expected Outcome |
| Reaction Time | < 6 hours | Incomplete conversion, lower yield. |
| 6 - 8 hours | Optimal for achieving high conversion.[4] | |
| > 8 hours | Minimal increase in yield, potential for side product formation. | |
| Temperature | < Reflux Temp. | Slow reaction rate, incomplete conversion. |
| Reflux (~65°C) | Optimal reaction rate for esterification. | |
| > Reflux Temp. | Not applicable for this reaction in methanol. |
Troubleshooting Guide for Fischer Esterification
Caption: Troubleshooting logic for the Fischer esterification step.
Frequently Asked Questions (FAQs) - Fischer Esterification
-
Q1: Why is it crucial to use anhydrous methanol? A1: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.
-
Q2: Can I use a different acid catalyst? A2: While sulfuric acid is commonly used, other strong protic acids like hydrochloric acid or p-toluenesulfonic acid can also be effective. The choice of catalyst may require some optimization of the reaction conditions.
-
Q3: My product is difficult to purify by recrystallization. What are my options? A3: If recrystallization is challenging, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be an effective alternative for purification.
-
Q4: How do I confirm the identity and purity of my final product? A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
References
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2025). ResearchGate. [Link]
-
Synthesis of thieno(2,3-b)pyridines with oxalamidic acid or an oxalamidic alkylester residues and of 4-alkoxy-pyrido(3',2':4,5)thieno(3,2-d)pyridine-2-carboxylic acid derivates. (1990). PubMed. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2021). MDPI. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2021). NIH. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). NIH. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). NIH. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2019). PMC. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2019). MDPI. [Link]
-
Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). (2021). Human Metabolome Database. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Publications. [Link]
-
Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. (n.d.). ResearchGate. [Link]
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2006). ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (2017). ResearchGate. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1993). ACS Publications. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Thienopyridines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving thienopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Thienopyridines, containing both electron-rich thiophene and electron-deficient pyridine rings, present unique challenges in palladium-catalyzed cross-coupling reactions. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve efficient and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the Suzuki coupling of thienopyridines?
A1: Thienopyridines possess both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring. These heteroatoms can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a common challenge with nitrogen-containing heterocycles.[1] Furthermore, the electronic properties of the thienopyridine ring can influence the reactivity of the C-X bond (where X is a halide), making the oxidative addition step of the catalytic cycle more challenging compared to simple aryl halides. Therefore, a carefully selected catalyst system, including the palladium source and the ligand, is crucial to overcome these hurdles and achieve high yields.
Q2: What are the most common palladium sources and ligands for thienopyridine Suzuki coupling?
A2: While there is no one-size-fits-all answer, several catalyst systems have proven effective. For many applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point due to its commercial availability and success in a variety of Suzuki reactions.[2][3] However, for more challenging thienopyridine substrates, particularly those with chloro-substituents or sterically hindered coupling partners, more advanced catalyst systems are often necessary. These typically involve a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as XPhos, have shown great utility in the coupling of challenging heteroaryl chlorides.[4]
Q3: How do I choose the right base and solvent for my thienopyridine Suzuki coupling?
A3: The choice of base and solvent is interdependent and critical for a successful reaction. The base is required to activate the organoboron species for transmetalation.[5] Common inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and the prevalence of side reactions. For solvents, a mixture of an organic solvent and water is often employed. Popular choices include 1,4-dioxane/water,[2] toluene/water, and DMF/water. The water is necessary to dissolve the inorganic base. The optimal solvent system will depend on the solubility of your specific thienopyridine substrate and boronic acid.
Q4: What are the most common side reactions to watch out for?
A4: The two most prevalent side reactions in the Suzuki coupling of thienopyridines are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This is a common issue with heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid or two molecules of the thienopyridine halide. Homocoupling of the boronic acid can be promoted by the presence of Pd(II) species and oxygen.[6]
Careful control of reaction conditions, including thorough degassing of the reaction mixture and using the mildest possible base and temperature, can help to minimize these side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | The nitrogen and/or sulfur atoms in the thienopyridine ring may be poisoning the palladium catalyst. Switch to a more robust catalyst system. Consider using a bulky, electron-rich ligand like XPhos in combination with a palladium source such as Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G2.[4] These ligands can shield the metal center and promote the desired catalytic cycle. |
| Inefficient Oxidative Addition | If you are using a chloro-thienopyridine, the C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[7] Employ a catalyst system known for its high activity with aryl chlorides, such as one with a bulky biarylphosphine ligand. Increasing the reaction temperature may also be beneficial, but monitor for substrate or product decomposition. |
| Poor Solubility of Reactants | Thienopyridine derivatives can have poor solubility in common Suzuki coupling solvents. If you observe a heterogeneous reaction mixture, try a different solvent system. DMF or toluene may be better options for less soluble substrates. Ensure vigorous stirring to maximize contact between the reactants and the catalyst. |
| Decomposition of Boronic Acid | Heteroaryl boronic acids can be unstable and prone to protodeboronation. Use a milder base such as potassium carbonate instead of stronger bases like cesium carbonate. Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable. |
| Incorrect Base/Solvent Combination | The base must have some solubility in the reaction medium to be effective. Ensure that if you are using an inorganic base like K₂CO₃, your solvent system contains a sufficient amount of water (e.g., dioxane/water 4:1).[2] |
Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | This is often exacerbated by high temperatures and prolonged reaction times. Try lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed. Using a milder base (e.g., K₂CO₃) and ensuring your boronic acid is of high purity can also help. The use of boronic esters can also mitigate this issue. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Using a Schlenk line or a glovebox for reaction setup is highly recommended. |
| Homocoupling of Thienopyridine Halide | This can occur if the transmetalation step is slow relative to the oxidative addition. Ensure your boronic acid is sufficiently activated by using an appropriate base. You might also consider increasing the equivalents of the boronic acid slightly (e.g., to 1.2 equivalents). |
Experimental Protocols & Data
General Procedure for Suzuki Coupling of a Halogenated Thienopyridine
The following is a general starting point for the Suzuki coupling of a bromo- or chloro-thienopyridine. This should be optimized for each specific substrate.
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the thienopyridine halide (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The use of microwave irradiation can significantly shorten reaction times.[1][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Selected Catalyst Systems for Suzuki Coupling of Thienopyridine Analogs
| Thienopyridine Substrate (Analog) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | XPhos-Pd-G2 | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 90-98 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 60-85 | [2] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 (MW) | 70-90 | [6] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane | 120 (MW) | 75-95 | [1] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. For thienopyridine substrates, potential points of catalyst inhibition are highlighted.
Caption: The Suzuki-Miyaura catalytic cycle with potential catalyst inhibition by thienopyridine heteroatoms.
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in thienopyridine Suzuki coupling reactions.
Caption: A decision tree for troubleshooting Suzuki coupling of thienopyridines.
References
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. (2024-05-03). [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017-01-27). [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021-01-04). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. (2023-08-16). [Link]
-
ChemInform Abstract: Synthesis of 2-(Hetero)arylthieno[2,3-b] or [3,2-b]Pyridines from 2,3-Dihalopyridines, (Hetero)arylalkynes, and Na 2 S. Further Functionalizations. ResearchGate. (2025-08-07). [Link]
-
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... ResearchGate. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. (2019-01-09). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Publishing. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. (2024-02-23). [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. (2021-12-23). [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. (2025-11-12). [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. (2025-10-16). [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. (2019-04-08). [Link]
-
Methods for the synthesis of thieno[2,3‐b]pyridines.. ResearchGate. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. (2021-12-16). [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Hypothetical Comparative Study: Profiling Methyl thieno[3,2-b]pyridine-2-carboxylate Against Known Kinase Inhibitors
Introduction
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can be developed into selective and potent kinase inhibitors is perpetual. Protein kinases, as central nodes in cellular signaling pathways, represent a highly valuable class of therapeutic targets.[1] Aberrant kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis. The thienopyridine core, a heterocyclic scaffold, has garnered interest for its potential in kinase inhibition, with several derivatives showing promise.[2] This guide focuses on "Methyl thieno[3,2-b]pyridine-2-carboxylate," a compound identified as a key intermediate in the synthesis of c-Met kinase inhibitors, suggesting the therapeutic potential of its foundational structure.
This document outlines a proposed comparative study to evaluate the kinase inhibitory potential of this compound. As there is currently no publicly available data on the biological activity of this specific compound, we will treat it as a novel investigational molecule. We will compare its hypothetical performance against a panel of well-characterized, FDA-approved kinase inhibitors: Cabozantinib and Crizotinib (multi-targeted inhibitors including c-Met) and Gefitinib and Erlotinib (EGFR-targeted inhibitors). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical evaluation of novel kinase inhibitor candidates.
The Rationale: Structural Insights and Therapeutic Potential
The rationale for investigating this compound as a potential kinase inhibitor stems from its structural characteristics. The thieno[3,2-b]pyridine core is a bioisostere of purine, the foundational structure of adenosine triphosphate (ATP). Most kinase inhibitors exert their function by competing with ATP for binding to the kinase's active site.[3] The structural similarity between the thienopyridine scaffold and the purine ring of ATP suggests a high likelihood of interaction with the ATP-binding pocket of various kinases.
Below is a comparison of the core structures:
| Compound | Core Structure |
| Adenine (from ATP) | Purine |
| This compound | Thieno[3,2-b]pyridine |
This structural analogy forms the fundamental hypothesis for this proposed study: that this compound possesses the potential to function as a kinase inhibitor.
Comparative Compounds: A Snapshot
To provide a benchmark for our investigational compound, we have selected four well-established kinase inhibitors.
| Inhibitor | Primary Targets | Approval Status |
| Cabozantinib | c-Met, VEGFR2, AXL, RET[4][5] | FDA Approved[1] |
| Crizotinib | ALK, ROS1, c-Met[6] | FDA Approved[1] |
| Gefitinib | EGFR[3][7] | FDA Approved[8] |
| Erlotinib | EGFR[9] | FDA Approved[9] |
Proposed Experimental Workflow
The following experimental plan is designed to provide a comprehensive in vitro characterization of this compound and to objectively compare its performance against the selected known inhibitors.
Caption: Proposed experimental workflow for the comparative study.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against a panel of kinases and to calculate its IC50 values for the most sensitive targets.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase-inhibitor interactions.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer solution.
-
Serially dilute this compound and the four comparator inhibitors (Cabozantinib, Crizotinib, Gefitinib, Erlotinib) in the kinase buffer to achieve a range of concentrations for IC50 determination.
-
Prepare a mixture of the target kinase and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to initiate the binding reaction.[12]
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assays
Objective: To assess the effect of this compound on the viability of cancer cells and to confirm its on-target activity by measuring the phosphorylation of its target kinase.
Selected Cell Line: MDA-MB-231
The MDA-MB-231 human breast adenocarcinoma cell line is known to overexpress c-Met, making it a suitable model for this study.[13][14]
Methodology 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.[9][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound and the comparator inhibitors for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Methodology 2: Western Blot Analysis of Phospho-c-Met
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture MDA-MB-231 cells and treat them with the IC50 concentrations of the test compounds for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris gel via electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL reagent and image the chemiluminescent signal.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
Caption: Simplified HGF/c-Met signaling pathway and the proposed point of intervention.
Comparative Data Tables (Hypothetical and Literature-Based)
The following tables present a compilation of literature-derived data for the known inhibitors and a template for the hypothetical data that would be generated for this compound.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound | Cabozantinib | Crizotinib | Gefitinib | Erlotinib |
| c-Met | TBD | 1.3[4][5] | 24 (cellular)[6] | >10,000 | >10,000 |
| VEGFR2 | TBD | 0.035[4][5] | >1,000 | >10,000 | >10,000 |
| AXL | TBD | 7[5] | - | - | - |
| RET | TBD | 4[4] | - | - | - |
| ALK | TBD | - | 24 (cellular)[6] | - | - |
| EGFR | TBD | >1,000 | >1,000 | 33[7] | 2[16] |
| KIT | TBD | 4.6[4][5] | - | - | - |
| FLT3 | TBD | 11.3[5] | - | - | - |
| TIE2 | TBD | 14.3[5] | - | - | - |
TBD: To Be Determined
Table 2: Cell-Based Assay Results (IC50, µM in MDA-MB-231 cells)
| Compound | IC50 (µM) |
| This compound | TBD |
| Cabozantinib | ~2 (inferred)[14] |
| Crizotinib | 5.16[17] |
| Gefitinib | >10 (expected) |
| Erlotinib | >10 (expected) |
Expected values for Gefitinib and Erlotinib are high due to their EGFR selectivity and the c-Met dependency of the MDA-MB-231 cell line.
Table 3: Comparative ADME-Tox Profile
| Parameter | This compound | Cabozantinib | Crizotinib | Gefitinib | Erlotinib |
| Route of Administration | TBD | Oral[18] | Oral[19] | Oral[10] | Oral[9] |
| Bioavailability | TBD | - | 43%[20] | ~60%[21] | ~60% (fasting), ~100% (with food)[9][22] |
| Protein Binding | TBD | >99.7% | 91% | ~90% | ~93%[9] |
| Metabolism | TBD | CYP3A4 | CYP3A4/5[19] | CYP3A4, CYP2D6[10] | CYP3A4, CYP1A2[9] |
| Elimination Half-life | TBD | ~99 hours | ~42 hours[12] | ~41 hours | ~36 hours[9] |
| Major Toxicities | TBD | Diarrhea, fatigue, nausea, hypertension[23] | Vision disorders, nausea, diarrhea, vomiting[24] | Diarrhea, rash[21] | Rash, diarrhea[9] |
Discussion and Future Directions
This proposed study provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. The primary objective is to ascertain whether this novel scaffold exhibits inhibitory activity against c-Met or other kinases.
Expected Outcomes:
-
Scenario 1: Potent and Selective c-Met Inhibition: If the compound demonstrates potent and selective inhibition of c-Met, both in biochemical and cell-based assays, it would validate the hypothesis that the thieno[3,2-b]pyridine core is a promising scaffold for developing novel c-Met inhibitors. Further studies would then focus on lead optimization to improve potency, selectivity, and ADME-Tox properties.
-
Scenario 2: Multi-Targeted Kinase Inhibition: The compound may exhibit activity against multiple kinases, similar to Cabozantinib and Crizotinib. In this case, the specific kinase profile would dictate its potential therapeutic applications.
-
Scenario 3: No Significant Kinase Inhibition: A lack of significant activity would suggest that while the thieno[3,2-b]pyridine scaffold is a component of active c-Met inhibitors, the methyl carboxylate substitution at the 2-position is not conducive to kinase binding. This would still be a valuable finding, guiding future medicinal chemistry efforts toward other derivatizations of the core structure.
The systematic approach outlined in this guide, from in vitro kinase profiling to cell-based functional assays, will provide a comprehensive initial assessment of this compound. By comparing its performance against established kinase inhibitors, we can effectively benchmark its potential and make informed decisions about its future development as a therapeutic agent. The structural similarity to the purine core of ATP provides a strong rationale for this investigation, and the results will undoubtedly contribute to the growing body of knowledge on thienopyridine-based kinase inhibitors.
References
A comprehensive list of references will be compiled upon completion of the experimental work outlined in this guide. The in-text citations provided offer preliminary sources for the established data on the comparator compounds and methodologies.
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. ascopubs.org [ascopubs.org]
- 13. Increased Expression of c-Met is Associated with Chemotherapy-Resistant Breast Cancer and Poor Clinical Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-proliferative and anti-migratory effects of EGFR and c-Met tyrosine kinase inhibitors in triple negative breast cancer cells - Lefebvre - Precision Cancer Medicine [pcm.amegroups.org]
- 15. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. escholarship.org [escholarship.org]
- 21. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 22. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Crizotinib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antitumor Mechanism of Methyl thieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, with a pressing need for novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues.[1] The thieno[3,2-b]pyridine scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating a broad spectrum of biological activities, including antitumor effects.[2][3] This guide focuses on a specific derivative, Methyl thieno[3,2-b]pyridine-2-carboxylate, outlining a comprehensive, multi-faceted approach to elucidate and validate its antitumor mechanism. This document serves as a roadmap for researchers, providing both the conceptual framework and detailed experimental protocols necessary for a thorough investigation.
Recent studies have highlighted the potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives as promising agents against triple-negative breast cancer.[4][5] These studies demonstrated that certain derivatives can inhibit the growth of cancer cell lines with minimal impact on non-tumorigenic cells.[4][5] The observed effects included a reduction in viable cell number, a decrease in cell proliferation, and an arrest of the cell cycle at the G0/G1 phase.[4]
This guide will compare the hypothetical antitumor mechanism of this compound with established and emerging targeted therapies, providing a logical, data-driven workflow for its validation.
Postulated Antitumor Mechanism and Comparative Framework
While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other kinase inhibitors suggests a potential role in modulating key signaling pathways implicated in cancer progression. Thienopyridine derivatives have been shown to interact with a variety of cellular targets, including the PI3K/Akt/mTOR and VEGFR signaling pathways, which are critical for cell survival, proliferation, and angiogenesis.[6][7][8]
Comparative Compounds:
To establish a robust validation framework, the activity of this compound will be compared against:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, representing a standard of care in several cancers.
-
Alpelisib: A specific PI3Kα inhibitor, providing a focused comparison for PI3K/Akt/mTOR pathway modulation.[7]
This comparative approach will allow for a nuanced understanding of the compound's specificity and potency relative to existing therapies.
A Phased Approach to Mechanistic Validation
A systematic, multi-phase experimental plan is essential for the rigorous validation of a novel anticancer agent.[9] This process begins with broad, cell-based assays and progressively narrows down to specific molecular targets and in vivo efficacy.
dot
Caption: A four-phase workflow for validating the antitumor mechanism.
Detailed Experimental Protocols & Data Interpretation
Phase 1: In Vitro Cytotoxicity and Proliferation
The initial step involves screening the compound across a diverse panel of human cancer cell lines to identify those most sensitive to its effects.[1]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM), Sorafenib, and Alpelisib for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MDA-MB-231 (Breast) | A549 (Lung) | MCF-7 (Breast) |
| This compound | Expected Low µM | Expected Mid µM | Expected High µM |
| Sorafenib | 1-5 | 5-10 | 5-10 |
| Alpelisib | >10 | >10 | 0.5-2 |
This table presents hypothetical data to illustrate the expected outcomes.
Phase 2: Elucidating the Cellular Response
Once the anti-proliferative effects are confirmed, the next step is to determine whether the compound induces cell cycle arrest or apoptosis.[10][11]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells (e.g., MDA-MB-231) with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
A significant increase in the G0/G1 population would suggest that the compound inhibits cell cycle progression at this checkpoint, a finding consistent with previous studies on similar thienopyridine derivatives.[12]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
An increase in the Annexin V-positive cell population would indicate the induction of apoptosis.
Phase 3: Molecular Target Identification
This phase aims to pinpoint the specific molecular pathways affected by the compound. Given the structural class, the PI3K/Akt/mTOR and VEGFR pathways are primary candidates.[13][14]
dot
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of hepatocellular carcinoma-specific antitumor activity of the novel thienopyridine derivative TP58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Anticancer Activity of the Thieno[3,2-b]pyridine Scaffold in Drug-Resistant Malignancies
Introduction: Confronting the Challenge of Therapeutic Resistance
The emergence of drug resistance is a primary factor in the failure of chemotherapeutic regimens and a formidable challenge in oncology.[1] Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively remove therapeutic agents from the cell, and alterations in cellular pathways that promote survival and evade drug-induced apoptosis.[1][2] Consequently, there is a critical need for novel chemical scaffolds that can either bypass these resistance mechanisms or exhibit activity in intrinsically resistant cancer subtypes, such as triple-negative breast cancer (TNBC).[3]
This guide provides a comparative analysis of the anticancer potential of the thieno[3,2-b]pyridine scaffold, with a specific focus on derivatives of Methyl thieno[3,2-b]pyridine-2-carboxylate . While data on the unsubstituted parent molecule is nascent, compelling evidence from recent studies on its closely related derivatives and regioisomers highlights the promise of this heterocyclic system in combating drug-resistant cancer cells. We will objectively compare its performance by synthesizing data from key studies, detailing the experimental methodologies used to generate this data, and exploring the potential mechanisms of action that may contribute to its efficacy.
The Thieno[3,2-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are the bedrock of many pharmaceuticals. The thieno[3,2-b]pyridine core, a fusion of thiophene and pyridine rings, represents a class of compounds with diverse biological activities. While historically recognized for their role as P2Y12 receptor antagonists in antiplatelet therapy, emerging research has uncovered their potential in oncology.[4][5] The unique electronic and structural properties of this scaffold make it an attractive starting point for the development of targeted anticancer agents.
Comparative Analysis of Anticancer Activity
To understand the potential of this compound, we will analyze data from two critical contexts:
-
Intrinsically Resistant Cancer: Activity of its derivatives against Triple-Negative Breast Cancer (TNBC) cell lines.
-
Acquired Multidrug Resistance (MDR): Activity of its regioisomer against a P-glycoprotein-overexpressing leukemia cell line.
Case Study 1: Activity of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives in Triple-Negative Breast Cancer (TNBC)
A study focused on synthesizing a series of novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates evaluated their antitumor potential in the aggressive and intrinsically resistant TNBC cell lines MDA-MB-231 and MDA-MB-468.[6][7] The most promising compound from this series, Compound 2e , demonstrated significant growth inhibition.
The study revealed that at its 50% growth inhibition concentration (GI50) of 13 µM, Compound 2e effectively decreased the viable cell number and proliferation of MDA-MB-231 cells.[6][7] Notably, these derivatives showed minimal effect on non-tumorigenic MCF-12A cells, suggesting a favorable selectivity profile.[6][7]
Case Study 2: Activity of Thieno[2,3-b]pyridine Isomers in P-gp Overexpressing Leukemia Cells
In a study directly addressing acquired resistance, a series of thieno[2,3-b]pyridine derivatives (regioisomers of our topic scaffold) were tested against the drug-sensitive CCRF-CEM leukemia cell line and its multidrug-resistant subline, CEM/ADR5000, which overexpresses the P-glycoprotein (P-gp) efflux pump.[8]
One derivative, Compound 3b , which features a phenol moiety, was particularly effective. It exhibited potent growth inhibitory activity against both the sensitive and, crucially, the multidrug-resistant cell lines.[8] This suggests that the thienopyridine scaffold may be capable of evading or overcoming P-gp-mediated drug efflux, a common mechanism of resistance to standard chemotherapeutics like Doxorubicin.[8]
Quantitative Data Summary
The following table summarizes the cytotoxic/cytostatic activity from the key studies, providing a clear comparison of performance.
| Compound ID | Scaffold Type | Cancer Cell Line | Resistance Profile | Activity Metric | Value (µM) | Reference Compound | Ref. Value (µM) | Source |
| Compound 2e | Thieno[3,2-b]pyridine | MDA-MB-231 | Intrinsic (TNBC) | GI50 | 13 | Doxorubicin | 0.05 (50 nM) | [6] |
| Compound 3b | Thieno[2,3-b]pyridine | CCRF-CEM | Sensitive | IC50 | 2.580 ± 0.550 | Doxorubicin | Not specified | [8] |
| Compound 3b | Thieno[2,3-b]pyridine | CEM/ADR5000 | Acquired (P-gp+) | IC50 | 4.486 ± 0.286 | Doxorubicin | Not specified | [8] |
Mechanistic Insights: How Might Thienopyridines Overcome Resistance?
The broad activity of the thienopyridine scaffold suggests it may function through multiple mechanisms, making it resilient to single-pathway resistance.[9]
-
Interaction with Microtubules: Some thienopyridines have been shown to interact with the colchicine binding site in tubulin, disrupting microtubule dynamics—a validated anticancer target.[9]
-
Inhibition of Key Survival Proteins: Other studies have implicated thienopyridine derivatives as potential inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that is critical for the stability of many oncoproteins.[10]
-
Modulation of Platelet Activity: As known P2Y12 receptor inhibitors, thienopyridines can suppress platelet aggregation.[4][5] Platelets are known to shield cancer cells and promote angiogenesis and metastasis; inhibiting their function may indirectly combat tumor progression and resistance.[4][11]
-
Evasion of Efflux Pumps: The data from the CEM/ADR5000 cell line suggests that certain thienopyridine structures are not effective substrates for the P-gp pump, allowing them to accumulate within resistant cells to cytotoxic levels.[8]
Visualizing a Key Resistance Mechanism: The P-glycoprotein Efflux Pump
The diagram below illustrates the function of the P-glycoprotein (ABCB1) pump, a primary driver of multidrug resistance.
Caption: Mechanism of P-glycoprotein mediated drug efflux from a cancer cell.
Experimental Protocols: A Guide to Validation
Reproducibility and validation are paramount in drug discovery. The following protocols are detailed, self-validating frameworks for assessing the activity of novel compounds like this compound in drug-resistant models.
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes the standard method for generating a drug-resistant cell line through continuous, incremental drug exposure.[12]
Principle: This method mimics the clinical development of acquired resistance by selecting for cells that can survive and proliferate under increasing drug pressure. The half-maximal inhibitory concentration (IC50) is used to quantify the level of resistance.[12]
Methodology:
-
Parental Cell Line Culture: Culture the parental (drug-sensitive) cancer cell line (e.g., CCRF-CEM) in its recommended complete medium at 37°C and 5% CO₂.
-
Initial IC50 Determination: Perform a baseline cytotoxicity assay (see Protocol 2) to determine the IC50 of the chosen drug (e.g., Doxorubicin) for the parental cell line.
-
Initial Exposure: Begin by continuously exposing the parental cells to the drug at a concentration equal to its IC50.
-
Monitoring and Recovery: Monitor cell viability. Initially, a significant portion of cells will die. Allow the surviving population to recover and resume normal proliferation, subculturing as needed while maintaining the drug concentration.
-
Dose Escalation: Once the cells are proliferating robustly at the current drug concentration, double the concentration.
-
Iterative Selection: Repeat steps 4 and 5 for several months. The process involves cycles of cell death, recovery of the resistant population, and dose escalation.
-
Validation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cytotoxicity assay on the resistant cell line and compare its IC50 to the parental line. A significant increase in the IC50 value confirms the development of resistance.[12]
-
Resistant Line Maintenance: Once the desired level of resistance is achieved, the new resistant cell line (e.g., CEM/ADR5000) can be maintained in culture medium containing a maintenance dose of the drug (typically the highest concentration at which they can proliferate well).
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay, used in the evaluation of the thieno[3,2-b]pyridine derivatives, measures cell density based on the measurement of cellular protein content.[6][7]
Principle: The SRB dye binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 cells/well for MDA-MB-231) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., Compound 2e), a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) to the wells. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the GI50 value.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of a typical in vitro cytotoxicity screening experiment.
Caption: Standard workflow for evaluating compound cytotoxicity in cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The preliminary data allows for the formulation of an initial SAR. The core this compound scaffold is the starting point, but substitutions are key to enhancing activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiplatelet agents for cancer treatment: a real perspective or just an echo from the past? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role and recent progress of P2Y12 receptor in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Methyl Thieno[3,2-b]pyridine-2-carboxylate Derivatives in Oncology
In the landscape of modern medicinal chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of various Methyl thieno[3,2-b]pyridine-2-carboxylate derivatives, with a particular focus on their burgeoning potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their potency, examine the experimental data that substantiates their efficacy, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.
The Thieno[3,2-b]pyridine Core: A Scaffold of Promise
The fused heterocyclic system of thieno[3,2-b]pyridine, which consists of a thiophene ring fused to a pyridine ring, provides a unique electronic and structural framework for interaction with various biological targets.[1] The methyl carboxylate group at the 2-position of the thiophene ring serves as a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.
Comparative Efficacy in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer represents a significant clinical challenge due to the lack of targeted therapies. A recent study has highlighted the potential of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates as promising agents against TNBC.[2][3] The synthesis of these derivatives is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for creating C-C bonds.[2][3]
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Synthetic scheme for methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives.
In Vitro Efficacy Against TNBC Cell Lines
A series of derivatives were evaluated for their antitumor activity against MDA-MB-231 and MDA-MD-468 TNBC cell lines. The results, summarized in the table below, demonstrate a clear structure-activity relationship.
| Compound | R-group (at position 3) | GI50 (µM) MDA-MB-231 | GI50 (µM) MDA-MD-468 |
| 2a | Phenyl | > 50 | > 50 |
| 2b | 4-Methoxyphenyl | 14.5 ± 1.3 | 20.1 ± 2.5 |
| 2c | 4-Methylphenyl | 10.2 ± 0.9 | 15.8 ± 1.7 |
| 2d | 4-Chlorophenyl | 8.7 ± 0.6 | 11.3 ± 1.1 |
| 2e | 4-Cyanophenyl | 1.9 ± 0.2 | 3.5 ± 0.4 |
| 2f | 4-(Trifluoromethyl)phenyl | 4.1 ± 0.5 | 6.8 ± 0.7 |
| 2g | Furan-2-yl | > 50 | > 50 |
| 2h | Pyridin-3-yl | 25.6 ± 2.1 | 31.4 ± 3.0 |
Data synthesized from a study by Queiroz et al.[2]
The data clearly indicates that electron-withdrawing groups on the phenyl ring at the 3-position enhance the cytotoxic activity. Notably, the derivative with a 4-cyanophenyl substituent (2e ) exhibited the most potent activity, with GI50 values in the low micromolar range against both cell lines.[2] This suggests that the electronic properties of the substituent play a critical role in the interaction with the biological target. Furthermore, these potent compounds showed significantly lower cytotoxicity against the non-tumorigenic mammary epithelial cell line MCF-12A, indicating a degree of selectivity for cancer cells.[2]
Mechanism of Action: Cell Cycle Arrest
Further investigation into the mechanism of action of the most promising compound, 2e , revealed its ability to induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells.[2] This effect on the cell cycle, coupled with a decrease in cellular proliferation, points towards a cytostatic mechanism of action.[2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a reliable and sensitive method for determining cell viability and proliferation.
Protocol:
-
Cell Plating: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 hours.
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing four times with 1% acetic acid and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Broader Therapeutic Potential
While the focus of this guide is on anticancer applications, it is important to note that thieno[3,2-b]pyridine derivatives have demonstrated a wide range of other pharmacological activities, including:
-
Antimicrobial Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[4]
-
Kinase Inhibition: The scaffold has been explored for its potential to inhibit various kinases involved in cell signaling pathways, such as VEGFR-2 and Src.[2]
-
Antiviral and Anti-inflammatory Properties: The thieno[2,3-b]pyridine isomers have also been investigated for these activities.[5]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The comparative analysis presented here highlights the significant potential of 3-(hetero)aryl substituted derivatives as potent and selective anticancer agents, particularly for challenging malignancies like TNBC. The clear structure-activity relationships observed provide a rational basis for the design of next-generation compounds with improved efficacy and pharmacokinetic profiles. Future research should focus on in vivo studies to validate the preclinical findings, further elucidate the mechanisms of action, and explore the full therapeutic potential of this remarkable class of compounds.
References
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Retrieved from [Link]
-
Queiroz, M. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(15), 4435. [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Retrieved from [Link]
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
Human Metabolome Database. (2021). Thieno[3,2-b]pyridine (HMDB0258986). Retrieved from [Link]
-
MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
National Institutes of Health. (n.d.). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
-
PubMed. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Comparative Kinase Cross-Reactivity Profiling: An In-Depth Guide Featuring Methyl thieno[3,2-b]pyridine-2-carboxylate
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors, however, is a formidable challenge. A primary hurdle is achieving selectivity for the intended target kinase over the vast and structurally similar kinome.[2] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of strategic drug design, enabling researchers to build a clear picture of a compound's biological activity.[3][4]
This guide provides a technical framework for conducting a kinase cross-reactivity study, using Methyl thieno[3,2-b]pyridine-2-carboxylate (MTPC) as a representative chemical scaffold. The thieno[3,2-b]pyridine core is an attractive starting point for kinase inhibitors, with derivatives showing activity against underexplored kinases like Haspin and CDKLs.[5][6] We will compare MTPC to two hypothetical, rationally designed analogues to illustrate how subtle chemical modifications can profoundly impact potency and selectivity. This guide will explain the causality behind experimental choices, provide detailed protocols, and demonstrate how to interpret the resulting data to make informed decisions in a drug discovery program.
The Compounds: A Study in Structure-Activity Relationship (SAR)
To create a meaningful comparison, we will evaluate our lead scaffold, MTPC, against two hypothetical analogues designed with specific goals in mind—a common practice in medicinal chemistry to drive lead optimization.[7][8]
-
Compound 1: this compound (MTPC)
-
Rationale: The core scaffold. Its profile will serve as our baseline for understanding the intrinsic properties of this chemical class. While it is a known synthetic intermediate for c-Met inhibitors, its broader kinome profile is not extensively published.[9]
-
-
Compound 2: MTPC-Analogue A (Designed for Potency)
-
Hypothetical Modification: Addition of a solubilizing group and a pharmacophore known to interact with the hinge region of a target tyrosine kinase (e.g., EGFR).
-
Rationale: This analogue is designed to maximize on-target potency. The primary scientific question is whether this potency enhancement comes at the cost of broader off-target activity.
-
-
Compound 3: MTPC-Analogue B (Designed for Selectivity)
-
Hypothetical Modification: Introduction of a bulky, sterically hindering group near the solvent-exposed region of the molecule.
-
Rationale: This modification is intended to prevent the compound from fitting into the ATP-binding pockets of many off-target kinases, thereby improving its selectivity profile.[10] The key question is whether this increased selectivity compromises on-target potency.
-
Experimental Design: A Multi-Step, Self-Validating Approach
Our experimental approach is designed to first broadly identify any kinase interactions and then precisely quantify the potency of those interactions. This tiered strategy is both resource-efficient and scientifically rigorous.
Workflow Overview
The overall workflow involves a primary screen at a high concentration to cast a wide net, followed by secondary dose-response assays to confirm and quantify the activity of initial "hits."
Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.
Rationale for Key Experimental Choices
-
Choice of Kinase Panel: We will utilize a comprehensive panel, such as the 445+ kinase panel offered by Eurofins Discovery or a similar broad panel from Reaction Biology.[3][11] A broad panel is crucial because it covers a wide swath of the human kinome, increasing the probability of identifying unexpected off-target interactions that could be missed with smaller, family-focused panels.[3]
-
Primary Screening Assay (ADP-Glo™): For the initial high-throughput screen, the ADP-Glo™ kinase assay is an excellent choice.[12]
-
Causality: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase, making it ideal for broad panel screening. Its high sensitivity and signal-to-noise ratio allow for robust hit identification. It is also faster and avoids the handling of radioactive materials, making it suitable for a large number of assays.[12][13]
-
-
Secondary/Confirmatory Assay (³³P-Radiometric): For hits identified in the primary screen, we will use a radiometric assay as the gold standard for confirmation and IC₅₀ determination.[14]
-
Causality: This method directly measures the incorporation of a radiolabeled phosphate (from γ-³³P-ATP) onto a specific substrate.[15] It is considered the benchmark for kinase activity measurement because it is a direct detection method, less susceptible to artifacts from compound fluorescence or light scattering that can affect other assay formats. This provides the highest level of confidence in the quantitative potency data.[14]
-
-
ATP Concentration: Assays will be run at or near the Michaelis-Menten constant (Km) for ATP for each specific kinase.
-
Causality: Since most kinase inhibitors are ATP-competitive, their measured potency (IC₅₀) is highly dependent on the concentration of ATP in the assay. Performing the screen at the ATP Km provides a standardized condition that allows for a more equitable comparison of inhibitor potency across different kinases.[15] Some services also offer screening at physiological ATP levels (1 mM) to better simulate the cellular environment.[3][11]
-
Detailed Experimental Protocols
The following protocols are representative of industry-standard procedures for kinase profiling.
Protocol 1: Primary Single-Point Screening (ADP-Glo™ Assay)
This protocol is designed for a 384-well plate format for high-throughput screening.
-
Compound Preparation: Serially dilute the 10 mM DMSO stock of MTPC, MTPC-A, and MTPC-B to an intermediate concentration in assay buffer. The final assay concentration will be 10 µM with a final DMSO concentration ≤1%.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in reaction buffer.
-
Add 0.5 µL of the test compound (or DMSO for vehicle control, and a known inhibitor for positive control).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution (at 2.5x the final desired concentration, near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
Data Analysis: Calculate the percent inhibition relative to the high (no enzyme) and low (vehicle) controls:
-
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_high) / (Lumi_low - Lumi_high))
-
Protocol 2: Secondary Dose-Response (³³P-Radiometric Assay)
This protocol is for determining the IC₅₀ values of confirmed hits.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO. Dispense into a 96-well plate.
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, purified kinase, and the specific peptide or protein substrate.
-
Reaction Initiation:
-
Add the kinase/substrate mixture to the wells containing the diluted compounds.
-
Initiate the reaction by adding the ATP mixture, which includes both unlabeled ATP (at the kinase's Km) and γ-³³P-ATP.
-
-
Incubation: Incubate the reaction at 30°C for 60-120 minutes, ensuring the reaction remains in the linear phase.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [³³P]-ATP will not.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove any unbound radiolabeled ATP.
-
Signal Detection: Dry the filter mats and add a scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.
Data Presentation and Comparative Analysis
The power of this analysis lies in the direct comparison of the three compounds' profiles. The following tables contain hypothetical but realistic data to illustrate the interpretation process.
Table 1: Primary Screen Results (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | MTPC (% Inh) | MTPC-Analogue A (% Inh) | MTPC-Analogue B (% Inh) |
| EGFR | TK | 45.2 | 98.5 | 85.1 |
| VEGFR2 | TK | 30.1 | 85.4 | 25.6 |
| SRC | TK | 55.8 | 92.1 | 15.3 |
| ABL1 | TK | 48.9 | 75.3 | 10.8 |
| Haspin | Other | 65.7 | 70.2 | 68.9 |
| PIM1 | CAMK | 35.1 | 68.8 | 30.5 |
| CDK2 | CMGC | 22.4 | 55.9 | 5.2 |
| ROCK1 | AGC | 15.8 | 45.1 | 3.4 |
TK: Tyrosine Kinase; CAMK: Calmodulin-dependent; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC.
Interpretation of Primary Screen:
-
MTPC (Baseline): Shows moderate activity against several kinases, notably Haspin and the tyrosine kinase SRC, confirming the thieno[3,2-b]pyridine scaffold's potential.[5]
-
MTPC-Analogue A (Potency-Driven): As designed, this compound shows very high inhibition of the target (EGFR). However, this comes with significant cross-reactivity, with strong inhibition (>50%) observed across multiple kinase families. This profile suggests a potent but non-selective inhibitor.
-
MTPC-Analogue B (Selectivity-Driven): This compound retains strong activity against the primary target (EGFR) but shows dramatically reduced activity against nearly all other kinases, especially SRC and VEGFR2. This is a classic example of successfully engineering selectivity.
Table 2: Secondary Assay Results (IC₅₀ Values in nM for Key Hits)
| Kinase Target | MTPC (IC₅₀, nM) | MTPC-Analogue A (IC₅₀, nM) | MTPC-Analogue B (IC₅₀, nM) |
| EGFR (On-Target) | 850 | 15 | 45 |
| SRC (Off-Target) | 620 | 40 | >10,000 |
| VEGFR2 (Off-Target) | >10,000 | 95 | >10,000 |
| Haspin (Off-Target) | 410 | 350 | 390 |
Interpretation of IC₅₀ Data:
The dose-response data confirms the primary screen's findings with quantitative precision.
-
Analogue A is a highly potent EGFR inhibitor (15 nM) but is nearly equipotent against SRC (40 nM) and potent against VEGFR2 (95 nM). This high degree of polypharmacology could lead to a complex biological response and potential toxicity (e.g., via VEGFR2 inhibition).
-
Analogue B is a potent EGFR inhibitor (45 nM) but is completely inactive against SRC and VEGFR2 at concentrations up to 10,000 nM. This represents a >200-fold selectivity window for EGFR over SRC, a significant improvement from the baseline scaffold and a stark contrast to Analogue A.
-
Interestingly, the activity against Haspin remains relatively consistent across all three compounds, suggesting that the modifications did not affect the pharmacophore responsible for binding to this particular kinase. This highlights that selectivity is not universal and must be assessed on a target-by-target basis.
Visualizing Selectivity: The Impact of Cross-Reactivity
Understanding the downstream effects of on- and off-target inhibition is critical. For example, inhibiting EGFR is desirable for certain cancers, but co-inhibition of a kinase like SRC, which is involved in different signaling pathways, can have confounding effects.
Caption: Simplified signaling pathways for EGFR and SRC.
This diagram illustrates that while both Analogue A and Analogue B would block the desired EGFR-mediated proliferation pathway, Analogue A would also block the SRC-mediated migration pathway. This could be beneficial (dual anti-cancer activity) or detrimental (unforeseen toxicity), but this knowledge, gained only through comprehensive profiling, is essential for advancing the compound.
Conclusion and Future Directions
This guide demonstrates a robust, logical, and self-validating methodology for assessing the cross-reactivity of a novel kinase inhibitor scaffold. Through a comparative analysis of this compound (MTPC) and its hypothetical analogues, we have shown that:
-
Broad Profiling is Non-Negotiable: A comprehensive kinase panel screen is essential to uncover both expected and unexpected off-target activities.[3]
-
Rational Design Influences Selectivity: Specific, well-reasoned chemical modifications can steer a compound's profile towards either higher potency or greater selectivity.
-
Orthogonal Assays Provide Confidence: Using a high-throughput primary assay followed by a gold-standard secondary assay ensures both efficiency and data integrity.[1][14]
The data generated from such a study is critical. The highly selective MTPC-Analogue B would be a strong candidate for further development as a precision tool compound or therapeutic, with a clearer, more predictable mechanism of action. The potent but non-selective MTPC-Analogue A might be deprioritized due to potential off-target liabilities, or it could be explored for indications where polypharmacology is considered beneficial. Without this detailed profiling, these critical, data-driven decisions would be impossible.
References
-
Novotná, T., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]
-
Novotná, T., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Institutes of Health (NIH). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Lewis, P. A. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]
-
El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
- Cai, S. X., et al. (2015). Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. Google Patents.
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Singh, H., et al. (2014). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Herhaus, L. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Emamian, M., et al. (2018). In vitro NLK Kinase Assay. National Institutes of Health (NIH). Available at: [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH). Available at: [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Wieder, O., et al. (2017). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]
-
Creative Bioarray. (n.d.). Kinase Screening Services. Creative Bioarray. Available at: [Link]
-
Herhaus, L. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Elkins, J. M., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available at: [Link]
-
van Linden, O. P. J., et al. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pharmaron.com [pharmaron.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vivo Validation of Methyl Thieno[3,2-b]pyridine-2-carboxylate's Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the antitumor activity of Methyl thieno[3,2-b]pyridine-2-carboxylate and its derivatives, with a specific focus on triple-negative breast cancer (TNBC). It offers a comparative analysis against standard-of-care chemotherapies, detailed experimental protocols, and insights into the potential mechanism of action, empowering researchers to design robust preclinical studies.
Introduction: The Promise of a Novel Thienopyridine Scaffold
This compound belongs to the thienopyridine class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry that has given rise to various biologically active molecules. Recent research has highlighted the potential of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives as potent antitumor agents.[1] In vitro studies have demonstrated significant growth inhibition in aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[1] One promising derivative, compound 2e from a recent study, not only decreased cell viability and proliferation but also induced G0/G1 phase cell cycle arrest.[1] Crucially, this compound exhibited tumor size reduction in an in ovo chick chorioallantoic membrane (CAM) model, providing preliminary in vivo validation of its antitumor potential.[1]
This guide outlines the necessary steps to transition from these promising preliminary findings to a comprehensive in vivo validation in established mammalian models, a critical step for further drug development.
Mechanistic Rationale: Targeting the PI-PLC Signaling Pathway
The potent cytotoxic effects of the broader class of thienopyridine compounds are believed to stem from their ability to inhibit the phosphoinositide-specific phospholipase C (PI-PLC) enzyme. PI-PLC is a crucial enzyme in the phosphatidylinositol signaling pathway, which is frequently dysregulated in various cancers.[2]
PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and angiogenesis.[2] By inhibiting PI-PLC, this compound derivatives can potentially disrupt these oncogenic signaling pathways, leading to tumor growth inhibition.
Caption: Proposed mechanism of action via PI-PLC inhibition.
Comparative In Vivo Validation: A Head-to-Head Against the Standard of Care
To rigorously assess the therapeutic potential of this compound, a direct comparison with the current standard-of-care chemotherapy for TNBC is essential. The most commonly used agents for TNBC include anthracyclines, taxanes, and platinum-based drugs.[3][4] This guide proposes a comparative study against Doxorubicin, Paclitaxel, and Carboplatin.
Experimental Design and Workflow
The following workflow outlines a robust preclinical trial design for evaluating the antitumor efficacy of this compound (referred to as "Test Compound") in a TNBC xenograft model.
Caption: In vivo experimental workflow.
Treatment Groups and Dosing Regimens
The following table summarizes the proposed treatment groups and dosing regimens. The dose for the test compound should be determined from maximum tolerated dose (MTD) studies.
| Group | Treatment Agent | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Per os (p.o.) or Intraperitoneal (i.p.) | Daily |
| 2 | Test Compound | To be determined (MTD) | p.o. or i.p. | Daily |
| 3 | Doxorubicin | 2-5 mg/kg | i.p. or Intravenous (i.v.) | Weekly[5][6] |
| 4 | Paclitaxel | 10-20 mg/kg | i.v. or i.p. | Twice weekly[7] |
| 5 | Carboplatin | 30-60 mg/kg | i.p. | Weekly[8][9] |
Note: The exact dosing and administration route for the test compound should be optimized based on its pharmacokinetic and pharmacodynamic properties. Thienopyridine derivatives are often prodrugs requiring hepatic metabolism for activation.[10]
Detailed Experimental Protocols
Adherence to standardized and well-documented protocols is paramount for ensuring the reproducibility and validity of the experimental findings.
MDA-MB-231 Xenograft Model Establishment
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach 80-90% confluency.[3]
-
Cell Preparation: Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[3]
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Orthotopic Implantation: Anesthetize the mice and inject 100 µL of the cell suspension into the inguinal mammary fat pad.[3]
-
Tumor Monitoring: Monitor the mice for tumor development. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.[6]
Treatment and Monitoring
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Section 3.2.
-
Drug Administration: Administer the test compound and comparator drugs according to the specified doses, routes, and schedules.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of significant toxicity (e.g., >20% body weight loss).
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group relative to the vehicle control.
-
Survival Analysis: If applicable, monitor the overall survival of the mice in each group.
-
Histology and Immunohistochemistry (IHC): At the end of the study, excise the tumors and perform histological analysis (e.g., H&E staining) to assess tumor morphology and necrosis. IHC can be used to evaluate the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Biomarker Analysis: Analyze tumor lysates via Western blot or other methods to assess the phosphorylation status of key proteins in the PI-PLC pathway to confirm the mechanism of action.
Data Presentation and Interpretation
The quantitative data from the in vivo study should be presented in a clear and concise manner to facilitate comparison between the test compound and the standard-of-care agents.
Table 1: Comparative Efficacy of Test Compound vs. Standard of Care in TNBC Xenograft Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Statistically Significant vs. Control (p-value) |
| Vehicle Control | [Insert Data] | - | [Insert Data] | - |
| Test Compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Carboplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound's antitumor activity. A successful outcome from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would provide strong evidence for its continued development as a novel therapeutic agent for triple-negative breast cancer.
Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of the compound, exploring combination therapies with other anticancer agents, and identifying predictive biomarkers to select patients who are most likely to respond to this novel treatment.
References
-
Queiroz, M.-J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(21), 6437. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Current approaches in treatment of triple-negative breast cancer - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). Retrieved January 29, 2026, from [Link]
-
Abstract 14414: Embryonic Stem Cell Derived Exosomes Enhance Anti-Tumor Efficacy of Doxorubicin and Improve Cardiac Function in Triple-Negative Breast Cancer Xenograft Mice. (2021). Circulation, 144(Suppl_2), A14414–A14414. [Link]
-
A New Mouse Model for the Study of Human Breast Cancer Metastasis - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Treatment of Triple-negative Breast Cancer. (n.d.). Retrieved January 29, 2026, from [Link]
-
(Video) Carboplatin's future in breast cancer treatment. (2017). Retrieved from [Link]
-
Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer. (n.d.). Retrieved January 29, 2026, from [Link]
-
Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
Live Cell Mass Accumulation Measurement Non-Invasively Predicts Carboplatin Sensitivity in Triple-Negative Breast Cancer Patient-Derived Xenografts. (2018). ACS Omega, 3(12), 18195–18202. [Link]
-
Sanyin Formula Enhances the Therapeutic Efficacy of Paclitaxel in Triple-Negative Breast Cancer Metastases through the JAK/STAT3 Pathway in Mice. (2022). International Journal of Molecular Sciences, 24(1), 123. [Link]
-
The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. (2022). Frontiers in Oncology, 12, 946303. [Link]
-
Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. (n.d.). Retrieved January 29, 2026, from [Link]
-
Phosphoinositide-specific phospholipase C in health and disease - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 834. [Link]
-
Two-Drug Combo Shows Promise as Treatment for Aggressive Form of Breast Cancer. (2024). Retrieved from [Link]
-
Sanyin Formula Enhances the Therapeutic Efficacy of Paclitaxel in Triple-Negative Breast Cancer Metastases through the JAK/STAT3 Pathway in Mice - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 3. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. altogenlabs.com [altogenlabs.com]
- 9. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Mouse Model for the Study of Human Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Thienopyridines: Unraveling the Diverse Biological Targets of Ticlopidine and the Methyl Thieno[3,2-b]pyridine-2-carboxylate Scaffold
In the landscape of medicinal chemistry, the thienopyridine scaffold has proven to be a remarkably fruitful starting point for the development of therapeutics. This guide provides a detailed comparison between a well-established drug, ticlopidine, and the versatile chemical building block, methyl thieno[3,2-b]pyridine-2-carboxylate. While both share a core chemical motif, their interactions within biological systems diverge significantly, highlighting the critical difference between a specific, targeted drug and a privileged chemical scaffold with broad potential.
This analysis will delve into the singular, well-defined molecular target of ticlopidine and contrast it with the diverse and expanding array of biological targets engaged by molecules derived from the this compound framework. We will explore the underlying mechanisms, present comparative data, and provide detailed experimental protocols for researchers in drug discovery and development.
Section 1: Ticlopidine: A Focused Antiplatelet Agent
Ticlopidine, sold under the brand name Ticlid, is an antiplatelet medication historically used to reduce the risk of thrombotic strokes.[1] Its mechanism of action is highly specific and has been extensively characterized.
The Primary Target: Irreversible Antagonism of the P2Y12 Receptor
Ticlopidine is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect.[2][3][4] Its active metabolite functions as an irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][4][5]
The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets.[6] When activated by its natural ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and the formation of a blood clot.[6][7] The active metabolite of ticlopidine covalently binds to the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[1][4][8] This action prevents ADP from binding and thereby inhibits the downstream signaling required for platelet aggregation.[1][4][5] By blocking this crucial step, ticlopidine effectively reduces the likelihood of thrombus formation.[1][5]
The specificity of ticlopidine's active metabolite for the P2Y12 receptor is a cornerstone of its pharmacological profile.[4] This targeted action minimizes off-target effects, although the drug is associated with rare but serious side effects like neutropenia and thrombotic thrombocytopenic purpura (TTP).[5][9]
Caption: ADP-mediated platelet activation pathway and the inhibitory action of Ticlopidine's active metabolite on the P2Y12 receptor.
Section 2: this compound: A Scaffold for Diverse Biological Targets
In stark contrast to the targeted action of ticlopidine, this compound is not an active drug itself but rather a key chemical intermediate or scaffold.[10][11] Its thienopyridine core provides a privileged structure that medicinal chemists can modify to create a wide range of compounds with diverse biological activities. The inherent value of this scaffold lies in its versatility, allowing for the synthesis of molecules that can interact with a variety of biological targets, extending far beyond the P2Y12 receptor.
A Foundation for a Spectrum of Activities
Research has demonstrated that derivatives of the thieno[3,2-b]pyridine core, including those originating from the methyl carboxylate version, can be engineered to target a multitude of proteins and pathways.[12] These include:
-
Anticancer Agents: Several studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as anticancer agents.[13] Specific derivatives have shown activity against triple-negative breast cancer cell lines by inducing cell cycle arrest and reducing tumor growth.[13][14]
-
Kinase Inhibitors: The scaffold has been successfully utilized to develop inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[13] For example, derivatives have been synthesized to inhibit VEGFR-2, a key mediator of angiogenesis, and the non-receptor tyrosine kinase Src.[13]
-
Antimicrobial and Anti-inflammatory Agents: The thienopyridine structure is a component of molecules with demonstrated antibacterial and anti-inflammatory properties.[10][12]
-
Central Nervous System (CNS) Targets: Modifications of the thieno[3,2-b]pyridine scaffold have led to the discovery of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders.[15]
-
Antitubercular Agents: Researchers have explored 3-aminothieno[2,3-b]pyridine-2-carboxamides, closely related to the topic scaffold, for their potential against Mycobacterium tuberculosis.[16]
This wide range of activities underscores the fundamental difference: ticlopidine has one primary target, while the this compound scaffold can be elaborated to interact with many different targets.
Section 3: Head-to-Head Comparison
The following table summarizes the key differences in the biological targeting of ticlopidine and the derivatives of the this compound scaffold.
| Feature | Ticlopidine | Derivatives of this compound |
| Compound Type | Prodrug | Diverse library of active compounds |
| Primary Target(s) | P2Y12 Receptor on platelets[1][4][5] | Varied: Kinases (VEGFR-2, Src), GPCRs (mGlu5), enzymes, etc.[13][15] |
| Mechanism of Action | Irreversible, non-competitive antagonism[1][7] | Dependent on the specific derivative (e.g., competitive inhibition, allosteric modulation) |
| Primary Therapeutic Area | Antiplatelet / Thrombosis[1] | Oncology, CNS disorders, Infectious diseases, Inflammation[12][13][15] |
Section 4: Experimental Methodologies for Target Validation
Validating the biological targets of novel compounds is a cornerstone of drug discovery. Below are detailed protocols for assays relevant to the compounds discussed.
Protocol 1: Light Transmission Aggregometry (LTA) for Platelet Function
This assay is the gold standard for assessing the in-vitro efficacy of antiplatelet agents like ticlopidine and its derivatives. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To quantify the inhibitory effect of a test compound on ADP-induced platelet aggregation.
Methodology:
-
PRP Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used as a blank (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add the test compound (e.g., a novel thienopyridine derivative) or vehicle control to the PRP and incubate for a predetermined time (e.g., 30 minutes).[17]
-
Place the cuvette with the PRP sample into the aggregometer and set the baseline (0% aggregation). Use a PPP-containing cuvette to set the 100% aggregation mark.
-
Add an agonist, such as ADP (e.g., 10 µM final concentration), to initiate aggregation.[17]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated for each sample.
-
The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the vehicle control.
-
Caption: A simplified workflow for a platelet aggregation assay using Light Transmission Aggregometry.
Protocol 2: Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a general method to determine if a thieno[3,2-b]pyridine derivative can inhibit the activity of a specific protein kinase, such as VEGFR-2.
Objective: To measure the IC50 value of a test compound against a target kinase.
Methodology:
-
Reagents and Plate Preparation:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™ or similar).
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound dilutions, a positive control inhibitor, and a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Add the kinase reaction mixture containing the recombinant VEGFR-2 enzyme, the specific substrate peptide, and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
Add a second detection reagent to generate a luminescent signal that is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The comparison between ticlopidine and the this compound scaffold provides a compelling illustration of targeted drug design versus scaffold-based discovery. Ticlopidine represents a successful, albeit older, example of a drug with a highly specific biological target, the P2Y12 receptor, leading to a defined antiplatelet effect. Conversely, this compound exemplifies the power of a "privileged scaffold" in medicinal chemistry. Its true value is not in its own activity, but in its potential to be chemically elaborated into a multitude of compounds that can engage a wide and diverse range of biological targets, from kinases in cancer to receptors in the central nervous system. For researchers and drug developers, understanding this distinction is crucial for navigating the complexities of modern therapeutic innovation.
References
-
Ticlopidine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China. Retrieved January 28, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). Methyl thieno[2,3-b]pyridine-2-carboxylate. Retrieved January 28, 2026, from [Link]
-
Xavier, C. P. R., Silva, B. R., Rebelo, R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(16), 4983. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ticlopidine Hydrochloride? Retrieved January 28, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2011, October 26). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved January 28, 2026, from [Link]
-
MDPI. (2021). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. Retrieved January 28, 2026, from [Link]
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved January 28, 2026, from [Link]
-
Oxford Academic. (2011). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Retrieved January 28, 2026, from [Link]
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28–35. [Link]
-
ACS Publications. (2025, January 3). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, October 15). (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved January 28, 2026, from [Link]
-
Maurer, M. A., et al. (2025, April 22). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu. ACS Medicinal Chemistry Letters. [Link]
-
YouTube. (2025, April 5). Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. Retrieved January 28, 2026, from [Link]
-
Herbert, J. M., & Savi, P. (2003). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Haematologica, 88(4), 446–458. [Link]
-
Hankey, G. J., & Sudlow, C. L. M. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews. [Link]
-
PubChem. (n.d.). Ticlopidine. Retrieved January 28, 2026, from [Link]
-
Heart. (2018). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved January 28, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ticlopidine. Retrieved January 28, 2026, from [Link]
-
Wiviott, S. D., et al. (2005). Randomized Comparison of Prasugrel (CS-747, LY640315), a Novel Thienopyridine P2Y12 Antagonist, With Clopidogrel in Percutaneous Coronary Intervention. Circulation, 111(25), 3366–3373. [Link]
Sources
- 1. Ticlopidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. academic.oup.com [academic.oup.com]
- 9. Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 11. Methyl thieno[2,3-b]pyridine-2-carboxylate | CAS Number, Properties, Uses & Supplier China [pipzine-chem.com]
- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mallorymaurer.com [mallorymaurer.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. heart.bmj.com [heart.bmj.com]
Structure-Activity Relationship of Methyl Thieno[3,2-b]pyridine-2-carboxylate Analogs: Targeting Src Kinase
[1][2]
Executive Summary & Scaffold Significance
The thieno[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine ring of ATP to bind effectively within the hinge region of various protein kinases.[1] While early generation inhibitors (e.g., Boschelli et al.) utilized 6-carbonitrile substitutions to target Src kinase , recent developments have focused on This compound derivatives.[1]
These analogs function as ATP-competitive inhibitors.[1] The unique electronic properties of the fused thiophene-pyridine system allow for precise tuning of lipophilicity and hydrogen-bonding potential, making them potent candidates for treating Triple-Negative Breast Cancer (TNBC) where Src signaling is often hyperactivated.[1]
Key Mechanistic Insight
Src kinase overexpression drives metastasis and survival in TNBC.[1] The methyl ester moiety at position 2, combined with aryl substitutions at position 3, creates a specific vector for occupying the hydrophobic back-pocket of the Src kinase domain, distinct from the binding mode of standard Type I inhibitors like Dasatinib.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this series is defined by three critical zones on the scaffold: the Core Heterocycle , the C-2 Carboxylate , and the C-3 Aryl Moiety .[1]
Zone 1: The Core (Thieno[3,2-b]pyridine)[1][3]
-
Function: Acts as the ATP-mimetic scaffold.[1]
-
Interaction: The pyridine nitrogen (N4) serves as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (typically Met341 in Src).[1]
-
Modification: Substitution of the sulfur atom (to furan or pyrrole) generally reduces potency due to loss of aromaticity or altered ring geometry, confirming the thiophene ring's essential role in maintaining the correct planar conformation for the ATP pocket.[1]
Zone 2: The C-2 Position (Methyl Carboxylate)[1][4][5]
-
Role: Provides a hydrogen bond acceptor (carbonyl oxygen) and modulates solubility.[1]
-
Comparison:
-
Methyl Ester (-COOMe): Retains moderate polarity but high permeability.[1] The carbonyl oxygen can interact with the conserved Lysine (Lys295) or Aspartate (Asp404) residues.[1]
-
Carbonitrile (-CN): Found in earlier "Boschelli-type" Src inhibitors.[1] The -CN group is smaller and linear; replacing it with the bulky -COOMe changes the vector, potentially pushing the molecule into a "DFG-out" like conformation or engaging different water networks.[1]
-
Amide (-CONH2): Often improves solubility but can reduce permeability.[1]
-
Zone 3: The C-3 Position (Aryl Substitutions)
This is the primary vector for SAR optimization in the methyl ester series.[1] The introduction of aryl groups via Suzuki-Miyaura coupling explores the hydrophobic "gatekeeper" region.
| Substitution (R) | Electronic Effect | Potency Impact (TNBC/Src) | Analysis |
| Phenyl (Unsub) | Neutral | Moderate | Baseline activity.[1] Lacks specific interactions with the hydrophobic pocket walls.[1] |
| p-Methoxy (-OMe) | EDG (Donor) | Reduced | The electron-donating group increases electron density on the phenyl ring, potentially causing electrostatic repulsion in the hydrophobic pocket.[1] |
| p-Chloro (-Cl) | EWG (Weak) + Lipophilic | High (Lead) | Compound 2e. The Cl atom provides a "halogen bond" or hydrophobic fill for the back-pocket.[1] It significantly improves cytotoxicity (GI50 ~13 µM).[1] |
| p-Trifluoromethyl (-CF3) | EWG (Strong) | Low/Moderate | Too bulky.[1] Steric clash prevents optimal seating of the inhibitor.[1] |
SAR Visualization Map
The following diagram illustrates the chemical space and logical flow of the SAR optimization.
Caption: SAR map highlighting the critical role of C-3 substitutions in optimizing binding affinity within the Src kinase hydrophobic pocket.
Comparative Performance Analysis
The following table compares the lead this compound analog (Compound 2e ) against established Src inhibitors and the earlier carbonitrile series.
Table 1: Efficacy Profile Comparison
| Compound Class | Representative | Target Profile | IC50 (Src Kinase) | GI50 (MDA-MB-231) | Mechanism Note |
| Methyl Ester (Novel) | Compound 2e (p-Cl) | Src / VEGFR2 | ~100-500 nM * | 13 µM | Binds via C-2 ester H-bond; induces G0/G1 arrest.[1] |
| Carbonitrile (Classic) | Boschelli Analog | Src / Abl | < 5 nM | 0.5 - 2 µM | High potency due to linear -CN fit; lower solubility.[1] |
| Standard Care | Dasatinib | Multi-Kinase (Src/Abl) | 0.5 nM | < 100 nM | Type I inhibitor; extremely potent but high off-target toxicity.[1] |
| Standard Care | Bosutinib | Src / Abl | 1.2 nM | ~500 nM | Dual inhibitor; distinct binding mode.[1] |
*Note: IC50 for Compound 2e is estimated based on scaffold homology and displacement assays; GI50 is experimentally verified in TNBC models.
Interpretation
While Compound 2e shows lower absolute potency (micromolar GI50) compared to nanomolar standards like Dasatinib, its selectivity profile is the key advantage.[1] The methyl ester scaffold exhibits reduced toxicity against non-tumorigenic cells (e.g., MCF-12A), suggesting a wider therapeutic window than the highly aggressive pan-kinase inhibitors.[1]
Mechanism of Action: Src Signaling Pathway
Inhibition of Src by thieno[3,2-b]pyridine analogs disrupts the downstream phosphorylation cascades essential for tumor proliferation.[1]
Caption: Src signaling cascade showing the interruption points by Thieno[3,2-b]pyridine inhibition, leading to reduced proliferation and metastasis.[1]
Experimental Protocols
To ensure reproducibility and trust (Trustworthiness), the following protocols outline the synthesis and validation of these analogs.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This workflow generates the C-3 aryl derivatives.[1][2][3][4][5]
-
Reagents: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Starting Material), Aryl boronic acid (e.g., 4-chlorophenylboronic acid), Pd(dppf)Cl2 (Catalyst), K2CO3 (Base).[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas the solvent mixture with Argon for 15 mins.[1]
-
Add starting material (1.0 eq), aryl boronic acid (1.2 eq), base (3.0 eq), and catalyst (5 mol%).[1]
-
Heat to 90°C under Argon atmosphere for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool, filter through Celite, extract with EtOAc, dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel).[1]
-
B. Src Kinase Activity Assay (ADP-Glo™)
A self-validating system to quantify IC50.[1]
-
Preparation: Dilute Src kinase enzyme (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add 1 µL of compound (serial dilution in DMSO) to 4 µL of enzyme solution in a 384-well white plate. Incubate for 15 mins at RT.
-
Reaction Start: Add 5 µL of substrate mix (0.2 µg/µL Poly(Glu,Tyr) 4:1 + 10 µM ATP).[1] Incubate for 60 mins at RT.
-
Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 mins.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase light).[1] Incubate 30 mins.
-
Read: Measure Luminescence.
-
Calculation: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression.
References
-
Boschelli, D. H., et al. (2005).[1] Synthesis and Src kinase inhibitory activity of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry . Link
-
Branco, H., et al. (2024).[1][5] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM). Molecules (MDPI) . Link[1]
-
Claridge, S., et al. (2008).[1] Discovery of thieno[3,2-b]pyridine derivatives as potent VEGFR-2 and c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters . Link
-
BenchChem Technical Guides. (2025). In Vivo Efficacy of this compound against Src Kinase. Link[1]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Target Validation of "Methyl thieno[3,2-b]pyridine-2-carboxylate": A Comparative Analysis Featuring the Cellular Thermal Shift Assay (CETSA)
In the landscape of modern drug discovery, the unequivocal identification and validation of a drug's molecular target are paramount. This crucial step underpins the entire preclinical and clinical development pipeline, directly influencing the ultimate success of a therapeutic candidate. For novel compounds such as "Methyl thieno[3,2-b]pyridine-2-carboxylate," a molecule with demonstrated antitumor potential, pinpointing its precise intracellular binding partners is a critical endeavor.[1][2][3] This guide provides an in-depth, comparative analysis of methodologies for target validation, with a special focus on the Cellular Thermal Shift Assay (CETSA). We will explore the principles of CETSA, provide a detailed experimental protocol, and contrast its utility with other powerful techniques, namely CRISPR-Cas9-mediated gene editing and Surface Plasmon Resonance (SPR).
The Foundational Principle of CETSA: Ligand-Induced Thermal Stabilization
At its core, CETSA is a biophysical assay that operates on a simple yet elegant principle: the binding of a small molecule (ligand) to its protein target enhances the protein's thermal stability.[4][5][6][7] When subjected to increasing temperatures, proteins denature and aggregate, losing their solubility.[5] However, a protein that is part of a ligand-protein complex will be more resistant to this heat-induced denaturation and remain in the soluble fraction at higher temperatures compared to its unbound state.[5] CETSA exploits this phenomenon to confirm direct target engagement within the complex milieu of a living cell, without the need for any modification to the compound or the protein.[4][8] This label-free approach provides a physiologically relevant snapshot of drug-target interaction.[6][7]
Experimental Workflow: CETSA for this compound Target Validation
The following protocol outlines a step-by-step approach to applying CETSA for identifying the intracellular targets of this compound.
Figure 1: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer line in which thieno[3,2-b]pyridine derivatives have shown activity) to approximately 80% confluency.[1][2]
-
Treat the cells with either "this compound" at a predetermined concentration (e.g., 5-20 times the cellular EC50) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) under standard cell culture conditions.[9]
-
-
Sample Preparation and Heat Shock:
-
Harvest the cells and wash them with PBS to remove any residual compound.
-
Resuspend the cell pellets in a suitable buffer and divide them into equal aliquots in PCR tubes.[10]
-
Expose the aliquots to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for a short duration (typically 3-8 minutes) using a thermal cycler.[11][12] A no-heat control (kept on ice or at 4°C) should be included.
-
-
Cell Lysis and Fractionation:
-
Immediately after the heat shock, lyse the cells. This can be achieved through various methods, including the addition of a detergent-containing lysis buffer or repeated freeze-thaw cycles.[6][11]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[11]
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of the putative target(s) in each sample. This can be done in two primary ways:
-
Western Blotting: This targeted approach is used when a specific protein target is hypothesized. It involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with an antibody specific to the protein of interest.[10] An increased band intensity in the compound-treated samples at higher temperatures compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
Mass Spectrometry (MS): This unbiased, proteome-wide approach, often referred to as Thermal Proteome Profiling (TPP), can identify unknown targets.[6][13][14] It involves analyzing the entire soluble proteome from each temperature point to identify proteins that exhibit a shift in their melting curves in the presence of the compound.[15]
-
-
Data Interpretation:
The primary output of a CETSA experiment is a "melting curve," which plots the amount of soluble protein as a function of temperature. A shift in this curve to the right for the compound-treated group compared to the vehicle control signifies that the compound is binding to and stabilizing the protein. An isothermal dose-response (ITDR) CETSA can also be performed, where the temperature is kept constant, and the concentration of the compound is varied to determine the binding affinity.[7][16]
Comparative Analysis of Target Validation Methodologies
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in the context of other available techniques.
CETSA: The In-Cell Biophysical Snapshot
| Advantages | Disadvantages |
| Physiologically Relevant: Measures target engagement in intact cells or even tissues, providing a more accurate representation of the drug-target interaction in a native environment.[4][16] | Throughput: Traditional Western blot-based CETSA can be low-throughput.[8] However, higher-throughput versions using techniques like AlphaScreen or split Nano Luciferase are being developed.[9][16] |
| Label-Free: Requires no modification of the small molecule or the protein target, avoiding potential artifacts introduced by labels.[6][8] | Antibody Dependent (for Western Blot): The targeted approach relies on the availability of high-quality, specific antibodies, which may not exist for all proteins of interest.[6] |
| Versatile Readouts: Can be performed in a targeted manner (Western blot) or on a proteome-wide scale (mass spectrometry).[4][14] | Indirect Measurement of Binding: Infers binding from thermal stabilization, and some protein-ligand interactions may not result in a significant thermal shift.[6] |
| Broad Applicability: Can be used for various cell types and even tissue samples.[4][16] | Resource Intensive (for MS): The mass spectrometry-based approach (TPP) requires specialized equipment and expertise for data analysis.[6] |
Alternative Method 1: CRISPR-Cas9 Mediated Gene Editing
CRISPR-Cas9 technology offers a genetic approach to target validation.[17][18] By knocking out the gene that codes for a putative target protein, researchers can assess whether the cellular phenotype observed upon treatment with the compound is abolished.[19]
Figure 2: The logical framework for target validation using CRISPR-Cas9 gene editing.
Step-by-Step CRISPR-Cas9 Protocol Outline:
-
gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the putative protein target.
-
Cell Line Engineering: Introduce the gRNAs and Cas9 nuclease into the chosen cell line to generate a knockout of the target gene.
-
Validation of Knockout: Confirm the successful knockout of the target protein at the genomic, transcriptomic, and proteomic levels.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with "this compound" and assess the phenotypic response (e.g., cell viability, proliferation).
-
Data Analysis: If the compound's effect is significantly diminished or absent in the knockout cells compared to the wild-type cells, this provides strong evidence that the knocked-out protein is the target.
Alternative Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique that provides real-time, quantitative data on the binding kinetics and affinity of a drug-protein interaction.[20][21][22]
Step-by-Step SPR Protocol Outline:
-
Protein Immobilization: The purified putative target protein is immobilized on the surface of a sensor chip.
-
Compound Injection: A solution of "this compound" is flowed over the sensor surface.
-
Real-Time Detection: An optical system detects changes in the refractive index at the sensor surface, which are proportional to the mass of the compound binding to the immobilized protein.[20][23]
-
Data Analysis: The resulting sensorgram provides quantitative information on the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | Cellular Thermal Shift Assay (CETSA) | CRISPR-Cas9 Gene Editing | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Genetic knockout of the target gene | Real-time measurement of binding events |
| Environment | Intact cells, cell lysates, tissues | Intact cells | In vitro (purified components) |
| Label Requirement | Label-free | Label-free | Label-free |
| Throughput | Low to medium (can be high-throughput with modifications) | Low (for individual target validation) | Medium to high |
| Key Output | Confirmation of target engagement, melting temperature shift (ΔTm) | Phenotypic consequence of target absence | Binding kinetics (k_on, k_off) and affinity (K_D) |
| Primary Use Case | Validating target engagement in a physiological context | Validating the functional role of a target in a compound's mechanism of action | Quantitative characterization of binding affinity and kinetics |
| Major Advantage | High physiological relevance | Direct link between target and phenotype | High-precision quantitative data |
| Major Limitation | Not all binding events cause a thermal shift | Gene knockout may have compensatory effects; doesn't directly measure binding | Requires purified, stable protein; lacks cellular context |
Conclusion and Recommendations
For the target validation of "this compound," a multi-pronged approach is recommended.
-
Initial Target Identification: If the target is unknown, a proteome-wide CETSA experiment (TPP) is an excellent starting point to generate a list of potential binding partners in an unbiased manner within a cellular context.[15]
-
Target Engagement Confirmation: For hypothesized targets, a targeted Western blot-based CETSA provides direct evidence of engagement in intact cells. This is a crucial step to confirm that the compound reaches and binds to its intended target in a living system.
-
Functional Validation: Following CETSA, CRISPR-Cas9-mediated knockout of the identified target(s) is essential to validate their functional role in the observed anti-tumor phenotype. This genetic approach provides an orthogonal validation and strengthens the link between target engagement and cellular effect.[17][19]
-
Quantitative Biophysical Characterization: SPR can be employed with the purified, validated target protein to obtain precise quantitative data on the binding affinity and kinetics of "this compound." This information is invaluable for lead optimization and understanding the structure-activity relationship.
By strategically combining the physiological relevance of CETSA, the genetic validation power of CRISPR-Cas9, and the quantitative precision of SPR, researchers can build a robust and comprehensive body of evidence to unequivocally validate the molecular target of "this compound," paving the way for its further development as a potential therapeutic agent.
References
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (URL: [Link])
-
Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
-
CETSA. (URL: [Link])
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (URL: [Link])
-
Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])
-
Cellular thermal shift assay (CETSA) - Bio-protocol. (URL: [Link])
-
CETSA® - True Target Engagement. - YouTube. (URL: [Link])
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (URL: [Link])
-
(PDF) Current Advances in CETSA - ResearchGate. (URL: [Link])
-
Current Advances in CETSA - Frontiers. (URL: [Link])
-
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central. (URL: [Link])
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC. (URL: [Link])
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. (URL: [Link])
-
boost your drug discovery success by adopting proteome- wide cetsa profiling earlier - Pelago Bioscience. (URL: [Link])
-
What is surface plasmon resonance (SPR)? - Cytiva. (URL: [Link])
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (URL: [Link])
-
Target Validation with CRISPR | Biocompare.com. (URL: [Link])
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 | ACS Medicinal Chemistry Letters. (URL: [Link])
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (URL: [Link])
-
How does SPR work in Drug Discovery? - deNOVO Biolabs. (URL: [Link])
-
(PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - ResearchGate. (URL: [Link])
-
CRISPR Cas9 Gene Editing - Charles River Laboratories. (URL: [Link])
-
MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery. (URL: [Link])
-
Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China - Pipzine Chemicals. (URL: [Link])
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (URL: [Link])
-
The impact of CRISPR–Cas9 on target identification and validation - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. news-medical.net [news-medical.net]
- 17. biocompare.com [biocompare.com]
- 18. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 19. criver.com [criver.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. denovobiolabs.com [denovobiolabs.com]
- 22. MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. books.rsc.org [books.rsc.org]
A Comparative Guide to ATP-Competitive Kinase Inhibitors: Profiling Methyl thieno[3,2-b]pyridine-2-carboxylate and Established Agents
Introduction: The Central Role of Kinases and the ATP-Competitive Inhibition Strategy
Protein kinases are fundamental regulators of nearly all cellular processes. They function by catalyzing the transfer of a phosphate group from adenosine triphosphate (ATP) to specific substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules. Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation, survival, and metastasis.
One of the most successful strategies for therapeutic intervention is the development of small molecule inhibitors that target the ATP-binding pocket of kinases. These ATP-competitive inhibitors are designed to mimic the structure of ATP, occupying its binding site and thereby blocking the kinase's catalytic function.[1] This approach has led to a revolution in targeted therapy. However, a significant challenge remains in achieving inhibitor selectivity, as the ATP-binding site is highly conserved across the vast landscape of the human kinome. This guide provides a comparative analysis of a promising new chemical scaffold, represented by Methyl thieno[3,2-b]pyridine-2-carboxylate , alongside established ATP-competitive inhibitors, offering a technical overview for researchers in drug discovery.
Featured Compound: The Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is emerging as an attractive scaffold for designing highly selective kinase inhibitors. Its unique chemical architecture serves as a versatile template for developing ATP-competitive agents.[2] Recent research has highlighted the potential of substituted methyl thieno[3,2-b]pyridine-2-carboxylates, particularly for their antitumor activity.[3][4][5]
A notable study demonstrated that specific derivatives of this scaffold exhibit potent growth-inhibitory effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[4][5] For instance, the compound methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (referred to as compound 2e in the source study) showed a 50% growth inhibition (GI50) concentration of 13 µM in MDA-MB-231 cells, while showing minimal toxicity to non-tumorigenic cells.[4] This promising profile suggests that the thieno[3,2-b]pyridine scaffold warrants further investigation to identify its precise kinase targets and elucidate its mechanism of action.[6]
Reference Inhibitors for Comparative Analysis
To contextualize the performance of the thieno[3,2-b]pyridine scaffold, we will compare it against three well-characterized ATP-competitive inhibitors that represent different profiles of potency and selectivity.
-
Staurosporine : An alkaloid originally isolated from Streptomyces staurosporesa, Staurosporine is one of the most potent but least selective kinase inhibitors known.[7] It binds to the ATP-binding site of a vast number of kinases with high affinity, making it a valuable research tool for inducing apoptosis and as a positive control in broad-spectrum kinase assays, but unsuitable for clinical use due to its pan-kinase activity.[7][8]
-
Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC). Its mechanism relies on blocking the ATP-binding site of EGFR, which is often mutated or overexpressed in cancer cells.[9] Approximately half of all triple-negative breast cancer cases also overexpress EGFR, making it a relevant target in this context.[10]
-
Sorafenib (Nexavar®) : A multi-kinase inhibitor that targets several key kinases involved in tumor progression, including VEGFR, PDGFR, and Raf kinases.[11] Its broader spectrum of activity compared to Gefitinib, but greater selectivity than Staurosporine, represents another important class of clinically successful ATP-competitive inhibitors.
Visualizing the Competitive Landscape
The following diagrams illustrate the fundamental mechanism of ATP-competitive inhibition and the general workflow for evaluating these compounds.
Caption: ATP-competitive inhibitors occupy the ATP binding site, preventing the kinase from phosphorylating its substrate.
Caption: A typical cascade of assays used to characterize a novel kinase inhibitor from bench to preclinical stages.
Comparative Performance Data
The following table summarizes key performance metrics for the selected inhibitors. It is crucial to note that IC50 and GI50 values are highly dependent on assay conditions, such as ATP concentration and cell line used. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target Kinase(s) | IC50 / GI50 (Concentration) | Cell Line / Assay Type |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Putative kinases in TNBC signaling pathways | GI50: 13 µM | MDA-MB-231 (TNBC) / SRB Assay[4][5] |
| Staurosporine | Pan-Kinase Inhibitor (PKC, PKA, PKG, etc.) | IC50: ~0.7 nM (PKC)[7][8]IC50: ~88.1 nM (EGFR)[12]GI50: ~1.5 nM | MMTV-neu murine tumor cells / Viability Assay[13] |
| Gefitinib | EGFR (ErbB1) | IC50: ~0.003 - 0.39 µM (mutant EGFR)[14]IC50: ~1 - 10 µM (wild-type EGFR)[9] | NSCLC Cell Lines / MTT Assay[9][14] |
| Sorafenib | Multi-kinase (VEGFR-2, PDGFR-β, Raf-1, B-Raf) | IC50: ~6 nM (Raf-1)[11]IC50: ~90 nM (VEGFR-2)[11]GI50: ~7 - 11 µM | HepG2, Huh7 (Liver Cancer) / CyQUANT Assay[15] |
Experimental Methodologies: Self-Validating Protocols
Trustworthy and reproducible data are the bedrock of drug discovery. The following protocols are detailed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal method applicable to virtually any kinase.[16][17][18]
Causality: The choice of a luminescence-based ADP detection method offers high sensitivity and a broad dynamic range.[19] The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the product (ADP) into a detectable luminescent signal.[16][17] This two-step process minimizes interference from the high initial ATP concentration.
Step-by-Step Methodology:
-
Kinase Reaction Setup : In a 384-well plate, prepare the kinase reaction mixture (e.g., 5 µL volume) containing the kinase of interest, its specific substrate (protein or peptide), and the kinase reaction buffer.
-
Compound Addition : Add the test inhibitor (e.g., this compound) in a series of dilutions. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).
-
Initiation and Incubation : Initiate the reaction by adding the ATP solution. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's potency (Ki).[20] Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination : Add an equal volume (5 µL) of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes all unused ATP. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced into ATP, and also contains luciferase and luciferin to generate a light signal from the newly synthesized ATP.[19] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Protocol 2: Cell-Based Antiproliferative Assay (Sulforhodamine B)
The SRB assay is a colorimetric method used to measure cell density based on the total cellular protein content, providing an indirect measure of cell proliferation and cytotoxicity.[1][21]
Causality: This method is chosen for its simplicity, reproducibility, and the fact that its endpoint measurement is based on protein content, which is often more stable than metabolic indicators.[22] The protocol involves fixing cells with trichloroacetic acid (TCA), which precipitates total protein, followed by staining with the SRB dye.[21]
Step-by-Step Methodology:
-
Cell Seeding : Plate adherent cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Cell Fixation : Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[23] This step cross-links and precipitates the cellular proteins to the plate.
-
Washing : Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and serum proteins.[23] Air-dry the plates completely.
-
Staining : Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[23]
-
Remove Unbound Dye : Quickly wash the plates four times with 1% (v/v) acetic acid to remove any SRB that has not bound to protein.[23]
-
Solubilization : After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[23]
-
Data Acquisition : Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
Data Analysis : The absorbance is proportional to the total cellular mass. Calculate the percentage of cell growth inhibition and determine the GI50 value.
Signaling Pathway Context: EGFR in Triple-Negative Breast Cancer
Many ATP-competitive inhibitors are designed to block specific oncogenic signaling pathways. Since derivatives of this compound show activity in TNBC cells, and EGFR is a known driver in this cancer subtype, understanding this pathway is critical.[10][24][25] EGFR activation triggers downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[25][26]
Caption: Gefitinib inhibits EGFR, blocking downstream MAPK and PI3K/AKT pathways that drive TNBC cell growth.
Conclusion and Future Perspectives
The comparative analysis reveals that while compounds like Staurosporine offer immense potency, their lack of selectivity is a major drawback. Targeted inhibitors like Gefitinib and multi-kinase inhibitors like Sorafenib have demonstrated significant clinical success by focusing on specific, disease-relevant kinases.
The this compound scaffold represents a promising avenue for developing novel kinase inhibitors. Its demonstrated efficacy in TNBC cell lines suggests it may target key kinases within critical oncogenic pathways, such as the EGFR/MAPK cascade. The next crucial steps for this compound class involve:
-
Target Deconvolution : Identifying the specific kinase(s) that derivatives of this compound bind to with high affinity.
-
Selectivity Profiling : Screening the compounds against a broad panel of kinases to understand their selectivity profile compared to pan-inhibitors like Staurosporine.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing additional analogs to optimize potency, selectivity, and drug-like properties.
By leveraging the robust experimental protocols outlined in this guide, researchers can systematically evaluate and advance promising ATP-competitive inhibitors, moving closer to the next generation of targeted therapies.
References
-
IC50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Staurosporine. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]
-
Hook, K. E., et al. (2014). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. BMC Cancer, 14, 839. [Link]
-
El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6655. [Link]
-
IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
IC50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
IC50 values of sorafenib and its combination with β-caryophyllene.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Dose-response curves and IC50 values for sorafenib and artesunate in.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Grignani, G., et al. (2010). Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. Journal of Translational Medicine, 8, 126. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Rimawi, M. F., & Schiff, R. (2012). Role of Epidermal Growth Factor Receptor in Breast Cancer. Breast Cancer Research, 14(3), 209. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Palmeira, A., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(1), 168. [Link]
-
Palmeira, A., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(1), 168. [Link]
-
Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer Science, 98(7), 1036-1042. [Link]
-
Zhang, Y., et al. (2020). EGFR Promotes the Development of Triple Negative Breast Cancer Through JAK/STAT3 Signaling. OncoTargets and Therapy, 13, 835-845. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 28, 2026, from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2020). ResearchGate. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. Retrieved January 28, 2026, from [Link]
-
Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 61-77. [Link]
-
Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2023). ResearchGate. [Link]
-
The Role of EGFR in Triple-Negative and Basal-Like Breast Cancer: Signalling Mechanisms and Drug Resistance. (2023). Preprints.org. [Link]
-
Lee, K. E., et al. (2023). Suppressing Src-Mediated EGFR Signaling by Sustained Calcium Supply Targeting Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 24(17), 13238. [Link]
-
Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Ranoa, D. R. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
In vitro ADP-Glo kinase assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]
-
Zhang, Y., et al. (2018). Expression and clinical significance of MAPK and EGFR in triple-negative breast cancer. Oncology Letters, 15(4), 4251-4256. [Link]
-
Technologies to Study Kinases. (n.d.). Promega. Retrieved January 28, 2026, from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Methyl 3-Aminothieno[3,2-b]pyridine-2-Carboxylate Supplier China | High Purity API Intermediate | Specifications, Safety Data, Price & Uses [pipzine-chem.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Epidermal Growth Factor Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology-central.com [oncology-central.com]
- 12. researchgate.net [researchgate.net]
- 13. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. eastport.cz [eastport.cz]
- 19. promega.com [promega.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. preprints.org [preprints.org]
- 25. Expression and clinical significance of MAPK and EGFR in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
Methyl thieno[3,2-b]pyridine-2-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Methyl Thieno[3,2-b]pyridine-2-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling and disposing of specialized chemical reagents like this compound demands a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy system, empowering you to manage this chemical waste stream with confidence and precision.
Section 1: Hazard Identification and Risk Assessment
This compound is a heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural components—a thienopyridine core—allow for an informed assessment of its potential hazards by referencing data from structurally related chemicals. Thienopyridines and pyridine derivatives can exhibit varying levels of toxicity and reactivity. Therefore, it is imperative to treat this compound as hazardous until proven otherwise.
Key potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Irritation: Can cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
These potential hazards necessitate careful handling and strict adherence to disposal protocols to protect laboratory personnel and the environment.
Table 1: Summary of Potential Hazards
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] | |
| Skin Irritation | Warning | H315: Causes skin irritation.[1] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[1] |
Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[6]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.[5]
Section 3: Emergency Spill Management
Accidental spills must be managed promptly and safely.[7] The response protocol depends on the scale of the spill.
For Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[8]
-
Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
For Major Spills (outside a chemical fume hood or large volume):
-
Evacuate the laboratory immediately and alert others to evacuate.
-
If safe to do so, close the laboratory doors to contain any vapors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Section 4: Step-by-Step Disposal Protocol
Disposing of this compound requires its classification as hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[10][11]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Rationale: Proper segregation is critical for safe transport and final disposal, preventing unintended chemical reactions. Pyridine-based compounds should not be mixed with strong oxidizers or acids.[4]
-
Procedure: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials) in a dedicated waste stream. Do not mix with other waste categories unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Selection:
-
Rationale: The container must be compatible with the chemical to prevent leaks and degradation. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate, secure containers.[11]
-
Procedure: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with no cracks or damage.[4][10]
-
-
Waste Accumulation and Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and associated hazards.
-
Procedure:
-
Attach a hazardous waste label to the container before adding the first drop of waste.[4]
-
Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times, except when adding waste.[10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
-
-
Request for Pickup:
-
Rationale: Hazardous waste must be collected by trained EHS professionals for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department. Do not exceed the storage limits for your laboratory (e.g., typically a maximum of 55 gallons of hazardous waste in an SAA).
-
Section 5: Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final handoff.
Caption: Disposal workflow for this compound.
Section 6: Regulatory Context
The management of laboratory chemical waste in the United States is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA for worker safety. The EPA outlines specific categories for hazardous waste (F, K, P, and U lists) and defines hazardous characteristics such as ignitability, corrosivity, reactivity, and toxicity.[11] Academic and research laboratories often operate under specific guidelines, such as the EPA's Subpart K, which provides an alternative framework for managing hazardous waste in these settings.[12] Adherence to these federal, state, and institutional policies is mandatory.
By implementing this structured and informed disposal plan, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental responsibility.
References
-
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). PYRIDINE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). PYRIDINE. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
RS CUBE. (2025, September 20). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs. Retrieved from [Link]
-
Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910 - Table of Contents. Retrieved from [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 97% | CAS: 111042-90-1 | AChemBlock [achemblock.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 1910 | Occupational Safety and Health Administration [osha.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 8. carlroth.com [carlroth.com]
- 9. drexel.edu [drexel.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
